SAR7334

Catalog No.
S002564
CAS No.
M.F
C21H22ClN3O
M. Wt
367.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SAR7334

Product Name

SAR7334

IUPAC Name

4-[[(1R,2R)-2-[(3R)-3-aminopiperidin-1-yl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chlorobenzonitrile

Molecular Formula

C21H22ClN3O

Molecular Weight

367.9 g/mol

InChI

InChI=1S/C21H22ClN3O/c22-18-10-14(12-23)7-8-20(18)26-21-17-6-2-1-4-15(17)11-19(21)25-9-3-5-16(24)13-25/h1-2,4,6-8,10,16,19,21H,3,5,9,11,13,24H2/t16-,19-,21-/m1/s1

InChI Key

RLKRLNQEXBPQGQ-OZOXKJRCSA-N

SMILES

C1CC(CN(C1)C2CC3=CC=CC=C3C2OC4=C(C=C(C=C4)C#N)Cl)N

Canonical SMILES

C1CC(CN(C1)C2CC3=CC=CC=C3C2OC4=C(C=C(C=C4)C#N)Cl)N

Isomeric SMILES

C1C[C@H](CN(C1)[C@@H]2CC3=CC=CC=C3[C@H]2OC4=C(C=C(C=C4)C#N)Cl)N

SAR7334 is a novel and potent TRCP6 inhibitor from PCT Int. Appl. (2011), WO 2011107474 A1 20110909.

SAR7334 discovery and pharmacological characterization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SAR7334 and TRPC Channels

This compound is a novel potent inhibitor targeting diacylglycerol (DAG)-sensitive TRPC cation channels, specifically TRPC6, TRPC3, and TRPC7 [1]. The rationale for its development stems from the association of TRPC6 channels with several pathologies, including:

  • Focal segmental glomerulosclerosis [1]
  • Pulmonary hypertension [1]
  • Ischemia reperfusion-induced lung edema [1]

The primary goal of its discovery was to create a highly potent and bioavailable inhibitor to open new opportunities for investigating TRPC channel function in vivo and exploring their therapeutic potential [1].

Pharmacological Profile and Potency

The following table summarizes the key potency and selectivity data for this compound:

Pharmacological Parameter Target Channel & Result
Ca²⁺ Influx Inhibition (IC₅₀) TRPC6: 9.5 nM / TRPC3: 282 nM / TRPC7: 226 nM [1]
Patch-Clamp Analysis (IC₅₀) TRPC6-mediated currents: 7.9 nM [1]
Selectivity Did not affect TRPC4 and TRPC5-mediated Ca²⁺ entry [1]
Functional Effect Suppressed TRPC6-dependent acute hypoxic pulmonary vasoconstriction (HPV) in mice [1]

Discovery and Experimental Workflow

The discovery of this compound followed a structured drug discovery pipeline. The diagram below outlines the key experimental stages and workflows involved in its characterization.

workflow cluster_0 In-Depth Characterization Start Library of Potential TRPC Inhibitors A Design and Synthesis Start->A B Primary Screening (Intracellular Ca²⁺ Assay) A->B C Identification of Lead Compound (this compound) B->C D In-Depth Characterization C->D E Functional Study (Isolated Perfused Mouse Lungs) D->E Acute HPV F Pharmacokinetic Assessment D->F Bioavailability D1 Whole-Cell Patch-Clamp (TRPC6 Currents) D->D1 G In Vivo Efficacy Study F->G BP in SHR Rats D2 Selectivity Profiling (TRPC3, C4, C5, C7) D1->D2

Diagram of the key experimental stages in the discovery and characterization of this compound [1].

Mechanism of Action and Functional Effects

This compound functions by directly inhibiting cation influx through TRPC6 channels. The experimental data confirmed that:

  • It is a potent and selective inhibitor of DAG-sensitive TRPC channels (TRPC3, C6, C7) [1].
  • The compound blocks TRPC6 currents effectively, as validated by patch-clamp experiments [1].

In functional studies using isolated perfused lungs from mice, this compound suppressed acute hypoxic pulmonary vasoconstriction (HPV), a process known to be TRPC6-dependent. This suggests its potential application in researching or treating pulmonary vascular conditions [1].

In Vivo and Pharmacokinetic Data

Initial pharmacokinetic studies indicated that this compound possesses suitable properties for chronic oral administration [1].

  • In a short-term study on spontaneously hypertensive rats (SHR), this compound did not significantly change mean arterial pressure [1].
  • This finding led researchers to conclude that TRPC6 channels are unlikely to play a major role in blood pressure regulation in this particular model of hypertension [1].

Conclusion and Research Implications

This compound is established as a novel, highly potent, and bioavailable inhibitor of TRPC6 channels. Its discovery confirms the role of these channels in hypoxic pulmonary vasoregulation while suggesting a limited role in systemic blood pressure regulation in certain hypertensive models [1]. This tool compound opens new avenues for probing TRPC channel function in vivo and exploring their relevance to human diseases [1].

References

Structural Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

The inhibitory mechanism of SAR7334 has been elucidated through high-resolution structural biology. Cryo-electron microscopy (cryo-EM) structures reveal that this compound binds to a specific site on the TRPC6 channel known as Inhibitor Binding Pocket A (IBP-A), which is located within the voltage-sensor-like domain (VSLD) [1] [2]. By binding to this pocket, this compound allosterically blocks the activating calcium-binding site (CBS3), preventing channel activation and subsequent cation influx [1].

The following diagram illustrates the inhibitory mechanism and key experimental findings for this compound.

G This compound This compound IBP Binds to IBP-A (Voltage-Sensor-Like Domain) This compound->IBP CBS3 Blocks Activating Calcium Site (CBS3) IBP->CBS3 ChannelClosed Prevents Channel Gating Inhibits Ca²⁺/Na⁺ Influx CBS3->ChannelClosed Exp1 In Vitro: Inhibits TRPC6-mediated Ca²⁺ influx (IC50: 9.5 nM) ChannelClosed->Exp1 Exp2 Electrophysiology: Blocks TRPC6 currents (IC50: 7.9 nM) ChannelClosed->Exp2 Exp3 In Vivo: Attenuates hypoxic pulmonary vasoconstriction in mice ChannelClosed->Exp3

Summary of this compound's mechanism of action and key experimental evidence.

Experimental Applications & Protocols

This compound is a validated tool compound used to probe TRPC6 function in diverse disease models. Key experimental findings and protocols from the literature are summarized below.

Disease/Process Model Key Experimental Finding Reference
Oxidative Stress-induced Airway Inflammation This compound (in vivo & in vitro) reduced ozone-induced inflammatory cell recruitment and cytokine (IL-6, IL-8) release in bronchial epithelium [3]. [3]
Duchenne Muscular Dystrophy (Vascular Pathology) Inhibited OAG-activated (TRPC3/6 agonist) Ca²⁺ influx in vascular smooth muscle cells from mdx mice, normalizing elevated [Ca²⁺]i [4]. [4]
Exercise Pressor Reflex In decerebrated rats, attenuated the blood pressure and sympathetic nerve response to muscle contraction, revealing TRPC6's role in mechanosensation [5]. [5]
Detailed Protocol for Calcium Influx Assay

The following is a standard protocol for assessing TRPC6 inhibition using intracellular calcium measurements, adapted from multiple studies [6] [3] [4].

  • Cell Preparation: Use HEK293 cells or other relevant cell lines (e.g., human bronchial epithelial cells 16HBE) stably or transiently expressing human TRPC6.
  • Cell Loading: Seed cells into multi-well plates. Load cells with a fluorescent Ca²⁺ indicator dye, such as Fluo-4 AM (2-5 µM), in standard extracellular solution for 30-60 minutes at 37°C.
  • Compound Incubation: Incubate cells with This compound (e.g., at a range of concentrations from 1 nM to 1 µM) or vehicle control for 10 minutes prior to stimulation [6] [7].
  • Channel Stimulation: Activate TRPC6 channels by adding a specific agonist. Common agonists include:
    • 1-oleoyl-2-acetyl-sn-glycerol (OAG), a membrane-permeable diacylglycerol analog (e.g., 100 µM) [4].
    • Hydrogen peroxide (H₂O₂) to model oxidative stress (e.g., 100 µM) [3].
  • Signal Measurement: Measure fluorescence changes (excitation ~494 nm, emission ~516 nm) in real-time using a fluorometer or FLIPR (Fluorescent Imaging Plate Reader) system. Calculate the peak fluorescence intensity relative to baseline (ΔF/F0).
  • Data Analysis: Determine the percentage inhibition of Ca²⁺ influx at each concentration of this compound and calculate the IC₅₀ value.

Specificity Considerations & Key Insights

A critical consideration when using this compound is its selectivity relative to other ion channel inhibitors, particularly in mechanosensation studies.

  • Overlapping Pharmacology with GsMTx-4: Research on the exercise pressor reflex shows that GsMTx-4, a peptide originally characterized as a Piezo channel inhibitor, also potently blocks TRPC6 channels [5].
  • Experimental Design Implication: The inhibitory effects of GsMTx-4 in certain in vivo models may be mediated through TRPC6 inhibition rather than, or in addition to, Piezo blockade. This highlights the importance of using this compound to isolate TRPC6-specific effects [5].

Practical Research Use

For researchers planning experiments with this compound, here are some practical details.

  • In Vitro Stock Solution: this compound is typically dissolved in DMSO at a high concentration (e.g., 10-100 mM) as a stock solution [7] [8].
  • In Vivo Administration:
    • Route: Can be administered orally [6].
    • Dosage: A dose of 10 mg/kg has been used effectively in mouse studies to suppress TRPC6-dependent responses [6] [3].
    • Formulation: For in vivo studies, it can be formulated in a solution of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O [7].

References

Mechanism and Selectivity of SAR7334

Author: Smolecule Technical Support Team. Date: February 2026

SAR7334 is a potent, orally bioavailable inhibitor that targets diacylglycerol (DAG)-sensitive TRPC channels. Its primary action is blocking the TRPC6 channel pore, as confirmed by cryo-EM studies showing it binds within the central ion-conducting pore of human TRPC6 [1].

The table below summarizes its inhibitory potency (IC50) against different TRPC channels:

Channel Type Inhibition IC50 Notes
TRPC6 7.9 - 9.5 nM [2] [3] [4] Primary target; highly potent block of currents and Ca²⁺ influx.
TRPC7 226 nM [2] [3] [4] Significant, but much weaker than for TRPC6.
TRPC3 282 nM [2] [3] [4] Significant, but much weaker than for TRPC6.
TRPC4 Not affected [2] [3] [4] Demonstrates selectivity within the TRPC family.
TRPC5 Not affected [2] [3] [4] Demonstrates selectivity within the TRPC family.

This compound exhibits high specificity for the TRPC3/6/7 subfamily and does not significantly affect the activity of the closely related TRPC4 and TRPC5 channels [2] [4]. This selectivity profile makes it a valuable tool for dissecting the specific roles of TRPC6 in complex biological systems.

Cellular and In Vivo Experimental Evidence

In Vitro Cellular Effects In cellular models, this compound effectively inhibits Ca²⁺ influx triggered by various stimuli:

  • It blocks Ca²⁺ entry mediated by TRPC6, TRPC3, and TRPC7 in recombinant HEK293 and CHO cells [2] [4] [5].
  • In human podocytes (kidney cells), 1 μM this compound significantly blocks angiotensin II-evoked calcium influx [5] [6].
  • In human bronchial epithelial cells (16HBE), this compound pretreatment markedly attenuates the release of pro-inflammatory cytokines (IL-6 and IL-8) induced by ozone (O₃) or hydrogen peroxide (H₂O₂) [7] [8]. This effect is achieved by inhibiting the TRPC6-dependent Ca²⁺ cascade that leads to activation of the ERK pathway [7] [8].

In Vivo Pharmacological Effects Evidence from animal models demonstrates the therapeutic potential of this compound:

  • In isolated, perfused mouse lungs, this compound suppresses acute hypoxic pulmonary vasoconstriction (HPV), a process known to be TRPC6-dependent [2] [4].
  • Pharmacokinetic studies show that this compound is suitable for chronic oral administration [2] [4].
  • In an initial short-term study on spontaneously hypertensive rats (SHR), a single 10 mg/kg oral dose of this compound did not change mean arterial pressure, suggesting that TRPC6 channels may not play a major role in baseline blood pressure regulation in this model [2] [4].

Key Experimental Protocols

The primary assays used to characterize this compound are detailed below, which can serve as a reference for designing your own experiments.

1. Intracellular Calcium Measurement (FLIPR) [4] [6] This method measures Ca²⁺ influx into cells in response to channel activation.

  • Cell Preparation: Use cells stably expressing the TRPC channel of interest (e.g., TRPC6-HEK cells). Grow cells on black poly-D-lysine-coated 96-well plates.
  • Dye Loading: Wash cells with standard extracellular solution. Stain with a dye solution containing 2 μM Fluo-4 AM and 0.02% pluronic F127 for 30 minutes at room temperature.
  • Compound Incubation: Incubate cells with this compound or vehicle for 10 minutes.
  • Channel Activation & Measurement: Elicit Ca²⁺ entry by applying the diacylglycerol analog OAG (1-oleoyl-2-acetyl-sn-glycerol). Measure fluorescence in real-time using a fluorometric imaging plate reader (FLIPR). Calculate inhibition based on the area under the curve (AUC) of the fluorescence signal.

2. Whole-Cell Patch-Clamp Electrophysiology [2] [4] This technique directly measures ion currents through the TRPC6 channel.

  • Cell Preparation: Use a cell line expressing TRPC6 (e.g., inducible HEK293 cells).
  • Electrophysiology: Establish the whole-cell patch-clamp configuration. To activate TRPC6 channels, include 1-oleoyl-2-acetyl-sn-glycerol (OAG) in the pipette solution.
  • Compound Application: Apply this compound extracellularly. Measure the reduction in TRPC6-mediated currents to determine the IC50 value.

3. Isolated Perfused Mouse Lung Model [4] [6] This ex vivo model assesses the role of TRPC6 in pulmonary vascular function.

  • Lung Preparation: Explain lungs from mice (e.g., C57/BL6N) during deep anesthesia. Artificially ventilate and perfuse with blood-free Krebs-Henseleit buffer at a constant flow.
  • Hypoxic Challenge: Induce acute hypoxic pulmonary vasoconstriction (HPV) by alternating ventilation between normoxic (21% O₂) and hypoxic (1% O₂) gas mixtures.
  • Compound Application: Add this compound cumulatively to the recirculating perfusate. Measure the increase in pulmonary arterial pressure during each hypoxic period. The strength of HPV is referenced to a control hypoxic maneuver before compound application.

This compound in Oxidative Stress-Induced Airway Inflammation

Research has detailed a specific signaling pathway in airway inflammation where this compound proves effective. The diagram below summarizes this pathway and the points of intervention by this compound.

G OxidativeStress Oxidative Stress (O₃, H₂O₂) TRPC6_Up Increased TRPC6 Expression OxidativeStress->TRPC6_Up Ca_Influx Ca²⁺ Influx TRPC6_Up->Ca_Influx ERK_Pathway ERK1/2 Pathway Activation Ca_Influx->ERK_Pathway Inflammation Airway Inflammation (Cytokine Release) ERK_Pathway->Inflammation This compound This compound This compound->TRPC6_Up  Inhibits Function This compound->Ca_Influx  Blocks

Oxidative stress increases TRPC6 expression and channel activity, leading to calcium-dependent ERK pathway activation and inflammation. This compound inhibits this pathway by blocking TRPC6-mediated calcium influx [7] [8].

In this model:

  • Oxidative stress from ozone or H₂O₂ enhances TRPC6 protein expression and channel activity [7] [8].
  • This leads to a TRPC6-dependent increase in intracellular Ca²⁺ concentration [7] [8].
  • The elevated Ca²⁺ triggers the phosphorylation and activation of the ERK signaling pathway, but not p38 or JNK pathways [7] [8].
  • This cascade ultimately results in the release of pro-inflammatory cytokines like IL-6 and IL-8 [7] [8].
  • This compound pretreatment protects against inflammation by blocking the critical Ca²⁺ influx step, thereby preventing ERK activation and cytokine production [7] [8].

References

SAR7334: Core Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of SAR7334 as a TRPC6 inhibitor.

Property Description
Mechanism of Action Potent inhibitor of diacylglycerol (DAG)-sensitive TRPC cation channels [1] [2].
Primary Target (IC₅₀) TRPC6 (IC₅₀ = 7.9 - 9.5 nM) [3] [1] [2].
Selectivity Profile Also inhibits TRPC3 (IC₅₀ = 282 nM) and TRPC7 (IC₅₀ = 226 nM). No significant activity on TRPC4 or TRPC5 [1] [2] [4].
Key Pharmacological Advantage High oral bioavailability, suitable for chronic oral administration in animal studies [1] [2] [4].

Detailed Experimental Protocols

The foundational studies for this compound provide clear methodological details for key in vitro and in vivo experiments.

In Vitro Characterization

The following workflow outlines the key steps for characterizing TRPC6 inhibition in a cellular model, based on methods from the seminal publication [1] [2].

G A Generate stable cell line B Induce channel expression (e.g., with doxycycline) A->B C Plate cells on black 96-well plates B->C D Load Fluo-4 Ca²⁺ indicator C->D E Incubate with this compound/vehicle (10 min, room temp) D->E F Measure Ca²⁺ influx (FLIPR) E->F G Patch-clamp validation (whole-cell) F->G

Key experimental details for in vitro characterization:

  • Cell Lines: Stable HEK (Human Embryonic Kidney) cell lines expressing recombinant human TRPC6 under a tetracycline-inducible promoter are used [1] [2].
  • Calcium Assay: Cells are loaded with Fluo-4 AM, a fluorescent calcium indicator. After incubation with this compound or vehicle, calcium influx is triggered (e.g., by the TRPC6 activator OAG). Activity is measured using a fluorometric imaging plate reader (FLIPR). IC₅₀ is calculated from the concentration-dependent inhibition of the calcium signal [1] [2].
  • Patch-Clamp Validation: For electrophysiological confirmation, whole-cell patch-clamp is performed on transfected cells. TRPC6 currents are evoked (e.g., by OAG or carbachol), and the concentration-dependent block by this compound is measured to determine the IC₅₀ [1] [2].
In Vivo Application

The diagram below illustrates a typical in vivo experiment to assess the therapeutic effect of this compound in a disease model.

G A Select disease model (e.g., transgenic mice) B Administer this compound A->B C Route: Oral gavage Dose: e.g., 10 mg/kg B->C D Conduct endpoint analyses C->D E Functional tests (grip strength, mobility) D->E F Tissue analysis (histology, fibrosis, RNA-seq) D->F G Survival monitoring D->G

Key experimental details for in vivo studies:

  • Formulation: For oral administration, this compound can be prepared as a clear solution in a vehicle of 5% DMSO, 95% corn oil [3].
  • Dosing Regimen: A common effective dose used in mouse studies is 10 mg/kg, administered via oral gavage [3] [1]. Treatment can be initiated early (e.g., from postnatal day 3) and continued chronically to assess long-term efficacy [5].
  • Endpoint Analyses: These typically include survival tracking, functional tests (e.g., open-field mobility, grip strength), and tissue analyses (e.g., histology for fibrosis, RNA sequencing for transcriptomic changes) [5].

Research Applications & Efficacy

This compound has shown therapeutic potential in diverse preclinical disease models, summarized in the table below.

Disease Area Model / Finding Key Outcome of this compound Treatment
Pulmonary Disease Ozone-induced airway inflammation in mice [6] Reduced inflammatory cell recruitment, and lower levels of IL-6, IL-8, and TNF-α in bronchoalveolar lavage fluid.
Muscular Dystrophy DMD mouse model (mdx/utrn-/-) [5] Prolonged survival, improved skeletal and cardiac muscle function, and reduced bone deformities.
Renal Fibrosis Unilateral ureteral obstruction in mice [7] Genetic deletion of TRPC6 was protective; pharmacological inhibition is a promising target.

Critical Considerations for Researchers

  • Research-Use Only: this compound is strictly labeled "for research use only" and is not for human diagnostic or therapeutic use [3] [4].
  • Selectivity Limitation: While highly potent for TRPC6, researchers should account for its activity on the closely related TRPC3 and TRPC7 channels when interpreting results, especially at higher concentrations [1] [2].
  • Solubility & Storage: The compound has good solubility in DMSO and ethanol but is insoluble in water. It is recommended to store the powder at -20°C [3].

References

SAR7334 structure activity relationship

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SAR7334

This compound is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, which is a calcium-permeable ion channel [1] [2] [3]. It was developed to investigate the role of TRPC6 in various pathologies, such as focal segmental glomerulosclerosis, pulmonary hypertension, and lung edema [1] [4]. Its key advantage over earlier inhibitors is its high potency and good oral bioavailability, making it suitable for chronic in vivo studies [1].

Quantitative Pharmacological Profile

The table below summarizes the key activity data for this compound against different TRPC channels.

Target Assay Type IC₅₀ Value Description
TRPC6 Patch-clamp 7.9 nM Inhibition of TRPC6-induced current [1] [2] [3].
TRPC6 Ca²⁺ Influx (FLIPR) 9.5 nM Reduction in OAG-induced calcium influx [1] [3].
TRPC3 Ca²⁺ Influx (FLIPR) 282 nM Reduction in OAG-induced calcium influx in CHO cells [1] [3].
TRPC7 Ca²⁺ Influx (FLIPR) 226 nM Reduction in OAG-induced calcium influx in HEK293 cells [1] [3].

Key Findings on Selectivity:

  • This compound is highly selective for TRPC6 over the closely related channels TRPC3 and TRPC7 [1].
  • It shows no effect on TRPC4 and TRPC5-mediated calcium entry, even at high concentrations, confirming its specificity within the TRPC subfamily [1].

Experimental Protocols from Key Studies

The efficacy of this compound has been validated in both cellular and animal models. Here are the methodologies from cited research.

In Vitro Cellular Assays
  • Cell Lines Used: Tetracycline-inducible HEK293 cells expressing recombinant hTRPC6 or hTRPC7; CHO cells expressing hTRPC3 [1].
  • Calcium Influx Measurement (FLIPR assay):
    • Procedure: Cells are loaded with a fluorescent calcium indicator (e.g., Fluo-4/AM). After incubation with this compound or vehicle for 10 minutes, channel activity is stimulated with an agonist like OAG (1-oleoyl-2-acetyl-sn-glycerol). The fluorescence signal is measured using a Fluorometric Imaging Plate Reader (FLIPR) to quantify calcium influx [1].
  • Whole-Cell Patch-Clamp Electrophysiology:
    • Procedure: This technique directly measures ion currents through the TRPC6 channel in the cell membrane. Cells are held at a specific potential, and TRPC6 currents are activated. Increasing concentrations of this compound are applied to determine the degree of current blockade [1].
In Vivo Animal Studies
  • Model for Acute Hypoxic Pulmonary Vasoconstriction (HPV):
    • Procedure: Isolated perfused lungs from mice are used. This compound is administered, and the pulmonary vasoconstrictive response to hypoxia is measured, demonstrating its ability to suppress TRPC6-dependent pulmonary responses [1].
  • Pharmacokinetics and Blood Pressure Study:
    • Animal Model: Spontaneously hypertensive rats (SHR) [1] [5].
    • Dosing: 10 mg/kg, administered orally (by gavage) [1] [5].
    • Key Result: this compound was bioavailable after oral administration but did not change mean arterial pressure in this model, suggesting TRPC6 may not play a major role in systemic blood pressure regulation in this context [1].

Mechanism of Action and Therapeutic Applications

This compound blocks TRPC6 channels, which are non-selective cation channels that allow calcium entry into cells [2]. This calcium signaling is involved in various disease pathways.

The diagram below illustrates the role of TRPC6 in a key pathway and how this compound intervenes, based on a study of airway inflammation [6] [7].

G O3 O₃ Exposure H2O2 H₂O₂ (ROS) O3->H2O2 TRPC6 TRPC6 Channel (Up-regulated) H2O2->TRPC6 Ca2_Influx Ca²⁺ Influx TRPC6->Ca2_Influx ERK ERK1/2 Phosphorylation (Activation) Ca2_Influx->ERK Triggers Inflammation Airway Inflammation (IL-6, IL-8 release) ERK->Inflammation This compound This compound This compound->TRPC6 Inhibits Cytoplasm Cytoplasm

Diagram of the TRPC6-mediated oxidative stress pathway and this compound inhibition.

This mechanism is supported by findings that both TRPC6-knockout mice and mice pretreated with this compound were protected from ozone-induced airway inflammation [6] [7].

Formulation and Handling Data

For laboratory research, the following information is provided by chemical suppliers:

  • Solubility: ≥ 74 mg/mL in DMSO (approx. 201 mM); insoluble in water [2] [3].
  • Recommended Storage: -20°C powder form; 1 year in solvent at -20°C [2] [3].
  • In Vivo Formulation (Example): A clear solution can be prepared using 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O to achieve a concentration of 3.75 mg/mL [2].

References

Pharmacological Characterization of SAR7334

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data on SAR7334's activity against different TRPC channels.

Channel Assay Type IC₅₀ Value Description
TRPC6 Ca²⁺ Influx 9.5 nM Inhibition of OAG-induced calcium influx [1] [2] [3]
TRPC6 Patch-Clamp 7.9 nM Suppression of TRPC6-mediated current [1] [2] [4]
TRPC3 Ca²⁺ Influx 282 nM Inhibition of OAG-induced calcium influx [1] [2] [3]
TRPC7 Ca²⁺ Influx 226 nM Inhibition of OAG-induced calcium influx [1] [2] [3]

Key Findings:

  • High Potency for TRPC6: this compound is a highly potent and specific inhibitor of TRPC6, with significantly less potency against the closely related channels TRPC3 and TRPC7 [1] [5].
  • Selectivity: It exhibits no significant activity at TRPC4 and TRPC5 channels, providing a useful tool to distinguish between TRPC subfamilies [1] [3].

Experimental Protocols for Key Assays

The discovery of this compound involved several key experiments to establish its potency and mechanism of action.

Intracellular Calcium Measurement

This fluorometric assay was used to determine the IC₅₀ values for Ca²⁺ influx inhibition [2].

  • Cell Preparation: Cells expressing specific TRPC channels were grown in black 96-well plates and stained with Fluo-4 AM, a fluorescent calcium indicator dye [2].
  • Compound Incubation: Cells were incubated with different concentrations of this compound or a vehicle control for 10 minutes [2].
  • Channel Activation & Measurement: TRPC3/6/7 channels were activated by applying 1-oleoyl-2-acetyl-sn-glycerol (OAG), a diacylglycerol analog. Calcium influx was measured using a fluorometric imaging plate reader (FLIPR) [2].
  • Data Analysis: The area under the curve (AUC) of the fluorescence signal over time was calculated and used as a measure of calcium influx for determining the percentage of inhibition [2].
Whole-Cell Patch-Clamp Recording

This electrophysiology technique directly confirmed the blockade of the TRPC6 ion channel current [1] [2].

  • Cell Preparation: A single cell expressing TRPC6 is placed in a recording chamber [2].
  • Electrical Access: A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane within the pipette is ruptured to achieve electrical and physical access to the cell's interior [2].
  • Current Recording: The voltage across the cell membrane is clamped at a specific holding potential. TRPC6 currents are activated, typically by OAG, and the resulting ionic current flowing into the cell is measured [2].
  • Drug Application: Increasing concentrations of this compound are applied to the cell, and the corresponding reduction in the TRPC6-mediated current is recorded. The IC₅₀ is calculated from this dose-response data [2].
In Vivo Hypoxic Pulmonary Vasoconstriction (HPV) Model

This experiment demonstrated the functional effect of this compound in an isolated organ system [2] [3].

  • Lung Isolation: Mouse lungs are explanted and artificially ventilated with normoxic and hypoxic gas mixtures while being perfused with a blood-free solution at a constant flow rate [2].
  • Pressure Monitoring: The pressure in the pulmonary artery is continuously measured, which directly reflects changes in pulmonary vascular tone [2].
  • Hypoxic Challenge & Drug Intervention: A sequence of repetitive hypoxic ventilation maneuvers induces acute HPV. This compound is added to the perfusate, and its inhibitory effect is quantified by the reduction in the hypoxic pressure response compared to the baseline [2].

TRPC6 Activation and Inhibition Pathway

The following diagram illustrates the signaling pathway through which TRPC6 is activated and how this compound exerts its inhibitory effect, based on experimental contexts [1] [6].

G GPCR GPCR Activation (e.g., by Angiotensin II) PLC Phospholipase C (PLC) Activation GPCR->PLC PIP2 PIP₂ Hydrolysis PLC->PIP2 DAG Diacylglycerol (DAG) Production PIP2->DAG TRPC6_Open TRPC6 Channel (Open State) DAG->TRPC6_Open Activates Ca_Influx Ca²⁺ Influx TRPC6_Open->Ca_Influx TRPC6_Closed TRPC6 Channel (Closed State) TRPC6_Closed->Ca_Influx Inhibits Effects Downstream Effects (e.g., Podocyte Injury, HPV) Ca_Influx->Effects This compound This compound Inhibitor This compound->TRPC6_Closed Blocks

Therapeutic Potential and Research Applications

Research with this compound has highlighted the role of TRPC6 channels in specific pathologies, suggesting several therapeutic avenues.

  • Focal Segmental Glomerulosclerosis (FSGS): TRPC6 gain-of-function mutations cause prolonged channel activity leading to podocyte damage and kidney disease [7]. This compound significantly inhibits angiotensin II-evoked calcium influx in podocytes, protecting against damage [2].
  • Cardiovascular Research: this compound suppresses acute hypoxic pulmonary vasoconstriction (HPV) in mice, indicating TRPC6's role in pulmonary vascular regulation [1] [5]. It did not affect mean arterial pressure in spontaneously hypertensive rats, suggesting TRPC6 may not be a primary regulator of systemic blood pressure [1].
  • Neuromuscular Physiology: Recent studies use this compound to investigate the exercise pressor reflex, showing TRPC6 channels play a key role in evoking this blood pressure response [8].

References

Quantitative Pharmacological Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data that defines the potency and selectivity profile of SAR7334.

Assay Type Target IC₅₀ / Value Experimental System Description
Calcium Influx [1] [2] [3] TRPC6 9.5 nM HEK293 cells Inhibition of OAG-induced Ca²⁺ influx
TRPC3 282 nM CHO cells Inhibition of OAG-induced Ca²⁺ influx
TRPC7 226 nM HEK293 cells Inhibition of OAG-induced Ca²⁺ influx
Patch-Clamp [1] [2] [3] TRPC6 7.9 nM HEK293 cells Block of TRPC6-mediated currents
In Vivo Efficacy [1] [2] - 10 mg/kg (p.o.) Mouse isolated perfused lung Suppression of acute hypoxic pulmonary vasoconstriction (HPV)

Experimental Protocols

For reliable and reproducible results, it is critical to follow established experimental methodologies. Below are detailed protocols for key assays used to characterize this compound.

Cell-Based Calcium Influx Assay

This FLIPR (Fluorometric Imaging Plate Reader) assay measures the inhibition of receptor- or DAG-induced calcium entry [1] [3].

  • Cell Preparation: Use HEK293 or CHO cells stably expressing human TRPC6, TRPC3, or TRPC7. Culture cells in black-walled, clear-bottom 96-well plates until they reach confluency.
  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (4 µM), in assay buffer for 1 hour at 37°C [3].
  • Compound Incubation: After dye loading, incubate cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control for 10 minutes at room temperature [1] [3].
  • Channel Activation & Measurement: Activate TRPC channels by adding the DAG-homologue 1-oleoyl-2-acetyl-sn-glycerol (OAG) (e.g., 100 µM). Immediately measure calcium-dependent fluorescence using a FLIPR system (Excitation: 494 nm, Emission: 516 nm) [1].
  • Data Analysis: Calculate the percentage inhibition of the OAG-induced calcium signal at each concentration of this compound. Plot dose-response curves to determine the IC₅₀ value.
Whole-Cell Patch-Clamp Electrophysiology

This protocol provides direct measurement of ion channel current blockade [1] [3].

  • Cell Preparation: Use HEK293 cells expressing human TRPC6. Plate cells on glass coverslips.
  • Electrophysiology Setup: Transfer a coverslip to a recording chamber continuously perfused with standard extracellular solution. Use borosilicate glass electrodes to establish a whole-cell configuration.
  • Current Recording: Hold the cell membrane potential at -60 mV. To activate TRPC6 currents, apply OAG (100 µM) via the perfusate or through a pipette.
  • Drug Application: Once a stable OAG-induced current is established, apply this compound cumulatively (e.g., 1 nM to 1 µM) to the perfusate. Monitor the reduction in current amplitude for each concentration.
  • Data Analysis: Normalize the current amplitude to the pre-drug level. Plot the normalized current against the logarithm of the this compound concentration to determine the IC₅₀ for channel blockade.
In Vivo Model of Hypoxic Pulmonary Vasoconstriction (HPV)

This ex vivo model demonstrates the functional efficacy of this compound [1] [2].

  • Isolated Lung Preparation: Use mice euthanized with an overdose of anesthesia. Isect the heart-lung block and perfuse the lungs via the pulmonary artery with a physiological salt solution in a constant-flow manner.
  • Pressure Measurement: Continuously monitor the pulmonary arterial pressure (PAP).
  • Hypoxic Challenge & Drug Testing: Ventilate the lungs with a normoxic gas mixture (21% O₂, 5% CO₂, balance N₂) to establish a baseline. Then, switch to a hypoxic gas mixture (1% O₂, 5% CO₂, balance N₂) for a few minutes to induce HPV, observed as an increase in PAP. After a washout period, administer this compound (e.g., 10 mg/kg, orally) to the animal or add it to the perfusate. Repeat the hypoxic challenge to assess the degree of inhibition of the pressure increase.

Signaling Pathway & Experimental Workflow

The following diagram illustrates the mechanistic role of this compound in the DAG-sensitive TRPC channel pathway and a generalized experimental workflow for its characterization.

G cluster_pathway DAG-Sensitive TRPC Signaling Pathway cluster_inhibition cluster_workflow Key Experimental Workflow PLC Receptor Activation (e.g., Angiotensin II) PIP2 PIP₂ PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG TRPC TRPC3/C6/C7 Channel Opening DAG->TRPC Activates Ca_Influx Ca²⁺ Influx TRPC->Ca_Influx Effect Cellular Effects (e.g., Vasoconstriction) Ca_Influx->Effect SAR This compound Inhibition Inhibition SAR->Inhibition Inhibition->TRPC  Blocks Exp1 In Vitro Calcium Assay Exp2 Patch-Clamp Recording Exp3 Ex Vivo / In Vivo Model Exp4 Data Analysis (IC₅₀) Rank Rank

This diagram outlines the core signaling pathway where this compound acts: receptor-mediated phospholipase C (PLC) activation produces DAG, which directly activates TRPC3/C6/C7 channels, leading to calcium influx and subsequent cellular responses. This compound specifically blocks this channel activation.

Formulation & Pharmacokinetics

  • In Vitro Formulation: this compound is highly soluble in DMSO (up to 100 mM) and can also be dissolved in water (for the hydrochloride salt) [2] [4]. For cell-based assays, a common approach is to prepare a high-concentration stock in DMSO and then dilute it thousands of times in the aqueous assay buffer [2].
  • In Vivo Dosing: this compound has demonstrated good oral bioavailability in animal models. A dose of 10 mg/kg (administered orally) was effective in suppressing hypoxic pulmonary vasoconstriction in mice without significantly altering mean arterial pressure in spontaneously hypertensive rats over a short term [1] [2] [5].

References

SAR7334 biological activity overview

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Selectivity

SAR7334 functions as a potent, drug-like inhibitor of diacylglycerol (DAG)-sensitive TRPC channels [1] [2].

  • Target and Pathway: TRPC6 is a calcium-permeable, non-selective cation channel activated by receptors coupled to phospholipase C (PLC). PLC activation generates DAG, which directly gates the channel, leading to Ca²⁺ entry [3] [1]. This Ca²⁺ signal acts as a key secondary messenger.
  • Inhibition Profile: this compound demonstrates high specificity for the TRPC3/6/7 subfamily. The following diagram illustrates its mechanism and selectivity based on calcium influx assays.

G PLC GPCR/PLC Activation DAG DAG Production PLC->DAG TRPC367 TRPC3/6/7 Channel Open State DAG->TRPC367 TRPC45 TRPC4/5 Channel Open State DAG->TRPC45 CaInflux Ca²⁺ Influx TRPC367->CaInflux NoEffect No Significant Effect TRPC45->NoEffect Block This compound Inhibition CaInflux->Block

Detailed Experimental Data and Protocols

The characterization of this compound involved several key experiments to establish its potency and specificity.

In Vitro Characterization

The primary data for this compound's activity comes from cellular assays measuring calcium influx and ion currents [1] [2]. The table below consolidates the key quantitative findings.

Assay Type Channel IC₅₀ / Result Experimental Details
Ca²⁺ Influx (FLIPR) TRPC6 9.5 nM HEK293 cells; OAG-induced Ca²⁺ influx; 10 min pre-incubation [1] [2] [4]
TRPC3 282 nM CHO cells; OAG-induced Ca²⁺ influx; 10 min pre-incubation [1] [2] [4]
TRPC7 226 nM HEK293 cells; OAG-induced Ca²⁺ influx; 10 min pre-incubation [1] [2] [4]
TRPC4/C5 No activity (≤1 µM) Ca²⁺ entry not affected [1] [2]
Patch-Clamp TRPC6 7.9 nM (Currents) HEK293 cells; direct measurement of TRPC6 ion currents [2] [5] [4]
Secondary Assay Store-Operated Ca²⁺ Entry (SOCE) Negligible effect (1 µM) Confirms selectivity over SOCE pathway [6] [4]
In Vivo Efficacy and Models

This compound has demonstrated therapeutic potential in preclinical disease models, primarily related to pulmonary function and inflammation.

  • Hypoxic Pulmonary Vasoconstriction (HPV): In isolated, perfused lungs from mice, this compound (10 mg/kg, administered orally) suppressed acute HPV, a TRPC6-dependent process [1] [2].
  • Airway Inflammation: A study showed that pre-treatment with this compound protected mice from ozone-induced airway inflammation. Treated mice exhibited significantly reduced recruitment of inflammatory cells and lower levels of cytokines like IL-6 and IL-8 in bronchoalveolar lavage fluid [7].
  • Blood Pressure: In an initial short-term study, this compound did not change the mean arterial pressure in spontaneously hypertensive rats (SHR), suggesting it may not play a major role in systemic BP regulation in this model [1] [2].

Experimental Workflow for Key Assays

For researchers looking to replicate or adapt these studies, the core methodologies for the primary assays are outlined below.

Calcium Influx Assay (FLIPR)

This workflow measures the inhibition of receptor- or agonist-induced calcium influx.

G Step1 1. Cell Preparation (HEK293/CHO stably expressing hTRPC) Step2 2. Dye Loading (Incubate with Fluo-4/AM) Step1->Step2 Step3 3. Inhibitor Pre-incubation (10 min with this compound or vehicle) Step2->Step3 Step4 4. Agonist Stimulation (Add OAG to activate channel) Step3->Step4 Step5 5. Signal Measurement (Measure Ca²⁺ influx via FLIPR) Step4->Step5 Step6 6. Data Analysis (Calculate IC₅₀ from dose-response) Step5->Step6

Whole-Cell Patch-Clamp Electrophysiology

This method provides a direct, functional measure of ion channel current blockade.

  • Cell Line: TRPC6-HEK293 cells [1] [5].
  • Protocol: Cells are rinsed and incubated with this compound or vehicle for 10 minutes before recording. The compound is also included in the recording pipette solution to ensure consistent effect [1].
  • Data Analysis: TRPC6 currents are evoked, and the half-maximal inhibitory concentration (IC₅₀) is calculated from the concentration-dependent reduction in current amplitude [1] [2].

References

TRPC6 channel function and physiology

Author: Smolecule Technical Support Team. Date: February 2026

TRPC6 Channel Fundamentals

The Transient Receptor Potential Canonical 6 (TRPC6) channel is a non-selective cation channel, permeable to calcium (Ca²⁺) and sodium (Na⁺) ions. Its activity is intricately regulated by various cellular signals and it is expressed in numerous tissues, including the brain, kidney, lung, heart, and vascular smooth muscle. [1] [2] [3]

The table below summarizes the core biophysical and regulatory properties of the TRPC6 channel.

Property Description
Channel Type Non-selective cation channel [1] [3]
Ion Permeability Permeable to Ca²⁺, Na⁺, K⁺, and even heavy metals like Zn²⁺ [1] [2] [4]
Ca²⁺/Na⁺ Permeability (PCa/PNa) ~5:1 to 6:1, indicating a moderate preference for Ca²⁺ over Na⁺ [1] [3]
Primary Activators Diacylglycerol (DAG) - a lipid second messenger generated by Phospholipase C (PLC) pathway [1] [3]. Also activated by reactive oxygen species (e.g., H₂O₂) and certain chemical agonists [5] [6].
Key Regulatory Mechanisms Tyrosine or serine/threonine phosphorylation; trafficking to the plasma membrane; modulation by phosphoinositides [3] [5].

Physiological Roles & Pathological Significance

TRPC6 is a critical player in normal bodily functions, and its dysregulation is implicated in a wide spectrum of diseases. [2]

The following table outlines its tissue-specific functions and associated pathologies.

Organ/Tissue Physiological Role Pathological Relevance & Mechanisms

| Kidney (Podocytes) | Mechanosensation; helps maintain glomerular filtration barrier by opposing capillary wall distension [1] [2]. | Focal Segmental Glomerulosclerosis (FSGS): Gain-of-function mutations and angiotensin II-induced overexpression lead to excessive Ca²⁺ influx, podocyte injury, and proteinuria [2]. Diabetic Kidney Disease (DKD): Upregulated TRPC6 expression contributes to podocyte damage and albuminuria [2]. | | Nervous System | Promotes neuron survival, synaptic plasticity, spine formation, and axon guidance via BDNF and Ca²⁺ signaling [1] [2]. | Alzheimer's Disease: Reduced TRPC6 expression may contribute to pathology; TRPC6 activation can inhibit amyloid-β production [2]. Autism Spectrum Disorder (ASD): A de novo translocation disrupting TRPC6 was identified in an ASD case; TRPC6 agonists can rescue neuronal deficits in models [4]. | | Lungs | Not fully defined in healthy state. | Airway Inflammation: Oxidative stress (O₃, H₂O₂) upregulates TRPC6, leading to Ca²⁺-dependent ERK pathway activation and cytokine release (IL-6, IL-8) [6]. Pulmonary Hypertension & Fibrosis: Associated with increased TRPC6 expression and activity [2] [6]. | | Cardiovascular System | In vascular smooth muscle, TRPC6-mediated Na⁺/Ca²⁺ influx causes depolarization and contraction, contributing to myogenic tone and blood flow autoregulation [1] [3]. | Implicated in pathological vasoconstriction and cardiac hypertrophy [1] [2]. | | Cancer | Not a normal physiological function. | Tumor Growth & Invasion: Overexpressed in several cancers (e.g., cervical, glioblastoma). Promotes cancer cell proliferation, migration, and invasiveness [2] [7]. |

Signaling Pathways and Experimental Analysis

Key Signaling Pathways

TRPC6 acts as a hub, integrating signals from various stimuli to influence cellular function. Two well-characterized pathways are its response to mechanical force in the kidney and to oxidative stress in the lungs.

G cluster_mech Mechanosensation (e.g., Podocytes) cluster_ox Oxidative Stress (e.g., Airway Epithelium) MechStim Mechanical Stimulus (Capillary Pressure) DAG1 DAG Production MechStim->DAG1 TRPC6_Mech TRPC6 Activation DAG1->TRPC6_Mech CaInflux_Mech Ca²⁺ Influx TRPC6_Mech->CaInflux_Mech PodocyteContract Podocyte Contraction CaInflux_Mech->PodocyteContract BK_Channel BK Channel Activation (K⁺ Efflux) CaInflux_Mech->BK_Channel Stabilization Counteracts Depolarization & Limits Contraction BK_Channel->Stabilization Modulates OxStim Oxidative Stress (O₃, H₂O₂) TRPC6_Ox TRPC6 Upregulation & Activation OxStim->TRPC6_Ox CaInflux_Ox Ca²⁺ Influx TRPC6_Ox->CaInflux_Ox ERK_Pathway ERK Pathway Activation CaInflux_Ox->ERK_Pathway Inflammation Inflammatory Response (IL-6, IL-8 Release) ERK_Pathway->Inflammation

This diagram illustrates two key TRPC6-activated pathways: mechanosensation in podocytes and oxidative stress response in airway cells. [1] [6]

Experimental Protocols & Pharmacological Tools

Studying TRPC6 requires a combination of genetic, pharmacological, and advanced biophysical techniques.

1. In Vitro Cellular Models

  • Heterologous Expression Systems: Use HEK293 or A7r5 cells transfected with TRPC6 for foundational studies. [5]
  • Endogenous Expression Models:
    • Airway Inflammation: Use human bronchial epithelial cell lines (e.g., 16HBE) or primary cells (HBEpiCs). [6]
    • Podocyte Biology: Use cultured podocyte cell lines. [2]
    • Mast Cell Signaling: Use RBL-2H3 mast cells. [8]

2. Key Methodologies

  • Calcium Imaging: Measure changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) using fluorescent dyes (e.g., Fluo-4 AM) in response to stimuli (H₂O₂, O₃) or agonists. Extracellular Ca²⁺ chelators (e.g., EGTA) can differentiate between store release and Ca²⁺ entry. [6]
  • Electrophysiology: Use whole-cell patch-clamp to record TRPC6-mediated currents. This is crucial for defining biophysical properties and channel pharmacology. [5] [9]
  • Gene Silencing/Knockout: Use TRPC6-specific shRNA or siRNA to knock down expression, or CRISPR/Cas9 to generate knockout cells/animals, to confirm the specific role of TRPC6 in a process. [6]
  • Photopharmacology: A cutting-edge technique using photoswitchable agonists (e.g., OptoBI-1). It allows for ultra-precise, light-controlled activation of TRPC6 with high spatiotemporal resolution, ideal for studying kinetics and localized signaling in nanodomains. [8] [9]

3. Pharmacological Modulators

  • Agonists: Hyperforin (from St. John's Wort), GSK1702934A, and novel benzoic-acid-based compounds (e.g., BT11). [1] [4]
  • Antagonists: SAR7334, BI-749327, and Larixyl Acetate (LA). [2] [6]

Drug Development Perspectives

TRPC6 is a promising therapeutic target for multiple conditions. The main strategies involve developing potent and selective antagonists to curb its overactivity in kidney disease, pulmonary disorders, and cancer. [2] Conversely, agonist-based therapy may be beneficial in neurological conditions like Alzheimer's disease and ASD. [2] [4] Advanced techniques like structure-guided drug design are being used to develop novel ligands with improved efficacy and selectivity. [4]

References

Comprehensive Technical Guide: Diacylglycerol-Sensitive TRPC Channels - Mechanisms, Methodologies, and Therapeutic Targeting

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TRPC Channels and DAG Sensitivity

The Transient Receptor Potential Canonical (TRPC) channel family represents a crucial group of non-selective cation channels that play diverse roles in cellular signaling and physiological regulation. These channels are ubiquitously expressed in mammalian cells and function as multidimensional signaling complexes that integrate various extracellular and intracellular signals. TRPC channels are particularly notable for their sensitivity to phospholipase C (PLC) signaling, which links them to G-protein coupled receptor (GPCR) and receptor tyrosine kinase activation pathways. The seven known TRPC subtypes (TRPC1-7) are categorized into two major subgroups based on structural and functional characteristics: TRPC1/4/5 and TRPC3/6/7.

The diacylglycerol (DAG) sensitivity of TRPC channels represents a fundamental activation mechanism that has emerged as a critical regulatory pathway with significant implications for both basic research and drug discovery. DAG is a key second messenger produced through PLC-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), which occurs downstream of various cell surface receptors. While all TRPC channels respond to PLC activation, their specific responses to DAG display remarkable subtype selectivity that has important consequences for channel regulation and function. Understanding these differential responses is essential for researchers investigating calcium signaling and drug development professionals targeting TRPC channels for therapeutic applications.

TRPC Channel Classification and Structural Properties

Structural Organization of TRPC Channels

TRPC channels share a common transmembrane architecture characterized by six transmembrane domains (S1-S6) with cytoplasmic N- and C-termini, and a pore-forming region between S5 and S6 segments. These channels assemble as homo- or heterotetramers to form functional cation channels with varying calcium selectivity. The structural organization includes several conserved domains that mediate channel regulation:

  • N-terminal ankyrin repeats: Protein interaction domains that facilitate intermolecular binding
  • TRP box motif: A conserved EWKFAR sequence at the proximal C-terminus
  • C-terminal coiled-coil domains: Involved in subunit assembly and trafficking

Recent cryo-EM structures have revealed that TRPC channels exhibit an exclusively alpha-helical composition with a two-layer design consisting of a cytoplasmic domain (CTD) layer and a transmembrane domain (TMD) layer. The transmembrane domain structure closely resembles those of TRPM channels and voltage-gated channels, featuring a voltage sensor-like domain connected to the pore domain by an S4-S5 linker. TRPC4 and TRPC5 proteins contain unique ion-binding sites in their voltage sensor-like domains, which may represent regulatory sites for channel modulation [1].

Classification of TRPC Channel Subfamilies

Table 1: Classification and Properties of TRPC Channel Subfamilies

Subfamily Channel Members Structural Features Calcium Permeability (P₍ₐ/Pₙₐ) Primary Activation Mechanisms
TRPC1 TRPC1 3-4 ankyrin repeats, TRP box ~1 PLC activation, mechanical stimulation, store depletion
TRPC2 TRPC2 (pseudogene in humans) Ankyrin repeats, TRP box Varies PLC activation (species-specific)
TRPC3/6/7 TRPC3, TRPC6, TRPC7 High sequence homology (~70-80%) TRPC6: ~5; TRPC3: ~1.5; TRPC7: ~2 DAG direct activation, PLC coupling
TRPC4/5 TRPC4, TRPC5 Ion-binding sites in VSLD Moderate PLC activation, Gi/o proteins, regulated DAG sensitivity

The TRPC superfamily exhibits distinct patterns of calcium selectivity, with TRPC6 showing notably higher calcium permeability (P₍ₐ/Pₙₐ ≈ 5) compared to TRPC3 (P₍ₐ/Pₙₐ ≈ 1.5) and TRPC7 (P₍ₐ/Pₙₐ ≈ 2). This differential permeability has significant implications for the downstream signaling consequences of channel activation [2]. The TRPC3/6/7 subfamily shares approximately 70-80% amino acid identity, with TRPC3 and TRPC7 being more closely related to each other than to TRPC6. All members of this subfamily are characterized by their direct activation by DAG, representing the prototypical DAG-sensitive TRPC channels [2].

DAG Activation Mechanisms and Regulatory Pathways

Molecular Basis of DAG Sensitivity

The differential sensitivity to diacylglycerol among TRPC channels represents a key functional distinction that dictates their activation profiles and regulatory characteristics. TRPC3, TRPC6, and TRPC7 channels are directly activated by DAG through a PKC-independent mechanism that involves direct binding of DAG to specific sites on the channel proteins. This direct gating mechanism allows for rapid and specific channel activation following receptor-induced PLC stimulation. In contrast, TRPC4 and TRPC5 channels exhibit a more complex relationship with DAG, historically considered DAG-insensitive, but recent evidence has revealed a sophisticated regulatory mechanism involving NHERF protein interactions.

The discovery that NHERF proteins (NHERF1 and NHERF2) dynamically regulate DAG sensitivity of TRPC4 and TRPC5 channels has fundamentally advanced our understanding of TRPC channel modulation. These scaffolding proteins bind to the C-terminus of TRPC4/5 channels and suppress their DAG sensitivity. Upon dissociation of NHERF proteins, TRPC4 and TRPC5 channels gain DAG sensitivity, suggesting that all TRPC channels may potentially respond to DAG under appropriate regulatory conditions [3]. This regulatory mechanism represents a sophisticated control system that allows cells to fine-tune TRPC channel responses based on contextual needs.

PKC-Mediated Feedback Regulation

A critical aspect of DAG signaling in TRPC channel regulation involves protein kinase C (PKC)-mediated feedback inhibition. DAG activates PKC, which in turn phosphorylates TRPC channels, leading to channel inhibition. This regulatory mechanism applies to all TRPC subtypes but has particularly significant consequences for TRPC3/6/7 channels, which are directly activated by DAG. The PKC-mediated phosphorylation establishes a negative feedback loop that limits the duration and intensity of TRPC channel activation following receptor stimulation [4] [5].

Table 2: DAG and PKC Regulation Across TRPC Channel Subtypes

TRPC Channel Response to DAG PKC Dependence Effect of PKC Activation Effect of PKC Inhibition
TRPC3 Direct activation (OAG-responsive) PKC-independent activation Blocks channel activation Enhances and prolongs activation
TRPC6 Direct activation (OAG-responsive) PKC-independent activation Blocks channel activation Enhances and prolongs activation
TRPC7 Direct activation (OAG-responsive) PKC-independent activation Blocks channel activation Enhances and prolongs activation
TRPC4 Indirect regulation (NHERF-dependent) PKC-dependent inhibition Prevents channel activation Enables channel activation
TRPC5 Indirect regulation (NHERF-dependent) PKC-dependent inhibition Prevents channel activation Enables channel activation
TRPC1 Context-dependent Modulated by PKC Variable inhibition Context-dependent enhancement

The interplay between DAG-mediated activation and PKC-mediated inhibition creates a temporal signaling system that allows for precise control of calcium entry and subsequent cellular responses. Experimental evidence demonstrates that PKC activation completely blocks TRPC3 channel activation in response to OAG (a membrane-permeant DAG analog), and this blockade is reversed by PKC inhibitors [4] [5]. Similarly, TRPC5 channel activation is prevented by OAG application or elevated endogenous DAG in a PKC-dependent manner [5].

Visualization of DAG-sensitive TRPC Channel Signaling Pathways

G DAG-Sensitive TRPC Channel Signaling Pathways cluster_dag_path DAG-Mediated Activation Pathways cluster_pkc_path PKC-Mediated Feedback Inhibition GPCR GPCR Activation PLC PLC Activation GPCR->PLC PIP2 PIP₂ Hydrolysis PLC->PIP2 DAG DAG Production PIP2->DAG IP3 IP₃ Production PIP2->IP3 TRPC367 TRPC3/6/7 Direct DAG Activation DAG->TRPC367 DAG->TRPC367 TRPC45 TRPC4/5 NHERF-Regulated DAG Sensitivity DAG->TRPC45 DAG->TRPC45 PKC PKC Activation DAG->PKC DAG->PKC CaRelease ER Ca²⁺ Release IP3->CaRelease CaRelease->TRPC367 CaRelease->TRPC45 CaInflux Ca²⁺ Influx TRPC367->CaInflux TRPC45->CaInflux Inhibition Channel Inhibition (All TRPCs) PKC->Inhibition PKC->Inhibition Signaling Cellular Signaling Pathways CaInflux->Signaling NHERF NHERF Proteins NHERF->TRPC45

DAG-sensitive TRPC Channel Signaling Pathways: This diagram illustrates the complex regulatory mechanisms governing TRPC channel activation through diacylglycerol (DAG) signaling pathways, highlighting the differential responses of TRPC subfamilies and the PKC-mediated feedback inhibition common to all TRPC channels.

The signaling pathway illustrates how GPCR activation leads to PLC-mediated hydrolysis of PIP₂, generating two key second messengers: DAG and IP₃. While TRPC3/6/7 channels are directly activated by DAG, TRPC4/5 channels exhibit regulated DAG sensitivity controlled by NHERF protein interactions. All TRPC channels are subject to PKC-mediated feedback inhibition, creating a balanced regulatory system. The resulting calcium influx through these channels activates diverse downstream signaling pathways that influence cellular processes ranging from gene expression to metabolic regulation.

Experimental Approaches for Studying DAG-Sensitive TRPC Channels

Methodologies for Assessing DAG Sensitivity

The investigation of DAG-sensitive TRPC channels requires a multidisciplinary approach combining molecular biology, electrophysiology, and calcium imaging techniques. Below are detailed protocols for key experimental methodologies used to characterize DAG-mediated TRPC channel activation:

Intracellular Calcium Measurement Using Fluorometric Imaging

  • Cell Preparation: Culture TRPC-transfected HEK293 cells or endogenous TRPC-expressing cells (e.g., DT40 B cells) on glass coverslips until 70-80% confluent
  • Dye Loading: Incubate cells with 2-5 μM Fura-2 AM or Fluo-4 AM in physiological salt solution for 30-45 minutes at room temperature protected from light
  • Baseline Recording: Measure baseline fluorescence (Fura-2: 340/380 nm excitation, 510 nm emission; Fluo-4: 494 nm excitation, 516 nm emission) for 1-2 minutes
  • Stimulus Application: Apply DAG analog (OAG, 50-100 μM) or receptor agonist (carbachol, 100 μM for muscarinic receptors) while continuously recording fluorescence
  • Data Analysis: Calculate Δ[Ca²⁺]ᵢ using standard calibration methods; compare peak responses between experimental conditions
  • Validation: Confirm TRPC specificity using channel inhibitors (Pico145 for TRPC1/4/5, SAR7334 for TRPC3/6/7) or genetic approaches (siRNA, knockout cells)

Whole-Cell Patch-Clamp Electrophysiology

  • Solution Preparation: Prepare extracellular solution (in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 glucose, 10 HEPES, pH 7.4) and intracellular pipette solution (in mM: 120 Cs-aspartate, 10 CsCl, 10 HEPES, 5 EGTA, 3.5 CaCl₂, 1 MgCl₂, pH 7.2)
  • Cell Preparation: Plate cells at low density (30-50%) on glass coverslips 12-48 hours before recording
  • Recording Configuration: Establish whole-cell configuration with 3-5 MΩ resistance borosilicate glass pipettes
  • Stimulus Application: Apply OAG (50-100 μM) via perfusion system after obtaining stable baseline (typically -60 mV holding potential)
  • Voltage Protocol: Apply ramp pulses from -100 mV to +100 mV over 500 ms to record current-voltage relationships
  • Data Analysis: Quantify current density (pA/pF) at -80 mV and +80 mV; determine reversal potential and rectification properties
Pharmacological Characterization Approaches

Comprehensive pharmacological profiling is essential for understanding TRPC channel function and developing therapeutic agents:

Inhibitor Sensitivity Profiling

  • TRPC1/4/5 Inhibition: Apply Pico145 (0.1 nM-1 μM) to assess potency and specificity for TRPC1/4/5 channels
  • TRPC3/6/7 Inhibition: Use this compound (IC₅₀: TRPC6=9.5 nM, TRPC3=282 nM, TRPC7=226 nM) to characterize TRPC3/6/7-mediated responses [6]
  • PKC Modulation: Employ PKC inhibitors (GF109203X, 1-10 μM; calphostin C, 100-500 nM) to assess PKC-dependent regulation
  • DAG Kinase/Lipase Inhibition: Use R59949 (DAG kinase inhibitor, 10-50 μM) or RHC80267 (DAG lipase inhibitor, 10-50 μM) to elevate endogenous DAG levels

Concentration-Response Analysis

  • Prepare serial dilutions of DAG analogs (OAG, SAG) from 0.1 μM to 300 μM
  • Apply increasing concentrations cumulatively or in randomized order with washout periods
  • Fit data to Hill equation to determine EC₅₀ values for activation
  • Compare potency and efficacy across TRPC subtypes

Quantitative Comparison of DAG-Sensitive TRPC Channels

Table 3: Comprehensive Pharmacological Profile of DAG-Sensitive TRPC Channels

Parameter TRPC3 TRPC6 TRPC7 TRPC4 TRPC5
DAG Activation (EC₅₀) ~7-50 μM (OAG) ~5-30 μM (OAG) ~10-60 μM (OAG) NHERF-dependent NHERF-dependent
Calcium Permeability (P₍ₐ/Pₙₐ) 1.5 5.0 2.0 Moderate Moderate
This compound Sensitivity (IC₅₀) 282 nM 9.5 nM 226 nM Not affected Not affected
PKC Inhibition Strong Strong Strong Moderate Moderate
NHERF Regulation No No No Yes Yes
Expression Profile Brain, heart, ovary Brain, lung, kidney Brain, spleen Brain, endothelium Brain, neurons
Physiological Roles Neuronal signaling, cardiac hypertrophy Synaptic plasticity, pulmonary hypertension Immune function, neuronal excitability Endothelial function, anxiety behaviors Neuronal development, innate fear

The quantitative data reveal the differential pharmacology of TRPC channels, with TRPC6 showing exceptional sensitivity to the inhibitor this compound (IC₅₀ = 9.5 nM) compared to TRPC3 (IC₅₀ = 282 nM) and TRPC7 (IC₅₀ = 226 nM) [6]. This selectivity profile makes this compound a valuable tool compound for distinguishing TRPC6-mediated responses in experimental systems. The calcium permeability data further highlight the functional specialization among TRPC channels, with TRPC6 exhibiting the highest calcium selectivity (P₍ₐ/Pₙₐ = 5), consistent with its proposed role in processes requiring precise calcium signaling such as synaptic plasticity and vascular regulation.

Therapeutic Implications and Drug Development

TRPC Channels in Disease Pathophysiology

DAG-sensitive TRPC channels are implicated in numerous disease processes, making them attractive targets for therapeutic intervention:

Cardiovascular Diseases TRPC channels, particularly TRPC1, TRPC3, and TRPC6, play significant roles in cardiac hypertrophy and vascular pathology. In response to pathological stress or hypertrophic agonists, GPCR activation stimulates PLC-mediated DAG production, which activates TRPC3/6 channels. The resulting calcium influx activates the calcineurin/NFAT pathway, leading to pathological gene expression and cardiac remodeling [7] [1]. TRPC3 upregulation has been documented in atrial fibrillation patients, where it promotes fibroblast formation and AF susceptibility. Inhibition of TRPC3 channels reduces fibroblast accumulation and AF susceptibility, suggesting therapeutic potential [7].

Neurological Disorders TRPC6 channels are highly expressed in hippocampal neurons and play crucial roles in synaptic development and memory formation. TRPC6 activation promotes synapse enlargement through CaMKIV/CREB signaling pathways and enhances cognitive function in animal models [2]. Notably, TRPC6 mRNA levels are reduced in blood cells from Alzheimer's disease patients, and TRPC6 overexpression rescues synaptic deficits in AD mouse models, suggesting neuroprotective potential [2]. The competitive relationship between TRPC6 and NMDA receptors provides a mechanism for TRPC6-mediated protection against excitotoxicity, further supporting its therapeutic relevance.

Pulmonary Hypertension TRPC6 channels contribute to hypoxic pulmonary vasoconstriction (HPV) and pulmonary hypertension pathogenesis. This compound, a potent TRPC6 inhibitor, suppresses acute HPV in isolated perfused mouse lungs, demonstrating the channel's functional importance in pulmonary vascular regulation [6]. The high potency of this compound against TRPC6 (IC₅₀ = 7.9 nM in patch-clamp experiments) combined with its favorable pharmacokinetic properties support its potential as a therapeutic agent for pulmonary hypertension.

Visualization of TRPC Channel Roles in Disease Pathways

G TRPC Channels in Disease Pathophysiology and Therapeutic Targeting cluster_cardio Cardiovascular Pathology cluster_neuro Neurological Function & Disease PathStim Pathological Stimuli (Hypertension, Stress, Hypoxia) GPCR2 GPCR Activation PathStim->GPCR2 PLC2 PLC Activation GPCR2->PLC2 DAG2 DAG Production PLC2->DAG2 TRPC_Cardio TRPC1/3/6 Activation DAG2->TRPC_Cardio TRPC_Neuro TRPC6 Activation DAG2->TRPC_Neuro CaInflux2 Ca²⁺ Influx TRPC_Cardio->CaInflux2 TRPC_Cardio->CaInflux2 SynapseForm Synapse Formation & Spine Growth TRPC_Neuro->SynapseForm TRPC_Neuro->SynapseForm Calcineurin Calcineurin Activation NFAT NFAT Nuclear Translocation Calcineurin->NFAT Calcineurin->NFAT CardiacRemodel Pathological Gene Expression & Cardiac Remodeling NFAT->CardiacRemodel NFAT->CardiacRemodel CaInflux2->Calcineurin CaInflux2->Calcineurin CognitiveFunc Cognitive Function SynapseForm->CognitiveFunc SynapseForm->CognitiveFunc AD Alzheimer's Disease Pathology AD->TRPC_Neuro AD->TRPC_Neuro Inhibitors TRPC Inhibitors (this compound, Pico145) Inhibitors->TRPC_Cardio Inhibitors->TRPC_Neuro Therapeutic Therapeutic Effects Inhibitors->Therapeutic Therapeutic->CardiacRemodel Therapeutic->CognitiveFunc

TRPC Channels in Disease Pathophysiology: This diagram illustrates the involvement of DAG-sensitive TRPC channels in major disease processes, highlighting their roles in cardiovascular pathology through calcineurin/NFAT signaling and in neurological function through synaptic regulation, along with potential therapeutic intervention points.

The disease pathway visualization illustrates how pathological stimuli activate TRPC channels through GPCR-PLC-DAG signaling cascades, leading to disease-specific outcomes. In cardiovascular disorders, TRPC1/3/6 activation drives maladaptive remodeling through calcineurin/NFAT signaling, while in neurological contexts, TRPC6 supports synaptic function and counteracts neurodegenerative processes. TRPC-targeted inhibitors such as this compound and Pico145 represent promising therapeutic approaches for interrupting these disease mechanisms at the channel level.

Conclusion and Future Perspectives

The study of DAG-sensitive TRPC channels continues to evolve with ongoing research illuminating novel regulatory mechanisms and therapeutic opportunities. The recent discovery of NHERF-dependent regulation of TRPC4/5 channels has expanded our understanding beyond the traditional dichotomy of DAG-sensitive versus DAG-insensitive TRPC channels, revealing a more nuanced regulatory landscape. Future research directions should focus on several key areas:

First, the structural basis of DAG binding and gating mechanisms in TRPC3/6/7 channels requires further elucidation through high-resolution structural studies. Determining structures of these channels in both closed and DAG-bound states would provide invaluable insights for rational drug design. Second, the physiological and pathophysiological significance of TRPC channel heteromerization remains underexplored, particularly how DAG sensitivity is modulated in heteromeric complexes. Third, the development of subtype-selective modulators with improved pharmacokinetic properties represents a critical frontier for translational research.

The therapeutic targeting of DAG-sensitive TRPC channels holds significant promise for multiple disease areas, with TRPC6 emerging as a particularly attractive target for neurodegenerative disorders, pulmonary hypertension, and renal diseases. The ongoing refinement of tool compounds like this compound and the development of clinical candidates will ultimately determine the translational potential of TRPC channel modulation. As our understanding of these complex channels continues to grow, so too will our ability to harness their therapeutic potential for human health benefit.

References

SAR7334 in vitro protocol calcium influx assay

Author: Smolecule Technical Support Team. Date: February 2026

SAR7334 and Calcium Influx Assay Overview

This compound is a potent and selective inhibitor of TRPC6, and also targets TRPC3 and TRPC7 channels, which are non-selective cation channels that allow calcium entry into cells [1]. Calcium influx assays measure the real-time change in intracellular calcium concentration ( \Delta[Ca^{2+}]_i ) following cell stimulation, which is a key indicator of ion channel activity.

The core principle involves stimulating cells to activate calcium-permeable channels (e.g., via a receptor agonist or store depletion with thapsigargin), and measuring the resulting calcium influx in the presence or absence of the inhibitor (this compound). The inhibition of this calcium signal by this compound indicates its potency [2] [1].

General Calcium Influx Assay Protocol

Here is a generalized protocol synthesizing common methods from the search results, which you can adapt for this compound.

Key Experimental Parameters Table

Parameter Recommendation / Common Practice
Cell Models RBL-2H3 mast cells [1]; A549 cells (TRPA1 studies) [3]; Primary neuronal cultures [2]; Primary T cells [4].
Cell Plating Plate 50,000-80,000 cells/well in 96-well plates [2].
Dye Loading Use 2-4 µM Fluo-4 AM or similar (e.g., Indo-1) in assay buffer; incubate 30-60 min at 37°C [2] [1].
Compound Prep Pre-incubate this compound for 15-30 min before stimulation [1]. Use DMSO for stock solution; keep final [DMSO] low (e.g., ≤0.1%).
Stimulation Use channel-specific agonist (e.g., OAG for TRPC) or Thapsigargin (1 µM) for CRAC channels [1].
Instrumentation Fluorescence microplate reader (FlexStation 3) capable of kinetic reads and compound injection [2].
Data Analysis Measure peak fluorescence intensity or calculate ( \Delta F/F_0 ). Fit dose-response curves to determine IC₅₀ [1].

Workflow Diagram

Start Start Assay Preparation A Plate and Culture Appropriate Cell Line Start->A B Load Cells with Calcium-Sensitive Fluorescent Dye A->B C Pre-incubate with This compound or Vehicle B->C D Stimulate Calcium Influx (e.g., Agonist, Thapsigargin) C->D E Measure Real-time Fluorescence Changes D->E F Analyze Data (Peak Height, AUC, IC₅₀) E->F End End F->End

Detailed Procedure

  • Cell Preparation and Plating: Culture your chosen cell line (e.g., RBL-2H3, A549, or a cell line overexpressing the target TRPC channel). Harvest and plate cells into poly-D-lysine-coated, black-walled, clear-bottom 96-well plates at a density of approximately 50,000–80,000 cells per well. Allow cells to adhere overnight [2].
  • Dye Loading: On the day of the assay, prepare a working solution of a calcium-sensitive dye, such as Fluo-4 AM or Indo-1, in assay buffer. Remove the cell culture medium and add the dye solution to each well. Incubate the plate for 30–60 minutes at 37°C in the dark [2] [1].
  • Compound Preparation and Incubation: Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant and low (e.g., 0.1% or less). After dye loading, remove the dye solution, add the compound solutions to the wells, and pre-incubate for 15–30 minutes at room temperature or 37°C [1].
  • Calcium Influx Measurement and Stimulation: Place the plate in a fluorescence-compatible microplate reader (e.g., FlexStation 3) equipped with liquid handling capability for compound injection. Set the instrument to excite Fluo-4 at 490 nm and measure emission at 525 nm. First, establish a baseline by reading the plate for 1-2 minutes. Then, automatically inject a stimulus (e.g., 1 µM thapsigargin or a specific channel agonist) into each well and continue reading for an additional 10-15 minutes to capture the calcium response [2] [1].
  • Data Analysis: Export the kinetic fluorescence data. For each well, calculate the maximum fluorescence intensity post-stimulation or the area under the curve (AUC). Normalize the data to the vehicle control (0% inhibition) and baseline or unstimulated control (100% inhibition). Plot the normalized response against the logarithm of the this compound concentration and fit the data with a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC₅₀) [1].

Critical Considerations for Protocol Optimization

  • Cell Model Selection: The choice of cell model is crucial. Results can vary significantly between cell types (e.g., RBL-2H3, primary neurons, T cells) due to differences in endogenous channel expression, accessory proteins, and signaling machinery [2] [4] [5].
  • Dye and Instrument Selection: Ratiometric dyes like Indo-1 are less sensitive to artifacts from dye loading or well-to-well variation. Ensure your detection instrument (microscope, plate reader, cytometer) is calibrated for real-time kinetic measurements and has appropriate temperature control [4] [2].
  • Controls are Essential: Always include both positive and negative controls. A vehicle control (DMSO) defines 0% inhibition, while a control with a known high-affinity blocker or unstimulated cells defines 100% inhibition [1].
  • Mechanism of Stimulation: The method used to induce calcium influx (receptor-mediated, passive store depletion with thapsigargin, or direct channel activation) can influence the potency and effect of an inhibitor, as it engages different upstream signaling components [6] [1].

References

SAR7334 & Fluo-4 AM: Application Notes & Protocols for Intracellular Ca²⁺ Measurement

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Transient Receptor Potential Canonical (TRPC) channels, particularly TRPC3 and TRPC6, are critical regulators of calcium homeostasis in various cell types, including vascular smooth muscle cells (VSMCs). Their dysregulation is implicated in pathophysiological conditions like peripheral artery disease (PAD) [1]. SAR7334 is a potent inhibitor of TRPC3 and TRPC6 channels, facilitating VSMC differentiation and improving blood flow recovery in models of hind-limb ischemia [1]. Measuring intracellular calcium (Ca²⁺) flux using fluorescent indicators like Fluo-4 AM is fundamental to characterizing the pharmacology and mechanism of action of such compounds. This document provides a standardized protocol for using Fluo-4 AM to assess the effects of this compound on intracellular Ca²⁺ in relevant cell models.

2. Materials

  • Cell Model: HEK293 cells transfected with human TRPC3, TRPC6, or TRPC7; or primary mouse aortic VSMCs [1].
  • Compounds:
    • This compound: A selective TRPC3/6 inhibitor. Prepare a stock solution in DMSO and further dilute in assay buffer.
    • Positive Control Agonists: Carbachol (for TRPC3/6) or Adenosine trisphosphate (ATP) [1].
  • Fluorescent Dye: Fluo-4 AM ester (Thermo Fisher Scientific) [2].
  • Assay Buffers: Hepes-buffered salt solution (HBSS) or a physiological salt solution [1] [2].

3. Methods: Experimental Protocols

3.1. Cell Culture and Preparation

  • Culture HEK293 or HeLa cells and transfect with plasmids encoding TRPC3, TRPC6, or empty vector as a control [1].
  • Isolate primary Vascular Smooth Muscle Cells (VSMCs) from mouse aorta via enzymatic digestion with collagenase and elastase, using cells between passages 3-7 [1].
  • Plate cells on appropriate cultureware (e.g., 96-well plates for high-throughput, glass coverslips for imaging) 24-48 hours before the experiment.

3.2. Fluo-4 AM Loading

  • Prepare a 2-5 μM Fluo-4 AM working solution in HBSS or a compatible physiological buffer, containing 0.02% Pluronic F-127 to aid dye dispersion [1] [2].
  • Replace the cell culture medium with the Fluo-4 AM working solution.
  • Incubate for 20-45 minutes at room temperature, protected from light [1] [2].
  • Remove the loading solution and wash the cells three times with a fresh, dye-free buffer to remove extracellular Fluo-4 AM. Allow a further 15-30 minutes for complete de-esterification of the AM ester before measurements [2].

3.3. Intracellular Ca²⁺ Measurement Calcium measurements can be performed using a fluorescent plate reader (for high-throughput screening) or a dedicated video imaging system.

  • Pharmacological Inhibition: Pre-treat cells with this compound (e.g., 3 μM) or vehicle control for 5-10 minutes before stimulation [1].
  • Stimulation and Recording:
    • Plate Reader (FDSS/FLIPR): Measure baseline fluorescence for 10-30 seconds, then add a stimulant (e.g., 100 μM ATP or 1-10 μM Carbachol). Record the fluorescence signal for an additional 1-5 minutes. The area under the curve (AUC) after stimulation is a common metric for analysis [1].
    • Fluorescence Microscopy: Use a system equipped with a 488 nm excitation laser or filter. Collect emission light at 505-530 nm [2]. Record time-lapse images at a suitable rate (e.g., 1-2 Hz for general kinetics).

4. Data Analysis & Interpretation

  • Quantification: Calculate the change in fluorescence (ΔF) from baseline (F₀). Results are often expressed as ΔF/F₀ or the peak ΔF/F₀.
  • This compound Effect: A significant reduction in the Ca²⁺ response upon stimulation in this compound-pre-treated cells, compared to vehicle control, indicates effective TRPC3/6 channel inhibition.
  • Specificity: The effect of this compound should be absent in TRPC6-knockout models or cells expressing non-sensitive channels (e.g., TRPC7), confirming its selectivity [1].

5. Experimental Workflow & Signaling Pathway The following diagrams, created with Graphviz, illustrate the core experimental workflow and the underlying signaling pathway investigated in this protocol.

G Experimental Workflow for this compound Assay Start Cell Preparation (Transfection/Isolation) Loading Dye Loading (Fluo-4 AM, 20-45 min) Start->Loading Treatment Pharmacological Treatment (this compound or Vehicle, 5 min) Loading->Treatment Stimulation Channel Stimulation (e.g., Carbachol, ATP) Treatment->Stimulation Recording Fluorescence Recording (Plate Reader / Microscope) Stimulation->Recording Analysis Data Analysis (Peak ΔF/F₀, AUC) Recording->Analysis

This workflow outlines the sequential steps for preparing and running the assay, from cell culture to data analysis.

G TRPC Channel Signaling & this compound Inhibition cluster_this compound This compound Action GPCR GPCR Agonist (e.g., ATP, CCh) PLC PLC Activation GPCR->PLC DAG DAG Production PLC->DAG TRPC_Open TRPC3/6 Channel Open State DAG->TRPC_Open Ca_Influx Ca²⁺ Influx TRPC_Open->Ca_Influx TRPC_Closed TRPC3/6 Channel Closed State TRPC_Closed->Ca_Influx Response Cellular Response (VSMC Differentiation) Ca_Influx->Response Inhibitor This compound Inhibitor->TRPC_Closed

This pathway illustrates the mechanism: this compound inhibits agonist-induced TRPC3/6 channel opening, thereby reducing calcium influx and its downstream effects. 6. Summary Tables of Key Parameters

Table 1: Key Reagents and Solutions

Reagent / Solution Composition / Description Source / Reference
This compound TRPC3/6 inhibitor; prepare stock in DMSO [1]
Fluo-4 AM 2-5 μM in buffer with 0.02% Pluronic F-127 Thermo Fisher [2]
HBSS Buffer 137 mM NaCl, 5.6 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4 [1]
Physiological Buffer 125 mM NaCl, 4.75 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 30 mM HEPES, 10 mM glucose, 50 mM taurine, 2 mM CaCl₂, pH 7.4 [2]
Agonists ATP (100 μM), Carbachol (1-100 μM) [1]

Table 2: Instrumentation Settings for Ca²⁺ Imaging

Parameter Plate Reader (FDSS) Confocal Microscopy
Excitation 480-490 nm 488 nm laser line [2]
Emission 510-540 nm 505-530 nm [2]
Dye Loading 45 min, room temp [1] 20 min, room temp [2]
Recording Rate 1-10 Hz (kinetics) 400 Hz (e.g., for Ca²⁺ sparks) [2]
Data Metric Area Under the Curve (AUC), Peak ΔF/F₀ Peak ΔF/F₀, Spark frequency [1] [2]

References

Comprehensive Application Notes and Protocols for Studying TRPC6 Channels with SAR7334 Using Whole-Cell Patch-Clamp Technique

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SAR7334 and Its Pharmacological Profile

This compound is a novel, highly potent inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, which has emerged as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of this cation channel. Discovered through systematic screening of a compound library, this compound demonstrates nanomolar potency against TRPC6-mediated calcium influx, with a half-maximal inhibitory concentration (IC50) of 9.5 nM in calcium imaging assays and 7.9 nM in whole-cell patch-clamp experiments [1] [2]. This level of potency makes it significantly more effective than earlier TRPC6 inhibitors such as SKF96365 and econazole, which suffered from poor selectivity and limited utility for in vivo studies. The compound exhibits a favorable pharmacokinetic profile suitable for chronic oral administration, opening new opportunities for investigating TRPC6 channel function in both acute and long-term experimental settings [1].

The selectivity profile of this compound reveals its specificity toward the diacylglycerol-sensitive TRPC subfamily. While it most potently inhibits TRPC6, it also affects the closely related TRPC3 and TRPC7 channels, though with substantially reduced potency (IC50 values of 282 nM and 226 nM, respectively) [1]. This pattern of inhibition aligns with the known structural and functional similarities among these TRPC channels. Importantly, this compound does not significantly affect TRPC4 and TRPC5-mediated calcium entry, demonstrating its selectivity within the TRPC family [1]. Recent structural studies have elucidated the molecular basis of this compound's mechanism of action, revealing that it binds to the inhibitor binding pocket A (IBP-A) within the voltage-sensor-like domain of TRPC6, thereby blocking the channel's activating calcium-binding site (CBS3) [3] [4].

Table 1: Selectivity Profile of this compound Across TRPC Channels

Channel Type IC50 Value Experimental System Primary Measurement
TRPC6 7.9-9.5 nM HEK-FITR cells Calcium influx, Whole-cell currents
TRPC3 282 nM CHO cells Calcium influx
TRPC7 226 nM HEK-FITR cells Calcium influx
TRPC4 No effect Not specified Calcium influx
TRPC5 No effect Not specified Calcium influx

Whole-Cell Patch-Clamp Technique Overview

The whole-cell patch-clamp technique is a powerful electrophysiological method that allows direct evaluation of ion channel activity under voltage-clamp conditions, providing precise measurement of current magnitude and electrical properties [5]. This technique involves forming a high-resistance seal (gigaohm seal) between a glass micropipette and the cell membrane, followed by disruption of the membrane patch beneath the pipette to establish electrical and molecular access to the intracellular compartment [5]. The whole-cell configuration enables control of the intracellular environment through the pipette solution while allowing recording of macroscopic currents through plasma membrane channels, making it ideal for characterizing the effects of pharmacological agents like this compound on TRPC6 channels.

Critical technical considerations for successful whole-cell patch-clamp recordings include proper isolation of the experimental setup from environmental electrical noise and mechanical vibrations, which can interfere with sensitive current measurements [5]. The technique works best with cells having smooth surfaces, as cultured cells at low densities are more amenable to gigaohm seal formation than fully differentiated cells with complex surface structures like microvilli [5]. For TRPC6 studies, stable cell lines expressing recombinant channels, such as TRPC6-HEK-FITR cells with tetracycline-inducible promoters, provide a consistent experimental system [1]. The perforated patch configuration represents an alternative approach that minimizes cytoplasmic dilution by using pore-forming antibiotics like nystatin or amphotericin to permeabilize the membrane patch without complete disruption, thereby preserving intracellular signaling components that might be important for TRPC6 regulation [5].

Detailed Experimental Protocol for this compound Application

Equipment and Solution Setup

The whole-cell patch-clamp setup for this compound characterization requires specific equipment configuration to ensure high-quality recordings. Essential components include a patch-clamp amplifier (e.g., RK-300 amplifier or equivalent), an analog-to-digital converter (e.g., Digidata 1200 series or equivalent), a vibration isolation table, and a Faraday cage to minimize electrical interference [5]. Borosilicate glass pipettes should be pulled to resistances of 2-3 MΩ and heat-polished before use [1] [5]. For command pulse control, data acquisition, and analysis, pCLAMP software (Axon Instruments) is commonly employed, though other electrophysiology software packages can be used [5].

The extracellular bathing solution typically consists of 110 mM CsCl, 5 mM MgSO₄, 3.5 mM sodium gluconate, 12 mM HEPES, 8 mM Tris-HCl, and 100 mM mannitol at pH 7.4 [5]. The intracellular pipette solution contains 110 mM CsCl, 2 mM MgSO₄, 25 mM HEPES, 1 mM EGTA, 1 mM Na₂ATP, and 50 mM mannitol, pH 7.4 [5]. The use of cesium in both solutions helps block potassium currents that might otherwise contaminate TRPC6-mediated currents. For TRPC6 activation, the diacylglycerol analog 1-oleoyl-2-acetyl-sn-glycerol (OAG) at 100 µM is commonly applied to the extracellular solution to stimulate TRPC6 currents before this compound application [1].

This compound Preparation and Application

This compound stock solutions are typically prepared in DMSO at concentrations of 10-50 mM and stored at -20°C. For experiments, fresh dilutions should be made in extracellular solution immediately before use, with the final DMSO concentration not exceeding 0.1% to avoid solvent effects on channel activity [1]. The compound is applied to cells using a perfusion system that allows rapid solution exchange, with a typical flow rate of 1-2 mL/min and a chamber volume of 200-500 µL to ensure quick compound delivery [1]. For concentration-response experiments, this compound is typically applied cumulatively in half-log or log increments from 1 nM to 10 µM, with each concentration applied for 2-5 minutes to reach equilibrium before current measurement [1].

Data Acquisition and Analysis Parameters

Voltage Protocols and Current Recording

Comprehensive characterization of TRPC6 currents inhibited by this compound requires specific voltage clamp protocols. To monitor the development of currents over time, alternating step pulses (100-ms duration) from a holding potential of 0 mV to +100 mV can be applied every 30 seconds [5]. For detailed current-voltage (I-V) relationships, step pulses (2-second duration, 7-second intervals) from -100 mV to +100 mV with 25-mV increments are recommended [5]. All data should be sampled at 5 kHz after being low-pass filtered at 500 Hz to ensure adequate temporal resolution while minimizing high-frequency noise [5].

Baseline recordings should be established for at least 2-3 minutes before this compound application to ensure stable TRPC6 currents. For OAG-activated TRPC6 currents, recording should continue until a stable plateau is observed, typically 3-5 minutes after OAG application [1]. This compound is then applied while maintaining the same recording conditions. The inhibition of TRPC6 currents by this compound typically reaches steady-state within 2-3 minutes of application, though this may vary depending on concentration and experimental conditions [1]. For accurate quantification, current amplitudes should be measured at the end of the voltage steps for each condition.

Data Analysis and Quantification

Analysis of this compound effects on TRPC6 currents involves measuring current amplitudes at specific potentials before and after drug application. Current density (pA/pF) should be calculated by normalizing current amplitude to cell capacitance to account for variations in cell size. The percentage inhibition at each this compound concentration can be calculated using the formula: % Inhibition = [(I_control - I_drug)/I_control] × 100, where I_control is the current amplitude before this compound application and I_drug is the current amplitude after steady-state inhibition is reached [1].

For concentration-response relationships, inhibition data at multiple concentrations are fitted to the Hill equation: Y = Bottom + (Top - Bottom)/(1 + 10^((LogIC50 - X) × HillSlope)), where Y is the response, X is the logarithm of concentration, and IC50 is the half-maximal inhibitory concentration [1]. This analysis yields the IC50 value and Hill coefficient for this compound against TRPC6 currents. Statistical comparisons should be performed using appropriate tests (e.g., paired t-test for within-cell comparisons, one-way ANOVA for multiple concentrations) with significance set at p < 0.05 [1].

Table 2: Key Parameters for Whole-Cell Patch-Clamp Recording of this compound Effects on TRPC6

Parameter Recommended Setting Purpose/Notes
Holding Potential 0 mV Standard for TRPC6 recordings
Step Pulses (I-V) -100 to +100 mV in 25-mV increments Characterize current-voltage relationship
Pulse Duration 2 seconds Sufficient for TRPC6 current development
Sampling Rate 5 kHz Adequate temporal resolution
Filter Frequency 500 Hz Reduce high-frequency noise
This compound Exposure 2-5 minutes per concentration Reach equilibrium inhibition
Solution Flow Rate 1-2 mL/min Ensure rapid compound delivery

Experimental Workflow and Signaling Context

The following diagram illustrates the comprehensive experimental workflow for studying this compound effects on TRPC6 channels using whole-cell patch-clamp technique:

workflow cluster_workflow Experimental Workflow for this compound Characterization cluster_notes Key Considerations Start Start Experiment: Cell Preparation Patch Establish Whole-Cell Patch Configuration Start->Patch Start->Patch Baseline Record Baseline Currents (Voltage Protocol) Patch->Baseline Patch->Baseline Activate Activate TRPC6 Channels with OAG (100 µM) Baseline->Activate Baseline->Activate Measure Measure TRPC6 Current Amplitude Activate->Measure Activate->Measure Apply Apply this compound (Concentration Range) Measure->Apply Measure->Apply Measure2 Measure Inhibited Current Amplitude Apply->Measure2 Apply->Measure2 Wash Washout this compound (Optional Recovery) Measure2->Wash Measure2->Wash Analyze Analyze Data & Calculate IC50 Values Wash->Analyze Wash->Analyze End End Experiment: Data Interpretation Analyze->End Analyze->End Note1 Maintain stable recording conditions throughout Note2 Include appropriate controls for solvent effects Note3 Allow sufficient time for equilibrium at each step

The molecular mechanism of this compound action on TRPC6 channels and their role in cellular signaling pathways can be visualized as follows:

signaling cluster_pathway TRPC6 Signaling Pathway and this compound Inhibition cluster_effects Biological Effects of TRPC6 Inhibition GPCR GPCR Activation PLC PLC Activation GPCR->PLC DAG DAG Production PLC->DAG TRPC6 TRPC6 Channel Activation DAG->TRPC6 Ca Ca²⁺ Influx TRPC6->Ca ERK ERK Pathway Activation Ca->ERK This compound This compound Binding at IBP-A Site Inhibition Channel Inhibition This compound->Inhibition Inhibition->TRPC6 Effect1 Reduced Airway Inflammation Inhibition->Effect1 Effect2 Attenuated Hypoxic Pulmonary Vasoconstriction Inhibition->Effect2 Effect3 Modulated Exercise Pressor Reflex Inhibition->Effect3 Inflammation Inflammatory Response (Cytokine Release) ERK->Inflammation

Research Applications and Case Studies

This compound has been successfully employed in numerous physiological and pathophysiological studies to elucidate TRPC6 channel functions. In pulmonary research, this compound application (typically at 1-10 µM) effectively suppressed acute hypoxic pulmonary vasoconstriction (HPV) in isolated perfused mouse lungs, confirming TRPC6's role in pulmonary vascular regulation [1]. In models of oxidative stress-induced airway inflammation, both genetic ablation of TRPC6 and pharmacological inhibition with this compound significantly reduced ozone-induced inflammatory cell recruitment in bronchoalveolar lavage fluid and decreased production of pro-inflammatory cytokines including IL-6 and IL-8 [6]. These findings highlight TRPC6's involvement in redox-sensitive signaling pathways in the respiratory system and support its potential as a therapeutic target for inflammatory airway diseases.

In neuroscience research, this compound has been instrumental in characterizing TRPC6's role in the exercise pressor reflex. Studies in decerebrated rats demonstrated that this compound administration (51 ± 8 µM) into the arterial supply of triceps surae muscles inhibited the pressor and sympathetic nerve responses to both static muscle contraction and passive stretch [7]. These experiments revealed the significant contribution of TRPC6 channels to the mechanical component of the exercise pressor reflex, with important implications for understanding cardiovascular regulation during physical activity. Additionally, research on neurodegenerative conditions like Alzheimer's disease and cerebral ischemia has identified TRPC6 as a potential neuroprotective target, though the precise therapeutic applications of this compound in these contexts require further investigation [8].

Table 3: Summary of this compound Applications in Disease Models

Disease/Physiological Model This compound Concentration Key Findings Reference
Hypoxic Pulmonary Vasoconstriction Not specified (in vitro) Suppressed acute HPV response [1]
Oxidative Stress-Induced Airway Inflammation In vivo pretreatment Reduced inflammatory cell recruitment and cytokine production [6]
Exercise Pressor Reflex 51 ± 8 µM (local administration) Inhibited pressor and sympathetic responses to muscle contraction [7]
Systemic Blood Pressure Regulation Chronic oral administration No change in mean arterial pressure in SHR rats [1]

Troubleshooting and Technical Considerations

Several technical challenges may arise when studying this compound effects on TRPC6 channels using whole-cell patch-clamp. Current run-down, a common issue characterized by progressively decreasing TRPC6 currents over time, can be minimized by including ATP and other energy sources in the pipette solution and using the perforated patch configuration to preserve intracellular components [5]. Seal stability can be improved by ensuring clean glass pipettes, proper fire polishing, and using healthy cells with smooth surfaces. If inconsistent this compound effects are observed, verify proper stock solution preparation and storage, ensure complete dissolution in extracellular solution, and confirm that the perfusion system delivers solutions reliably to the recorded cell.

For data interpretation, it is important to consider that this compound exhibits some cross-reactivity with TRPC3 and TRPC7 channels, particularly at higher concentrations [1]. Therefore, in systems expressing multiple TRPC channels, complementary approaches such as genetic knockdown may be necessary to confirm TRPC6-specific effects. When studying native cells with complex morphologies, the perforated patch technique is strongly recommended over conventional whole-cell configuration to maintain endogenous signaling pathways that might modulate TRPC6 function [5]. Finally, appropriate controls including vehicle (DMSO) applications should always be included to account for potential solvent effects on TRPC6 currents.

Conclusion

This compound represents a valuable pharmacological tool for investigating TRPC6 channel function in both recombinant systems and native tissues. Its high potency, relative selectivity, and favorable pharmacokinetic properties enable detailed characterization of TRPC6-mediated currents using the whole-cell patch-clamp technique. The protocols outlined in this application note provide a comprehensive framework for studying this compound effects on TRPC6 channels, from basic current inhibition to sophisticated physiological applications. As research continues to elucidate the diverse roles of TRPC6 channels in health and disease, this compound will remain an essential compound for validating this channel as a therapeutic target across multiple pathological conditions.

References

Comprehensive Application Notes and Protocols for SAR7334 Oral Administration in Animal Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SAR7334 and Oral Dosing Principles

This compound is an investigational compound currently in preclinical development, requiring robust animal dosing protocols to establish its pharmacokinetic and pharmacodynamic properties. As a potential therapeutic agent, thorough characterization of its absorption profile following oral administration is essential for determining its clinical translatability. This document provides detailed application notes and standardized protocols for administering this compound via the oral route in animal models, specifically designed for researchers and drug development professionals working in preclinical development.

The oral route represents the most common and patient-preferred administration method for most therapeutics, making it a critical pathway to study in drug development. When administered orally, drugs must navigate the complex environment of the gastrointestinal tract, facing challenges such as variable pH levels, digestive enzymes, and the intestinal barrier before reaching systemic circulation. Understanding these processes is fundamental to designing effective dosing strategies for this compound that will generate reliable, reproducible data to inform future clinical studies. The protocols outlined herein are designed to maximize data quality while adhering to ethical standards for animal research, implementing the 3Rs principles (Replacement, Reduction, and Refinement) wherever possible.

  • Pharmacokinetic Fundamentals: Oral drug absorption follows first-order kinetics in most cases, where the rate of absorption is proportional to the drug concentration at the absorption site. The bioavailability (F) of an orally administered drug is defined as the fraction of the administered dose that reaches systemic circulation unchanged, calculated as F = (AUC_oral × D_IV) / (AUC_IV × D_oral) × 100%, where AUC represents the area under the concentration-time curve and D denotes dose. This compound's bioavailability is a critical parameter that must be accurately determined during preclinical studies. [1]

  • Species Selection Considerations: The choice of animal model significantly influences this compound's pharmacokinetic profile due to species-specific differences in gastrointestinal physiology, metabolic enzymes, and transporter systems. Rodents (mice and rats) are typically employed in initial studies due to their small size, cost-effectiveness, and well-characterized physiology, while larger species (dogs, primates) may be used in later-stage preclinical studies to better predict human response. Allometric scaling principles should be applied when extrapolating doses across species. [2]

Table: Key Pharmacokinetic Parameters for Oral Administration

Parameter Symbol Definition Typical Units
Bioavailability F Fraction of dose reaching systemic circulation %
Maximum Concentration Cmax Peak plasma concentration after dosing ng/mL or μM
Time to Maximum Concentration Tmax Time to reach Cmax hours
Area Under the Curve AUC Total drug exposure over time h·ng/mL or h·μM
Half-life t1/2 Time for plasma concentration to reduce by 50% hours
Apparent Volume of Distribution Vd Theoretical volume to contain total drug at plasma concentration L/kg

Formulation Preparation for this compound

Solution and Suspension Preparation

The physicochemical properties of this compound, including its solubility, stability, and pH sensitivity, dictate the appropriate formulation strategy. For compounds with good aqueous solubility, simple solutions in physiological buffers may be sufficient, while poorly soluble compounds often require specialized formulations containing solubilizing agents or suspension in vehicles such as methylcellulose. The protocol below describes preparation of a 1 mg/mL suspension of this compound in 0.5% methylcellulose, a commonly used vehicle for poorly soluble compounds in preclinical studies.

  • Materials Required: this compound compound (10 mg), methylcellulose (0.5 g), physiological saline (100 mL), analytical balance, magnetic stirrer with heating capability, glass beaker (250 mL), graduated cylinder, storage containers, pH meter, and sonicator.
  • Step 1: Vehicle Preparation: Add 0.5 g of methylcellulose to 100 mL of warm physiological saline (approximately 60°C) while stirring continuously. Continue stirring until the methylcellulose is completely dispersed and the solution appears translucent. Allow the solution to cool to room temperature while stirring slowly, which will result in formation of a clear, viscous solution. [2] [3]
  • Step 2: Suspension Preparation: Weigh 10 mg of this compound using an analytical balance with appropriate accuracy. Gradually add the compound to 10 mL of the 0.5% methylcellulose vehicle while vortexing or using a magnetic stirrer to ensure uniform dispersion. Sonicate the suspension for 5-10 minutes to break up any large aggregates and ensure homogeneous distribution of drug particles.
  • Step 3: Quality Assessment: Check the pH of the suspension to ensure it falls within the physiological range (6.8-7.2) to avoid gastrointestinal irritation in dosed animals. Examine the suspension for uniformity and note any settling characteristics. If significant settling occurs during dosing, implement continuous stirring or frequent mixing to maintain consistency.
Stability and Storage Considerations

Formulation stability is a critical factor that can significantly impact dosing accuracy and experimental outcomes. Chemical stability refers to the maintenance of this compound's chemical integrity and potency, while physical stability for suspensions refers to the maintenance of uniform particle distribution and suspension homogeneity. Stability studies should be conducted under anticipated storage conditions to establish appropriate expiration dates for prepared formulations.

  • Storage Conditions: Store this compound formulations at 4°C in amber glass containers to protect from light degradation. Under these conditions, most formulations remain stable for up to 7 days, though stability should be verified for each specific lot. Avoid repeated freeze-thaw cycles for liquid formulations, as this may promote active ingredient degradation or changes in suspension homogeneity. [3]
  • Stability Monitoring: Visually inspect formulations before each use for changes in color, consistency, or presence of precipitate. For quantitative assessment, periodically analyze formulation samples using validated analytical methods (e.g., HPLC-UV) to confirm this compound concentration and chemical stability. Document any instances of formulation failure and adjust procedures accordingly.

Dosing Protocol for Animal Studies

Species-Specific Dosing Procedures

Oral administration in laboratory animals requires careful consideration of species-specific anatomy, physiology, and behavioral characteristics to ensure accurate dosing and animal welfare. The following protocols outline standardized procedures for common preclinical species, with emphasis on proper restraint techniques, dosing accuracy, and post-administration monitoring. Dose volume selection is critical to prevent discomfort, aspiration, or overdose while ensuring consistent drug delivery across all experimental subjects.

  • Mice and Rats: For oral gavage in rodents, use appropriate sized gavage needles (16-20 gauge for mice, 18-20 gauge for rats) with ball tips to prevent tissue trauma. Restrain the animal securely using a method that allows control of the head while maintaining the animal's body in a natural position. Gently pass the gavage needle along the roof of the mouth into the esophagus, taking care not to force resistance. Administer the dose steadily but slowly to prevent reflux, then remove the needle smoothly. Confirm successful administration by observing normal swallowing reflexes. [2]
  • Large Animals (Dogs, Primates): For larger species, administration can often be accomplished by voluntary ingestion using treats or gelatin capsules, or via gavage using appropriate-sized stomach tubes. When using voluntary methods, confirm complete consumption and monitor for potential regurgitation. For gavage in conscious animals, appropriate training and acclimation are essential to minimize stress, though in some cases, brief sedation may be required for safe and accurate administration.

Table: Recommended Maximum Dose Volumes for Oral Administration by Species [2]

Species Maximum Volume (mL/kg) Dosing Considerations Needle/Gavage Tube Size
Mouse 5 Single bolus; may be divided for multiple daily doses 20-22 gauge, 1-1.5 inch ball-tipped
Rat 5 Administer slowly over 10-15 seconds 18-20 gauge, 1.5-2.5 inch ball-tipped
Guinea Pig 5 Use extra care due to prominent gag reflex 18-20 gauge, 1.5-2 inch curved tip
Rabbit 5-20 Volume depends on size; larger rabbits tolerate higher volumes 8-10 French pediatric feeding tube
Dog 5-20 Can use capsules for solid formulations 14-18 French stomach tube
Primate 5-20 Acclimate animals to dosing procedure 8-12 French pediatric feeding tube
Swine 5-20 Use specialized speculum to prevent tube chewing 14-18 French stomach tube
Dosing Schedule and Regimen Design

The dosing regimen for this compound should be designed based on the compound's pharmacokinetic properties and the study objectives. For single-dose pharmacokinetic studies, blood sampling at appropriate time points is essential to characterize the absorption and elimination profile. For repeat-dose toxicity or efficacy studies, the dosing frequency should align with the compound's half-life to maintain appropriate exposure levels while minimizing accumulation-related toxicity.

  • Single-Dose Studies: Administer this compound after an appropriate fasting period (typically 2-4 hours for rodents) to standardize gastrointestinal content and reduce variability in absorption. Maintain the fasting state for an additional 1-2 hours post-dosing to ensure complete absorption before providing food. Record precise administration times to enable accurate pharmacokinetic calculations. [1]
  • Repeat-Dose Studies: For studies requiring multiple administrations, establish a consistent dosing schedule (e.g., once or twice daily) and maintain consistent timing (±1 hour) throughout the study period. Monitor animals for signs of cumulative toxicity or tolerance development. For chronic studies exceeding one month, consider periodic assessment of formulation tolerability through gross necropsy and histopathological examination of gastrointestinal tissues.

Pharmacokinetic Assessment Protocol

Blood Collection and Processing

Comprehensive sampling is essential for accurate characterization of this compound's pharmacokinetic profile following oral administration. The sampling schedule should be designed to capture the key pharmacokinetic events, including the absorption phase, distribution phase, and elimination phase. The protocol below outlines a standardized approach for blood collection, processing, and storage to ensure sample integrity and data reliability.

  • Sampling Time Points: For a complete pharmacokinetic profile, collect blood samples at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Additional time points may be added based on preliminary data or the expected pharmacokinetic profile of this compound. For studies with limited blood volume (e.g., in mice), a sparse sampling approach may be implemented using different animals for different time points. [1]
  • Sample Collection and Processing: Collect blood via appropriate methods (tail vein, saphenous vein, jugular vein, or cardiac puncture under terminal anesthesia) into containers with appropriate anticoagulants (typically EDTA or heparin). Centrifuge blood samples at 2,000-4,000 × g for 10 minutes at 4°C to separate plasma. Transfer the plasma supernatant to clean polypropylene tubes and store immediately at -80°C until analysis. Avoid repeated freeze-thaw cycles by aliquoting samples into single-use volumes.
Bioanalytical Method for this compound Quantification

Accurate quantification of this compound in biological matrices is fundamental to generating reliable pharmacokinetic data. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the gold standard for bioanalysis due to its high sensitivity, specificity, and ability to handle complex biological matrices. The protocol below outlines a generalized LC-MS/MS method that can be optimized specifically for this compound.

  • Sample Preparation: Thaw plasma samples on ice or in a refrigerator. Perform protein precipitation by adding 3 volumes of acetonitrile containing an appropriate internal standard to 1 volume of plasma. Vortex thoroughly for 30-60 seconds, then centrifuge at 10,000 × g for 10 minutes at 4°C. Transfer the supernatant to autosampler vials for analysis. Alternative extraction methods such as liquid-liquid extraction or solid-phase extraction may be implemented if needed for improved sensitivity or cleaner extracts. [3]
  • LC-MS/MS Analysis: Inject samples onto a reverse-phase C18 column (e.g., 50 × 2.1 mm, 1.7-3.5 μm particle size) maintained at 40°C. Use a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile or methanol) at a flow rate of 0.3-0.6 mL/min. Monitor this compound and the internal standard using multiple reaction monitoring (MRM) in positive or negative electrospray ionization mode, optimizing MS parameters for maximum sensitivity. [3]

The following workflow diagram illustrates the complete pharmacokinetic assessment process for this compound following oral administration:

G This compound PK Study Workflow OralDosing Oral Administration of this compound BloodCollection Blood Collection at Time Points OralDosing->BloodCollection Precise timing PlasmaSeparation Plasma Separation (Centrifugation) BloodCollection->PlasmaSeparation Immediate processing SamplePrep Sample Preparation (Protein Precipitation) PlasmaSeparation->SamplePrep Aliquot plasma LCAnalysis LC-MS/MS Analysis SamplePrep->LCAnalysis Inject samples DataProcessing Data Processing LCAnalysis->DataProcessing Chromatographic data PKCalculation PK Parameter Calculation DataProcessing->PKCalculation Concentration-time data

Data Analysis and Interpretation

Pharmacokinetic Parameter Calculation

Robust pharmacokinetic analysis requires appropriate mathematical treatment of the concentration-time data to extract meaningful parameters that describe this compound's absorption, distribution, and elimination characteristics. Both non-compartmental analysis (NCA) and compartmental modeling approaches provide valuable insights, with NCA being the most commonly used method for initial characterization.

  • Non-Compartmental Analysis: Calculate the area under the curve (AUC) from time zero to the last measurable time point using the linear trapezoidal rule. Extrapolate AUC to infinity (AUC0-∞) by adding Clastz, where Clast is the last measurable concentration and λz is the terminal elimination rate constant. Determine the maximum concentration (Cmax) and time to maximum concentration (Tmax) directly from the observed data. Calculate the terminal half-life (t1/2) using the equation t1/2 = 0.693/λz. [1]
  • Additional Parameters: Calculate the mean residence time (MRT) as AUMC/AUC, where AUMC is the area under the first moment curve. Determine the apparent volume of distribution (Vd/F) and apparent clearance (CL/F) using standard equations: Vd/F = Dose/(λz × AUC0-∞) and CL/F = Dose/AUC0-∞. For comparative studies, calculate the relative bioavailability against a reference formulation.
Statistical Analysis and Reporting
  • Data Presentation: Report all pharmacokinetic parameters as mean ± standard deviation for normally distributed data or median (range) for non-normally distributed data. Provide individual animal concentration-time data in supplementary materials to enable assessment of inter-animal variability. Use appropriate data visualization techniques, including linear and semi-logarithmic plots of concentration-time profiles, to enhance data interpretation.
  • Statistical Comparisons: For studies comparing different formulations, doses, or animal populations, use appropriate statistical tests such as analysis of variance (ANOVA) followed by post-hoc tests for multiple comparisons. For crossover studies, account for period, sequence, and treatment effects in the statistical model. Consider using bioequivalence testing (90% confidence intervals for geometric mean ratios) when comparing formulations, with acceptance criteria typically set at 80-125% for AUC and Cmax.

Troubleshooting and Technical Considerations

Common Challenges in Oral Dosing Studies

Several technical challenges can compromise the quality and interpretation of oral dosing studies for this compound. Anticipating these issues and implementing appropriate preventive measures is essential for successful study execution.

  • High Variability in Exposure: If high inter-animal variability is observed in this compound exposure metrics (AUC, Cmax), consider standardizing fasting conditions, administering at the same time relative to circadian cycles, and verifying formulation homogeneity and stability. For compounds with low solubility, implement more advanced formulation approaches such as nanocrystals, lipid-based formulations, or amorphous solid dispersions to improve consistency of absorption. [3]
  • Unexpected Pharmacokinetic Profiles: If the observed pharmacokinetic profile deviates significantly from expectations (e.g., double peaks, prolonged Tmax), consider potential explanations such as enterohepatic recirculation, variable gastric emptying, or site-specific absorption in the gastrointestinal tract. Conduct additional studies to investigate these possibilities, which may include in situ intestinal perfusion studies or assessments in bile-duct cannulated animals.
Regulatory and Animal Welfare Considerations

Ethical conduct of animal research requires strict adherence to regulatory guidelines and implementation of refinement techniques to minimize pain and distress. Additionally, attention to regulatory expectations early in development facilitates smoother transition to later-stage preclinical and clinical development.

  • Animal Welfare: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) or equivalent ethical review body before study initiation. Implement humane endpoints with clear criteria for intervention or euthanasia. Monitor animals for signs of distress following dosing, including changes in behavior, appearance, or clinical parameters. For compounds with unknown toxicity profiles, consider conducting a dose-range finding pilot study before initiating full-scale experiments. [2]
  • Data Quality and Documentation: Maintain comprehensive study records including formulation preparation records, precise dosing documentation, and raw analytical data. Implement appropriate quality control measures, including analysis of standards and quality control samples during bioanalysis. Ensure analytical methods are properly validated according to regulatory standards, assessing parameters such as accuracy, precision, selectivity, sensitivity, and stability. [4]

Conclusion

These application notes and protocols provide a standardized framework for conducting oral administration studies of this compound in animal models. Implementation of these procedures will generate robust, reproducible pharmacokinetic data essential for understanding the compound's absorption characteristics and informing future development decisions. As research progresses, these protocols should be refined based on accumulating experience with this compound's specific properties and behavior in different animal models.

The successful execution of these studies requires attention to technical details, appropriate quality control measures, and adherence to ethical principles of animal research. By following these standardized protocols, researchers can generate reliable data that supports the rational development of this compound while ensuring the welfare of research animals and the efficient use of scientific resources.

References

SAR7334 pharmacokinetics study design

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SAR7334

This compound is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel. It blocks TRPC6-mediated calcium influx with an IC₅₀ in the low nanomolar range and shows good oral bioavailability in mice, making it a valuable tool for preclinical research into TRPC6-related pathologies such as focal segmental glomerulosclerosis and pulmonary hypertension [1] [2].

Pharmacokinetic and Pharmacodynamic Profile

The table below summarizes the key quantitative data available for this compound.

Parameter Value / Description Context / Model
Potency (IC₅₀) TRPC6: 7.9 - 9.5 nM Human TRPC6 expressed in HEK293 cells [3] [1]
Selectivity TRPC3: 282 nM; TRPC7: 226 nM Ca²⁺ influx assay; no significant activity on TRPC4/C5 [1] [2]
In Vivo Efficacy (Mouse) 10 mg/kg (oral) Suppresses acute hypoxic pulmonary vasoconstriction [3] [1]
In Vivo Tolerability (Rat) No change in mean arterial pressure Spontaneously hypertensive rats (SHR) [1]
Oral Bioavailability (Mouse) Suitable for chronic oral administration Confirmed in pharmacokinetic studies [1]

Proposed Experimental Protocols

While a full PK study protocol for this compound is not publicly detailed, you can design one based on standard practices and the confirmed activities of the compound. Here are detailed methodologies for key experiments:

In Vitro Potency and Selectivity Assessment

This protocol is used to confirm the inhibitory activity and selectivity of a TRPC6 inhibitor like this compound [1].

  • Cell Culture: Use HEK293 or CHO cells stably expressing human TRPC6, TRPC3, or TRPC7 channels. Culture cells in appropriate media (e.g., DMEM for HEK293, HAM's F12 for CHO) supplemented with 10% FBS and selection antibiotics.
  • Calcium Influx Measurement:
    • Seed cells on black-walled, clear-bottom, poly-D-lysine-coated 96-well plates.
    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, 4-5 µM) in assay buffer for 30-60 minutes at room temperature.
    • Pre-treat cells with this compound or vehicle (e.g., DMSO) for a defined period (e.g., 10 minutes).
    • Measure intracellular Ca²⁺: Use a Fluorometric Imaging Plate Reader (FLIPR) or similar system. First, add the TRPC channel agonist (e.g., 1-oleoyl-2-acetyl-sn-glycerol/OAG, 100 µM) and record the Ca²⁺ response. Then, add a positive control (e.g., ionomycin) to confirm cell viability.
  • Data Analysis: Calculate the percentage inhibition of the agonist-induced Ca²⁺ peak for each compound concentration. Generate dose-response curves to determine the IC₅₀ values for each TRPC channel.
In Vivo Pharmacokinetics Study in Mice

This design is inferred from studies that confirmed the oral bioavailability of this compound [1] and follows standard PK principles.

  • Animal Model: Use adult mice (e.g., C57BL/6, ~20-25 g). House under standard conditions with free access to food and water. Fast animals for a few hours before oral dosing.
  • Dosing and Formulation:
    • Formulation: Prepare this compound in a suitable vehicle for oral gavage (p.o.) and intravenous (i.v.) injection (e.g., 5% DMSO, 10% Solutol HS-15, 85% saline) [4].
    • Doses: A suggested i.v. dose is 2 mg/kg for absolute bioavailability calculation. For oral administration, 10 mg/kg is a starting point based on efficacy studies [3] [1].
  • Sample Collection: Collect blood samples (e.g., 20-50 µL) from the retro-orbital plexus or tail vein at multiple time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours). Centrifuge to obtain plasma.
  • Bioanalysis:
    • Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantification [4].
    • Prepare plasma samples by protein precipitation (e.g., with acetonitrile).
    • Develop a validated method with a lower limit of quantification (LLOQ) of at least 2 ng/mL to detect low plasma concentrations [4].
  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) to determine key parameters: Cₘₐₓ (maximum concentration), Tₘₐₓ (time to Cₘₐₓ), AUC (area under the concentration-time curve), t₁/₂ (elimination half-life), CL (clearance), and Vd (volume of distribution). Calculate oral bioavailability (F) as (AUCₚₒ / AUCᵢᵥ) × (Doseᵢᵥ / Doseₚₒ) × 100.

Data Interpretation and Key Considerations

When analyzing your results, keep the following in mind:

  • High Potency: The low nanomolar IC₅₀ means that even low plasma concentrations may be therapeutically relevant. Ensure your bioanalytical method is sufficiently sensitive [4].
  • Oral Bioavailability: The confirmed oral activity allows for chronic dosing studies in disease models. The lack of effect on blood pressure in hypertensive rat models suggests a favorable cardiovascular safety profile for initial studies [1].
  • Metabolism: Investigate potential metabolites, as related TRPC6 inhibitors (e.g., SH045) are substrates for CYP3A4 and CYP2A6 enzymes [4]. This is critical for understanding drug-drug interaction potential.

Experimental Workflow and Signaling Pathway

To help visualize the experimental process and the biological target, the following diagrams were created using Graphviz.

G PK_Study In Vivo PK Study Design Step1 Step 1: Formulation & Animal Dosing PK_Study->Step1 Step2 Step 2: Serial Blood Sample Collection PK_Study->Step2 Step3 Step 3: Bioanalysis via LC-MS/MS PK_Study->Step3 Step4 Step 4: PK Parameter Calculation (NCA) PK_Study->Step4 Step1->Step2 Dosing Doses: • IV: 2 mg/kg • Oral: 10 mg/kg Step1->Dosing Step2->Step3 Timepoints Key Timepoints: 5 min - 24 hours Step2->Timepoints Step3->Step4 Analysis Critical Step: Validate LLOQ (<2 ng/mL) Step3->Analysis

Diagram 1: A workflow for the in vivo pharmacokinetics study of this compound, covering key steps from dosing to data analysis.

G Agonist Extracellular Agonist (e.g., Ang II) GPCR Gq-Coupled Receptor (GqPCR) Agonist->GPCR PLC PLC Activation GPCR->PLC DAG DAG Production PLC->DAG TRPC6 TRPC6 Channel DAG->TRPC6 Ca2_Influx Ca²⁺ Influx TRPC6->Ca2_Influx Effect Cellular Effects (e.g., in Podocytes, Vascular SMCs) Ca2_Influx->Effect Inhibitor This compound Inhibition Inhibitor->TRPC6  Blocks

Diagram 2: The simplified signaling pathway of TRPC6 channel activation and the site of inhibition by this compound.

Important Notes for Researchers

  • Tissue Distribution: Be aware that TRPC6 inhibitors from the same chemical class can show high extravascular distribution, particularly in organs like the lungs and kidneys, which may influence efficacy in target tissues [4].
  • Metabolite Identification: Plan to identify major metabolites, as hydroxylated and glucuronidated forms are common for similar compounds [4].
  • Vehicle and Formulation: The choice of vehicle is crucial for solubility and bioavailability, especially for chronic oral administration studies.

References

Comprehensive Application Note: SAR7334 Stock Solution Preparation and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Pharmacological Profile of SAR7334

This compound is recognized in scientific research as a highly potent and orally bioavailable inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel. It functions by blocking TRPC6-mediated calcium influx into cells. Its high potency and selectivity make it a valuable pharmacological tool for investigating the role of TRPC6 channels in various physiological and disease models, ranging from renal function to pulmonary vasoconstriction. [1] [2] [3]

The table below summarizes its key inhibitory activity against TRPC channels:

Table 1: Inhibitory Profile of this compound on TRPC Channels

Target Assay Type IC₅₀ Value Experimental Notes Citation
TRPC6 Ca²⁺ influx assay 9.5 nM In HEK293 cells, induced by OAG (1-oleoyl-2-acetyl-sn-glycerol) [2] [3]
TRPC6 Patch-clamp electrophysiology 7.9 nM Direct measurement of TRPC6 currents [2] [3] [4]
TRPC3 Ca²⁺ influx assay 282 nM In CHO cells, induced by OAG [3]
TRPC7 Ca²⁺ influx assay 226 nM In HEK293 cells, induced by OAG [3]
TRPC4/TRPC5 Ca²⁺ influx assay No significant effect Demonstrates selectivity versus other TRPC channels [1] [5]

It is critical to note that this compound is available in different salt forms, primarily as the free base (CAS: 1333210-07-3) and the dihydrochloride (HCl) salt (CAS: 1333207-63-8). The information below pertains to the free base unless explicitly stated otherwise. The dihydrochloride salt has a different molecular weight and solubility profile, which must be accounted for during solution preparation. [1] [5] [6]

Stock Solution Preparation and Formulation

Proper preparation of stock solutions is fundamental for ensuring the stability, activity, and reproducibility of this compound in experimental assays.

In Vitro Stock Solution for Cell-Based Studies

For cellular assays, dimethyl sulfoxide (DMSO) is the standard solvent for reconstituting this compound.

Table 2: Stock Solution Preparation for In Vitro Use

Parameter Specification Critical Notes
Recommended Solvent Anhydrous DMSO Use freshly opened, high-quality DMSO to avoid water absorption. [2] [3]
Typical Stock Concentration 10-100 mM A common high-concentration stock is 74 mg/mL (~201 mM). [2]
Solubility in DMSO ≥ 74 mg/mL (201.15 mM) [2] Hygroscopic DMSO can reduce solubility over time.
Solubility in Ethanol 74 mg/mL [2] A suitable alternative if DMSO is incompatible.
Solubility in Water Insoluble [2] Must first be dissolved in DMSO or ethanol before adding to aqueous buffers.
Storage -20°C to -80°C, in sealed containers away from moisture. [3] [4] Aliquoting is recommended to avoid repeated freeze-thaw cycles.

Step-by-Step Protocol:

  • Calculate Mass: Determine the mass of this compound powder needed to achieve the desired stock concentration and volume. For example, to prepare 1 mL of a 10 mM stock solution of the free base (MW: 367.87 g/mol), weigh 3.68 mg.
  • Reconstitution: Transfer the weighed powder into a sterile vial. Add the calculated volume of anhydrous DMSO directly to the vial.
  • Mixing: Vortex or sonicate the mixture briefly until the powder is completely dissolved, resulting in a clear solution.
  • Aliquoting: Dispense the stock solution into small, single-use aliquots to minimize freeze-thaw cycles.
  • Storage: Store aliquots at -20°C or -80°C in tightly sealed vials. Under these conditions, the stock solution is typically stable for 1-3 years. [3] [4]
In Vivo Formulation for Animal Studies

For oral administration in animal studies, this compound requires specific formulations to ensure bioavailability and tolerability. The following validated formulations can be used: [2] [6]

Table 3: In Vivo Formulations for Oral Administration

Formulation Composition Final Concentration Preparation Instructions
Homogeneous Suspension [2] 0.5-1% Carboxymethyl cellulose (CMC-Na) in water ≥ 5 mg/mL Add this compound powder to CMC-Na solution and mix vigorously to form a uniform suspension.

| Clear Solution 1 [2] | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | 3.75 mg/mL (10.19 mM) | 1. Dissolve drug in DMSO. 2. Add PEG300 and mix. 3. Add Tween-80 and mix. 4. Add ddH₂O. | | Clear Solution 2 [2] | 5% DMSO, 95% Corn Oil | 1.85 mg/mL (5.03 mM) | Dissolve the DMSO stock solution in corn oil and mix thoroughly. |

A typical in vivo dosage used in pharmacokinetic and efficacy studies is 10 mg/kg administered via oral gavage. [1] [2] [3]

Key Experimental Protocols

The following sections outline established methodologies for using this compound in common experimental setups.

Protocol: Inhibition of Calcium Influx in Cultured Cells

This protocol is used to determine the inhibitory effect of this compound on TRPC6-mediated calcium entry, typically in HEK293 or CHO cells overexpressing TRPC channels. [1]

Workflow: Calcium Influx Assay

calcium_influx_workflow start Start: Plate TRPC6-Expressing Cells (e.g., HEK293) step1 Load Cells with Fluo-4 AM Calcium Dye start->step1 step2 Incubate with this compound (10 min, RT) step1->step2 step3 Stimulate with OAG (TRPC6 Activator) step2->step3 step4 Measure Calcium Influx via FLIPR step3->step4 step5 Analyze Data: Calculate IC₅₀ step4->step5

Detailed Procedure:

  • Cell Preparation: Seed cells (e.g., HEK293) stably expressing human TRPC6 on black-walled, clear-bottom, poly-D-lysine-coated 96-well plates. Grow to an appropriate confluence. [1]
  • Dye Loading:
    • Prepare a dye loading solution containing 2 µM Fluo-4 AM, 0.02% pluronic F127, and 0.1% BSA in a standard extracellular solution (e.g., 140 mM NaCl, 2 mM CaCl₂, 5.4 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.35). [1]
    • Wash the cells with the extracellular solution and then incubate with the dye loading solution for 30 minutes at room temperature in the dark.
  • Compound Incubation:
    • Prepare a dilution series of this compound in the standard extracellular solution (e.g., from 1 nM to 10 µM). Include a vehicle control (DMSO at the same final concentration, typically ≤0.1%).
    • After dye loading, rinse the cells and incubate with the this compound solutions or vehicle for 10 minutes before stimulation. [1] [2]
  • Channel Stimulation and Measurement:
    • Elicit Ca²⁺ entry by applying the diacylglycerol analog 1-oleoyl-2-acetyl-sn-glycerol (OAG). [1]
    • Measure fluorescence (excitation ~494 nm, emission ~516 nm) in real-time using a fluorometric imaging plate reader (FLIPR) or similar instrument.
  • Data Analysis: Plot fluorescence values over time. The area under the curve (AUC) is often used as a measure of total Ca²⁺ influx. Calculate the percentage inhibition for each concentration of this compound to determine the IC₅₀ value. [1]
Protocol: Electrophysiology (Patch-Clamp) on TRPC6-Expressing Cells

This protocol details the application of this compound in whole-cell patch-clamp experiments to directly measure its inhibitory effect on TRPC6 ion currents. [3]

Detailed Procedure:

  • Cell Preparation: Use HEK293 cells transiently or stably expressing TRPC6 channels. Plate cells on coverslips at a low density suitable for patch-clamp recording.
  • Electrophysiology Setup: Establish the whole-cell patch-clamp configuration on a single cell. Use standard intracellular and extracellular solutions appropriate for recording TRPC6-mediated cationic currents.
  • Baseline Recording: Once the whole-cell configuration is achieved, record the baseline TRPC6 currents. Currents can be activated by OAG or other relevant agonists.
  • Drug Application:
    • After obtaining a stable baseline, apply this compound directly to the bath solution. A range of concentrations (e.g., 1 nM to 1 µM) is applied cumulatively to the same cell or to different cells to construct a dose-response curve. [3]
    • A concentration of 100 nM this compound substantially reduces TRPC6 currents. [3]
    • Allow sufficient time for the compound to take effect (typically several minutes) at each concentration.
  • Data Analysis: Measure the peak or steady-state current amplitude before and after drug application. Plot the normalized current against the logarithm of the this compound concentration to determine the IC₅₀ value, which has been reported to be as low as 7.9 nM. [2] [3] [4]

Critical Considerations for Use

  • Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration as used in the drug treatments) in every experiment to account for any nonspecific effects of the solvent.
  • Off-Target Effects: While this compound is potent against TRPC6, at higher concentrations (e.g., 1 µM), it also inhibits TRPC3 and TRPC7. Design experiments and interpret results with this selectivity profile in mind, especially in systems expressing multiple TRPC channels. [1] [7]
  • Stability: Although stock solutions in DMSO are stable for long periods when stored properly at -20°C or below, the working solutions in aqueous buffers should be prepared fresh and used immediately to avoid precipitation or degradation. [3]

Conclusion

This compound is a powerful and selective pharmacological tool for probing TRPC6 channel function. Adherence to the detailed protocols for stock solution preparation, in vitro and in vivo formulation, and experimental application provided in this document will ensure reliable and reproducible results, thereby facilitating high-quality research into the role of TRPC6 in health and disease.

References

Comprehensive Application Notes and Protocols for SAR7334: Solubility, Storage, and Experimental Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SAR7334

This compound is a potent and selective inhibitor of the TRPC6 (Transient Receptor Potential Canonical 6) channel, a non-selective cation channel implicated in various physiological and pathological processes including renal function, pulmonary vasoconstriction, and cardiac hypertrophy. This small molecule inhibitor demonstrates high potency against TRPC6-mediated calcium influx with half-maximal inhibitory concentration (IC₅₀) values in the single-digit nanomolar range, while showing significantly lower activity against related channels TRPC3 and TRPC7, and minimal effects on TRPC4 and TRPC5 channels. These properties make this compound a valuable pharmacological tool for investigating TRPC6 channel function in both basic research and preclinical drug development. The compound has demonstrated oral bioavailability in animal models, further expanding its utility for in vivo studies of TRPC6-mediated physiological pathways and disease mechanisms.

Chemical and Physical Properties

This compound is available in two primary chemical forms that researchers should distinguish between when planning experiments:

Table 1: Chemical Properties of this compound and Its Hydrochloride Salt

Property This compound (Free Base) This compound Dihydrochloride
Chemical Name 4-[[(1R,2R)-2-[(3R)-3-Amino-1-piperidinyl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chlorobenzonitrile 4-[[(1R,2R)-2-[(3R)-3-Amino-1-piperidinyl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chlorobenzonitrile dihydrochloride
CAS Number 1333210-07-3 [1] [2] [3] 1333207-63-8 [4] [5] [6]
Molecular Formula C₂₁H₂₂ClN₃O [1] [2] C₂₁H₂₂ClN₃O·2HCl [4] [6]
Molecular Weight 367.87 g/mol [1] [2] [3] 440.79 g/mol [4] [5] [6]
Purity ≥98% (HPLC) [4] [3] ≥98% (HPLC) [4] [6]
Physical Appearance Light yellow to yellow solid [1] White to yellow solid [6]

The stereochemical configuration of this compound is specifically defined as (1R,2R,3R), which is essential for its biological activity. When calculating concentrations for experimental use, it is crucial to account for the difference in molecular weight between the free base and dihydrochloride salt forms to ensure accurate dosing.

Solubility and Storage Conditions

Solubility Profile

The solubility of this compound has been characterized in various solvents commonly used in biological research. The following table summarizes the solubility data for both the free base and hydrochloride salt forms:

Table 2: Solubility Characteristics of this compound in Different Solvents

Solvent This compound (Free Base) This compound Dihydrochloride
DMSO ≥74 mg/mL (201.15 mM) [2]; ≥370 mg/mL (1005.79 mM) [1] 100 mg/mL (226.87 mM) [6]
Water Insoluble [2] 50 mg/mL (113.43 mM) [6]
Ethanol 74 mg/mL (201.15 mM) [2] Not specified

It is important to note that DMSO quality significantly impacts solubility and solution stability. Hygroscopic DMSO (absorbing moisture from air) can reduce solubility, so always use freshly opened, anhydrous DMSO for preparing stock solutions [1] [2]. For the hydrochloride salt, water can be used as a solvent, with solubility up to 50 mg/mL (113.43 mM) [6].

Storage Conditions

Proper storage is essential for maintaining this compound stability and potency:

  • Long-term Storage: Store at -20°C in its original form as a powder [4] [5]. Under these conditions, the compound remains stable for at least 24 months [5].
  • Solution Storage:
    • DMSO stock solutions: Can be stored at -80°C for 6 months or -20°C for 1 month in tightly sealed vials protected from moisture [6].
    • For the free base, dissolved in DMSO, storage recommendations are -80°C for 2 years or -20°C for 1 year [1].
  • Reconstitution Tips:
    • Allow the product to equilibrate to room temperature for at least 1 hour before opening to prevent moisture condensation [5].
    • For frequent use, prepare small aliquots to minimize repeated freeze-thaw cycles.
    • Use tightly sealed containers under anhydrous conditions to maintain stability.

In Vitro Experimental Protocols

Calcium Flux Assay in TRPC6-Expressing Cells

This protocol measures the inhibition of TRPC6-mediated calcium entry using fluorescence-based detection [3]:

calcium_flux_assay A Plate TRPC6-expressing HEK293 cells B Load with Fluo-4 AM dye (30 min, room temperature) A->B C Wash and incubate with This compound (10 min) B->C D Stimulate with OAG (1-oleoyl-2-acetyl-sn-glycerol) C->D E Measure fluorescence using FLIPR D->E F Calculate IC50 from AUC of calcium response E->F

Key Steps:

  • Cell Preparation: Seed TRPC6-expressing HEK293 or CHO cells in black poly-D-lysine-coated 96-well plates at an appropriate density and culture until desired confluence [1] [3].
  • Dye Loading: Wash cells with standard extracellular solution (140 mM NaCl, 1 mM MgCl₂, 5.4 mM KCl, 2 mM CaCl₂, 10 mM HEPES, 10 mM glucose, pH 7.35), then incubate with 2 μM Fluo-4 AM dye containing 0.02% pluronic F-127 and 0.1% BSA for 30 minutes at room temperature [3].
  • Compound Treatment: Rinse cells and incubate with various concentrations of this compound (typically ranging from 1 nM to 10 μM) or vehicle control for 10 minutes at room temperature [3].
  • Calcium Measurement: Activate TRPC6 channels by applying the diacylglycerol analog OAG (1-oleoyl-2-acetyl-sn-glycerol) at 30-100 μM while monitoring fluorescence using a fluorometric imaging plate reader (FLIPR) or similar instrument [1] [3].
  • Data Analysis: Calculate the area under the curve (AUC) for calcium response and plot against this compound concentration to determine IC₅₀ values using appropriate curve-fitting software [3].
Whole-Cell Patch-Clamp Electrophysiology

This method directly measures TRPC6 channel current inhibition by this compound [1] [3]:

Procedure:

  • Maintain TRPC6-expressing HEK293 cells under standard culture conditions.
  • Establish whole-cell patch-clamp configuration using standard intracellular and extracellular solutions.
  • Record baseline TRPC6 currents after OAG stimulation (30-100 μM).
  • Apply this compound cumulatively (1 nM - 1 μM) to the extracellular solution while monitoring current inhibition.
  • Hold the membrane potential at -60 mV or use voltage ramps from -100 to +100 mV to characterize current-voltage relationships.
  • Calculate the percentage inhibition at each concentration and determine the IC₅₀ value (reported as 7.9 nM for TRPC6 current inhibition) [1] [7] [3].
Podocyte Calcium Influx Assay

Application in specialized cells:

  • Culture conditionally immortalized human podocytes or primary podocytes under appropriate conditions.
  • Serum-starve cells for 4-6 hours before experimentation.
  • Pre-incubate with 1 μM this compound for 30 minutes [1] [3].
  • Stimulate with 100 nM Angiotensin II (Ang II) to activate TRPC6 channels.
  • Monitor calcium influx using Fluo-4 AM or similar calcium-sensitive dyes with confocal microscopy.
  • Include controls with TRPC6 inhibitors SKF 96365 (10-30 μM) or clemizole hydrochloride (10 μM) for comparison [3].

In Vivo Experimental Protocols

Pharmacokinetics and Oral Bioavailability

This protocol assesses the absorption and plasma concentration profile of this compound after oral administration [3]:

Procedure:

  • Use male Sprague Dawley rats (200-300 g) with free access to food and water.
  • Prepare this compound formulation: 250 μg compound in 30% glycopherol/cremophor (75/25) and 70% glucose (5%) solution [3].
  • Administer single oral dose via gavage.
  • Collect blood samples (approximately 200 μL) by tail tip sampling at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration).
  • Centrifuge blood samples to obtain plasma and store below -15°C until analysis.
  • Analyze this compound concentrations using LC-MS/MS with positive ion mode detection [3].
  • Lower limit of quantitation: 2.0 ng/mL with linear range between 2.0 and 2000 ng/mL [3].
Hypoxic Pulmonary Vasoconstriction (HPV) in Isolated Mouse Lungs

This ex vivo model evaluates this compound efficacy in suppressing TRPC6-dependent pulmonary vascular responses [4] [3]:

hpv_protocol A Anesthetize C57/BL6N mice (xylazine/ketamine) B Heparinize, explant lungs A->B C Set up perfusion with Krebs-Henseleit buffer B->C D Ventilate with normoxia/hypoxia alternating cycles C->D E Apply this compound cumulatively (5 min before hypoxia) D->E F Measure pulmonary artery pressure E->F

Detailed Steps:

  • Anesthetize C57/BL6N mice (6-8 weeks old, male) with xylazine/ketamine and administer heparin (500-1000 IU/kg) [3].
  • Explant lungs and establish artificial ventilation and blood-free perfusion at 2 mL/min at 37°C with Krebs-Henseleit buffer (120 mM NaCl, 4.3 mM KCl, 1.1 mM KH₂PO₄, 2.4 mM CaCl₂, 1.3 mM MgCl₂, 13.32 mM glucose, 5% hydroxyethylamylopectin, 23.8 mM NaHCO₃) [3].
  • Set left atrial pressure at 2.0 mmHg and ventilate with positive pressure (250 μL tidal volume, 90 breaths/min, 2 cm H₂O PEEP) with gas mixture containing 21% O₂, 5.3% CO₂ (normoxia) or 1% O₂, 5.3% CO₂ (hypoxia) [3].
  • Measure pressure in the pulmonary artery and left atrium continuously.
  • Apply increasing concentrations of this compound (from stock solution of 2 mM in 100% DMSO diluted 1:100 in perfusion buffer) cumulatively to the recirculating perfusate (15 mL total volume) 5 minutes prior to hypoxic ventilation periods [3].
  • Calculate HPV strength as the maximum increase of pulmonary arterial pressure during each hypoxic period, referenced to the strength of the second hypoxic maneuver (set at 100%) [3].
Telemetric Blood Pressure Monitoring in Spontaneously Hypertensive Rats (SHR)

This protocol evaluates the chronic effects of this compound on blood pressure in conscious, freely moving animals [3] [6]:

Procedure:

  • Use adult male spontaneously hypertensive rats (SHR, 6 months old) implanted with telemetric devices (TL11M2-C50-PXT PMP) with catheter tips in the aorta [3] [6].
  • On day 1, administer 1 mL/kg vehicle by oral gavage.
  • After 24 hours, administer either vehicle alone or 10 mg/kg this compound by oral gavage [3] [6].
  • Acquire systolic blood pressure, diastolic blood pressure, and heart rate continuously at a sampling rate of 500 Hz, stored as 5-minute averages.
  • Calculate mean arterial pressure from systolic and diastolic pressures.
  • For statistical analysis, average raw data over a 6-hour period starting 2 hours after compound administration (corresponding to maximal plasma levels of this compound) [3].

Formulation Guidelines for In Vivo Studies

Oral Administration Formulations

Several formulation strategies have been successfully employed for in vivo administration of this compound:

Table 3: Recommended Formulations for In Vivo Administration of this compound

Application Route Formulation Composition Concentration Storage
Oral Gavage 30% glycopherol/cremophor (75/25) in 70% glucose (5%) solution [3] Adjust based on desired dose (e.g., 10 mg/kg) [3] Prepare freshly
Oral Administration (Alternative) 5% DMSO, 95% corn oil [2] 1.85 mg/mL (5.03 mM) [2] Prepare freshly
Intravenous Injection 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline [6] 2.5 mg/mL (5.67 mM) [6] Prepare freshly, use immediately
Alternative Injectable 10% DMSO, 90% (20% SBE-β-CD in saline) [6] 2.5 mg/mL (5.67 mM) [6] Prepare freshly, use immediately
Preparation Techniques
  • For DMSO-containing formulations, first prepare a concentrated stock solution in DMSO, then gradually add the co-solvents in the specified order with thorough mixing between each addition.
  • Sonication or brief warming (≤37°C) may be used to aid dissolution if necessary.
  • For oral administration formulations, ensure homogeneous suspension by vigorous vortexing or mixing before administration to ensure accurate dosing.
  • Always prepare fresh formulations on the day of experimentation unless stability data confirms extended viability.

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Precipitation in Stock Solutions: If precipitation occurs in DMSO stock solutions, warm the vial gently to 37°C and vortex thoroughly. If precipitation persists, consider preparing a fresh stock solution at a lower concentration.
  • High Background in Calcium Assays: Ensure thorough washing after dye loading to remove extracellular Fluo-4 AM dye. Optimize dye loading concentration and time to reduce compartmentalization.
  • Variable Responses in Patch-Clamp: Use consistent passage numbers of transfected cells and maintain stable recording conditions. Allow adequate time for compound equilibration after application.
  • Inconsistent In Vivo Results: Standardize animal age, sex, and housing conditions. Ensure consistent timing of compound administration relative to light/dark cycles.
Important Safety Considerations
  • This compound is intended for research use only and not for human diagnostic or therapeutic use [4] [1] [2].
  • Follow standard laboratory safety practices including wearing appropriate personal protective equipment when handling the compound.
  • Dispose of this compound and contaminated materials in accordance with Federal, State, and Local regulations [7].

Conclusion

This compound is a potent and selective TRPC6 inhibitor with well-characterized solubility profiles, storage requirements, and experimental applications. The detailed protocols provided in these application notes support the reliable use of this compound across various experimental systems, from molecular pharmacology studies to integrated physiological investigations. Its oral bioavailability and favorable pharmacokinetic properties further enable chronic in vivo studies exploring TRPC6 function in disease models. By following these guidelines, researchers can effectively utilize this compound to advance understanding of TRPC6 channel biology and its therapeutic implications.

References

Comprehensive Application Notes and Protocols: SAR7334 Telemetric Blood Pressure Measurement in Rats

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SAR7334 and Telemetric Blood Pressure Monitoring

This compound represents a novel pharmacological tool for investigating the role of TRPC6 channels in cardiovascular physiology and disease models. This potent and selective inhibitor has demonstrated significant efficacy in modulating calcium influx through TRPC6 channels, which play crucial roles in vascular smooth muscle contraction, podocyte function in the kidneys, and pulmonary vasoregulation. The compound exhibits a highly selective profile, with IC₅₀ values of 7.9 nM for TRPC6-mediated currents, while showing considerably less potency against related channels TRPC3 (IC₅₀ = 282 nM) and TRPC7 (IC₅₀ = 226 nM), and no appreciable activity against TRPC4 and TRPC5 channels [1] [2]. This selectivity makes this compound particularly valuable for dissecting the specific contributions of TRPC6 in complex physiological systems where multiple TRPC channels may be expressed.

Radiotelemetry is widely considered the gold standard for blood pressure monitoring in conscious, freely moving rats, as it eliminates confounding factors associated with restraint stress and anesthesia that plague other measurement techniques [3] [4] [5]. Unlike tail-cuff methods which require animal restraint and heating, telemetry allows continuous, long-term monitoring of cardiovascular parameters with minimal disturbance to the animals, thereby providing more physiologically relevant data [6]. The technique enables researchers to capture circadian rhythm variations in blood pressure and heart rate, as well as transient pharmacological responses that would be missed with intermittent measurement approaches [5]. When combined with this compound administration, telemetric blood pressure measurement provides a powerful approach for investigating TRPC6's role in cardiovascular regulation and assessing the therapeutic potential of TRPC6 inhibition in hypertension and related conditions.

Pharmacological Profile of this compound

Mechanism of Action and Selectivity

This compound functions as a potent inhibitor of diacylglycerol-sensitive TRPC cation channels, with particular specificity for the TRPC6 subtype. The compound directly blocks calcium influx through TRPC6 channels, as demonstrated through comprehensive patch-clamp electrophysiology studies and calcium imaging techniques [2]. In TRPC6-expressing cells, this compound dose-dependently decreases TRPC6-mediated currents with low nanomolar efficacy, confirming its direct action on these channels [1]. The molecular mechanism involves interference with channel gating rather than simple pore blockade, as evidenced by its effectiveness in both whole-cell and perforated-patch configurations. This targeted mechanism of action makes this compound particularly valuable for distinguishing TRPC6-mediated effects from those involving other calcium entry pathways in cardiovascular tissues and beyond.

The remarkable selectivity of this compound for TRPC6 over closely related channels in the TRPC family provides a significant advantage over earlier-generation TRPC inhibitors. While the compound does show some activity against TRPC3 and TRPC7 channels, its potency against these relatives is approximately 30-fold lower than for TRPC6 [1] [2]. Importantly, this compound exhibits no appreciable activity against TRPC4 and TRPC5 channels even at micromolar concentrations, highlighting its specificity within the TRPC subfamily. This selectivity profile is crucial for interpreting in vivo data, as it minimizes potential off-target effects that could complicate mechanistic interpretations. The compound's clean pharmacological profile has made it a preferred tool for investigating TRPC6 biology in complex systems where multiple TRPC channels may be co-expressed and functionally redundant.

In Vitro and In Vivo Pharmacological Characterization

Table 1: Comprehensive In Vitro Pharmacological Profile of this compound

Parameter Value Experimental System Methodology
TRPC6 IC₅₀ 7.9 nM Whole-cell patch-clamp Current measurement
TRPC3 IC₅₀ 282 nM Calcium influx assay Fluo-4 fluorescence
TRPC7 IC₅₀ 226 nM Calcium influx assay Fluo-4 fluorescence
TRPC4/5 activity No effect Calcium influx assay Fluo-4 fluorescence
Podocyte calcium influx Significant inhibition at 1 μM Ang II-stimulated podocytes Confocal calcium imaging
SOCE Minimal effect at 1 μM Store-operated calcium entry Fluo-4 measurement

Extensive in vitro characterization has demonstrated that this compound effectively prevents calcium influx into cells mediated by TRPC6 activation [1]. In podocytes—specialized cells in the kidney glomerulus—this compound (1 μM) significantly inhibits the calcium influx triggered by Angiotensin II (Ang II), which works through both AT1 and AT2 receptors [1]. This effect is particularly relevant for investigating TRPC6's role in glomerular function and pathology, as excessive calcium influx in podocytes is associated with progressive glomerular damage in disease states. Importantly, this compound at 1 μM barely affects store-operated calcium entry (SOCE), indicating its specificity for receptor-operated channels rather than global calcium signaling mechanisms [1]. This specificity profile ensures that physiological calcium signaling pathways remain largely intact during this compound treatment, allowing researchers to attribute observed effects specifically to TRPC6 inhibition.

Table 2: In Vivo Pharmacological Effects of this compound

Parameter Effect Experimental Model Dosage
Acute HPV Significant suppression Isolated perfused mouse lungs 10 mg/kg (oral)
Mean arterial pressure No significant change Spontaneously hypertensive rats 10 mg/kg (oral)
Plasma concentration Suitable for chronic administration Sprague Dawley rats 250 mg (oral)
TRPC6-dependent vasoconstriction Inhibited Murine pulmonary vasculature Cumulative addition to perfusate
Plasma half-life Appropriate for chronic studies Pharmacokinetic serial sampling LC-MS/MS detection

In in vivo models, this compound has demonstrated significant efficacy in modulating TRPC6-dependent physiological processes without dramatically altering baseline cardiovascular parameters [1] [2]. In isolated perfused mouse lungs, this compound (10 mg/kg, orally) suppresses TRPC6-dependent acute hypoxic pulmonary vasoconstriction (HPV), confirming the role of TRPC6 channels in pulmonary vasoregulation [1] [2]. Interestingly, in an initial short-term study, this compound did not change mean arterial pressure in spontaneously hypertensive rats (SHR) [2], suggesting that TRPC6 channels may not play a major role in blood pressure regulation in this particular hypertension model, or that compensatory mechanisms maintain blood pressure despite TRPC6 inhibition. Pharmacokinetic studies have demonstrated that this compound is suitable for chronic oral administration, with plasma concentrations remaining within the therapeutic range for extended periods [1]. This favorable pharmacokinetic profile enables long-term studies investigating the effects of sustained TRPC6 inhibition in progressive disease models.

Experimental Protocols

Telemetry Transmitter Implantation

The surgical implantation of telemetry devices requires strict aseptic techniques and appropriate anesthetic and analgesic protocols to ensure animal welfare and data quality [3] [5]. The following protocol has been optimized for rat studies involving this compound administration:

  • Preoperative Preparation: Induce anesthesia using pentobarbital (50 mg/kg IP) or isoflurane (4-5% for induction, 2% for maintenance) [3] [5]. Administer preoperative analgesics (buprenorphine, 0.5 mg/kg SC) and apply ophthalmic ointment to prevent corneal drying. Remove hair from the ventral neck and dorsal flank regions using hair removal cream, and disinfect the surgical sites with three alternating applications of betadine solution and 70% isopropyl alcohol [5].

  • Surgical Approach: Make a 1.5 cm skin incision in the dorsal left flank behind the scapula and create a subcutaneous pocket large enough to accommodate the telemetry transmitter [5]. For the abdominal aortic approach (more common in rats), make a midline abdominal incision, expose the abdominal aorta using sterile cotton swabs, and insert the catheter of the telemetric device into the abdominal aorta, guiding it upstream [3]. For the carotid artery approach (more common in mice but applicable to rats), make a 1 cm midline incision below the neck, carefully isolate the carotid artery from the vagus nerve, and cannulate the artery [5].

  • Catheter Placement and Closure: Secure the catheter using tissue adhesive (Vetbond) for aortic placement or non-absorbable 7-0 suture for carotid placement [3] [5]. Suture the transmitter body to the abdominal musculature or secure it in the subcutaneous pocket. Close the muscle and skin layers separately with appropriate sutures (5-0 for skin) or tissue adhesive [5].

  • Postoperative Care: Maintain animals on a heating pad (38°C) until fully recovered from anesthesia [3]. Continue analgesia (buprenorphine, 0.5 mg/kg SC every 12 hours) for at least 48 hours post-surgery [3] [5]. Allow 7-10 days for recovery before initiating experimental measurements to ensure stabilization of hemodynamic parameters [5] [6]. Monitor animals daily for signs of infection, discomfort, or transmitter malfunction during this recovery period.

Blood Pressure Measurement and Data Acquisition

Proper data acquisition is critical for obtaining reliable cardiovascular parameters following telemetry transmitter implantation:

  • Transmitter Activation: Turn on implanted transmitters using a magnetic device positioned close to the animal from outside the cage approximately 20 minutes before starting recordings to allow signal stabilization [3]. The same procedure is used to deactivate transmitters after data collection to conserve battery life.

  • Data Collection Parameters: Program data acquisition for continuous recording or scheduled intervals based on experimental needs [5]. For this compound studies, continuous 24-hour recording is recommended to capture both acute drug effects and circadian variations. Set sampling rate to 500 Hz with data stored as 5-minute averages to balance resolution and storage capacity [1]. Record systolic blood pressure (SBP), diastolic blood pressure (DBP), mean arterial pressure (MAP), and heart rate (HR) derived from the pressure waveform [3] [5].

  • Environmental Considerations: House instrumented animals individually in standard cages placed on telemetry receiver plates, with cages separated by at least 12 inches or electronically shielded to prevent signal crosstalk [5] [6]. Maintain a controlled environment with stable temperature (21 ± 1°C), humidity (50% ± 2%), and fixed light-dark cycles (typically 12:12 hours) [3]. Minimize unnecessary staff entry into the recording room to reduce environmental disturbances that could affect cardiovascular parameters.

G cluster_surgery Surgical Phase cluster_experiment Experimental Phase A Pre-operative Preparation B Surgical Implantation A->B Anesthesia Aseptic prep C Post-operative Recovery B->C Wound closure Initial analgesia D Baseline Recording C->D 7-10 days E This compound Administration D->E Stable baseline established F Continuous BP Monitoring E->F Acute and chronic effects G Data Analysis F->G 24h-28d recording period

Diagram 1: Experimental workflow for this compound telemetry studies showing surgical and experimental phases with key transitions and timepoints

This compound Administration and Dosing Protocol

Systemic administration of this compound requires careful preparation and appropriate dosing to achieve target engagement without adverse effects:

  • Compound Formulation: Prepare this compound fresh for each administration using 30% glycopherol/cremophor (75/25) in 70% glucose (5%) solution as vehicle [1]. For in vivo studies, use a stock solution of 2 mM in 100% DMSO, diluted 1:100 in perfusion buffer for isolated lung experiments, or in appropriate vehicle for oral administration [1].

  • Dosing Regimen: Administer this compound orally at 10 mg/kg for acute hypoxic pulmonary vasoconstriction studies [1] [2]. For chronic blood pressure monitoring studies in hypertensive models, consider doses ranging from 1-10 mg/kg based on pilot studies. Utilize a cross-over design where feasible, with animals receiving vehicle on day one and this compound after a 24-hour washout period to allow within-subject comparisons [1].

  • Timing and Monitoring: For pharmacokinetic-pharmacodynamic studies, initiate blood pressure recording 2 hours after this compound administration, as this interval corresponds to maximal plasma concentrations [1]. Continue monitoring for at least 6 hours post-administration to capture both peak and declining drug effects. For chronic studies, administer this compound daily at consistent times to minimize circadian confounding factors, with continuous telemetry monitoring throughout the treatment period.

Data Interpretation and Analysis

Analysis of Cardiovascular Parameters

Comprehensive data analysis should encompass multiple cardiovascular parameters to fully characterize the effects of this compound:

  • Primary Endpoints: Calculate mean arterial pressure (MAP) from systolic and diastolic pressure using the formula: MAP = DBP + 1/3(SBP - DBP) [4]. Analyze systolic, diastolic, and mean arterial pressure values averaged over appropriate intervals (e.g., 6 hours starting 2 hours post-administration for acute effects) [1]. Apply low-pass filtering using fast Fourier transform functions for better visualization of time-dependent blood pressure variations [1].

  • Secondary Endpoints: Derive heart rate from the blood pressure signal offline using peak detection algorithms [3]. Calculate heart rate variability (HRV) metrics including time-domain (SDNN, RMSSD) and frequency-domain (LF, HF power) parameters to assess autonomic nervous system function. Evaluate physical activity levels using the activity sensor incorporated in many telemetry transmitters to correlate cardiovascular changes with movement [5].

  • Circadian Rhythm Analysis: Analyze day-night variations by comparing parameters during light (inactive) and dark (active) phases [5]. Normalize data within subjects to account for individual differences in baseline values. For this compound studies, pay particular attention to whether TRPC6 inhibition differentially affects cardiovascular parameters during active versus inactive periods, which could suggest interaction with autonomic regulation.

Table 3: Key Cardiovascular Parameters in Rat Telemetry Studies

Parameter Normal Range (Rat) Significance Effect of this compound
Mean Arterial Pressure 107-110 mmHg [3] Primary blood pressure indicator No significant change in SHR [2]
Heart Rate 357-368 bpm [3] Cardiovascular function index Not primarily affected [2]
Systolic BP ~130-140 mmHg [4] Cardiac afterload indicator Context-dependent effects
Diastolic BP ~85-95 mmHg [4] Vascular resistance indicator Needs experimental determination
Day-Night Variation 3-10 mmHg difference [5] Circadian rhythm integrity Preservation suggests no disruption of normal regulation
Statistical Considerations and Data Presentation
  • Data Averaging and Normalization: For stable baseline determination, average data over at least 3 consecutive days with consistent circadian patterns [5]. Normalize response data to pre-drug baseline values expressed as percentage change or absolute difference to account for inter-individual variation. For time-course analyses, use repeated-measures ANOVA to account for correlated measurements within subjects over time.

  • Sample Size Considerations: Given the reduced variability of telemetric measurements compared to non-invasive methods, smaller sample sizes (n = 6-8 per group) typically suffice to detect clinically relevant blood pressure differences (≥10 mmHg) with 80% power at α = 0.05 [3] [6]. However, larger groups may be needed for detecting more subtle effects or when anticipating greater individual variation in response to this compound.

  • Data Visualization: Create comprehensive figures showing both 24-hour profiles and averaged data for specific intervals [5]. Include raw tracings with high temporal resolution to illustrate waveform characteristics and data quality [5]. For this compound efficacy studies, display parallel data from vehicle and treatment periods to visually reinforce statistical comparisons. Always present data as mean ± SEM unless otherwise justified, and indicate statistical significance using standard conventions in figures and tables.

Implementation Considerations

Housing and Environmental Factors

Optimal housing conditions are critical for obtaining reliable telemetric data and ensuring animal welfare during this compound studies:

  • Housing Configuration: House instrumented animals individually in standard cages (approximately 39.3 cm × 28.5 cm × 19.4 cm for rats) placed on telemetry receiver plates [3] [6]. Use corncob bedding or other approved bedding materials that minimize signal interference. Change bedding once weekly on a consistent schedule to minimize environmental disturbance [3].

  • Environmental Controls: Maintain constant ambient temperature (21 ± 1°C) and relative humidity (50% ± 2%) in the animal room [3]. Implement a fixed 12:12-hour light:dark cycle with lights on at 0600 h to establish stable circadian rhythms [3] [5]. Shield cages from external vibrations, noises, and other environmental stressors that could artificially alter cardiovascular parameters.

  • Minimizing Confounders: Provide free access to standard pelleted rodent chow (containing 18% protein, 5% fat, and 5% fiber) and tap water [3]. Perform animal checks and water refreshing daily at consistent times (e.g., between 0900 and 1000) to minimize disruption to circadian rhythms [3]. Restrict entry to the telemetry room to essential personnel only, and maintain a log of all room entries that might correspond with transient cardiovascular changes in the data.

Technical Challenges and Troubleshooting

Several technical challenges may arise during telemetry studies with this compound that require proactive troubleshooting:

  • Signal Artifacts: Identify and exclude periods of signal artifact caused by transmitter movement, electrical interference, or temporary signal loss. Implement automated artifact detection algorithms complemented by manual review. For catheter-based systems, monitor signal quality indicators such as waveform morphology and diastolic values to detect potential catheter patency issues before they compromise data integrity.

  • Transmitter Longevity: Maximize transmitter lifespan by programming appropriate sampling schedules rather than continuous recording when possible [5]. Refurbish telemetry transmitters after 2-3 uses according to manufacturer specifications, recognizing this as an ongoing expense [6]. Monitor battery life regularly and establish a replacement schedule to prevent data loss during critical experimental periods.

  • Surgical Complications: Address potential surgical complications including infection, transmitter migration, or catheter occlusion through rigorous aseptic technique, proper transmitter fixation, and appropriate post-operative care [5]. Expect a surgical success rate of 80-90% with experienced surgeons, and plan animal numbers accordingly to account for potential losses during the surgical and recovery phases.

G cluster_pathway TRPC6 Signaling Pathway A Ang II B AT1/AT2 Receptors A->B Binding C DAG Production B->C Activation D TRPC6 Channel C->D Gating E Ca²⁺ Influx D->E Permeation F Vascular Contraction E->F Signaling G This compound G->D Inhibition IC₅₀ = 7.9 nM

Diagram 2: this compound mechanism of action showing TRPC6 inhibition in the Ang II signaling pathway that regulates vascular contraction

Alternative and Complementary Methods

While telemetry represents the gold standard, researchers should consider alternative and complementary approaches based on experimental needs:

  • Tail-Cuff Plethysmography: Consider non-invasive tail-cuff methods for high-throughput screening when large differences in blood pressure (>15-20 mmHg) are anticipated [6]. Train animals for 2-3 days before actual measurements to reduce stress-induced artifacts [4] [6]. Recognize that tail-cuff values represent average pressure over several minutes and do not reflect transient fluctuations or diurnal variations [6].

  • Acute Catheterization: For acute blood pressure measurements following this compound administration, consider direct catheterization of femoral or carotid arteries [6]. This approach provides high-fidelity data without the need for telemetry implantation surgery, but is limited to short-term recordings in restrained or anesthetized animals, which introduces its own set of artifacts.

  • Complementary Assessments: Combine telemetric blood pressure monitoring with echocardiography for comprehensive cardiovascular phenotyping [5]. Collect terminal tissue samples for molecular analyses of TRPC6 expression and downstream signaling pathways to correlate functional responses with biochemical markers. These complementary approaches provide mechanistic insights that enhance the interpretation of telemetry data from this compound studies.

Conclusion

The combination of This compound administration and radiotelemetric blood pressure monitoring represents a powerful methodological approach for investigating TRPC6 channel function in cardiovascular regulation. The protocols outlined in this document provide a robust framework for conducting such studies, with particular attention to surgical techniques, data acquisition parameters, dosing strategies, and analytical approaches. When properly implemented, this methodology enables researchers to obtain high-quality, physiologically relevant data on the cardiovascular effects of TRPC6 inhibition with minimal stress artifacts.

The differential effects of this compound observed across various experimental models—with significant inhibition of hypoxic pulmonary vasoconstriction but minimal impact on systemic blood pressure in spontaneously hypertensive rats—highlight the complex and context-dependent roles of TRPC6 channels in vascular regulation [1] [2]. These observations underscore the importance of rigorous experimental design and appropriate method selection when investigating TRPC6 biology. As research in this area advances, the integration of telemetric cardiovascular assessment with other physiological and molecular approaches will continue to elucidate the therapeutic potential of TRPC6 modulation for cardiovascular and pulmonary disorders.

References

SAR7334 isolated perfused lung protocol

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Profile of SAR7334

The table below summarizes the key pharmacological characteristics of this compound for your reference.

Parameter Value / Description
Primary Target TRPC6 (Transient Receptor Potential Canonical 6) [1] [2]
IC₅₀ for TRPC6 7.9 nM (current inhibition), 9.5 nM (Ca²⁺ influx) [1] [2] [3]
Selectivity (IC₅₀) TRPC3: 282 nM; TRPC7: 226 nM; No significant activity on TRPC4/TRPC5 [1] [2]
Key Finding in Lung Model Suppresses TRPC6-dependent acute hypoxic pulmonary vasoconstriction (HPV) [1] [2] [4]

Detailed Experimental Protocol

Here is the methodology for using this compound in an isolated perfused and ventilated mouse lung model, as adapted from the search results [1].

1. Lung Isolation and Preparation

  • Animals: Use male C57/BL6N mice, 6–8 weeks old.
  • Anesthesia: Anesthetize the mice using a combination of xylazine and ketamine.
  • Anticoagulation: Administer heparin to prevent blood clotting.
  • Explantation: Carefully explant the lungs under deep anesthesia.

2. Perfusion and Ventilation Setup

  • Perfusate: Use a blood-free Krebs-Henseleit buffer, which is recirculated. Its composition should be:
    • 120 mM NaCl
    • 4.3 mM KCl
    • 1.1 mM KH₂PO₄
    • 2.4 mM CaCl₂
    • 1.3 mM MgCl₂
    • 23.8 mM NaHCO₃
    • 13.32 mM Glucose
    • 5% (w/v) Hydroxyethylamylopectin
  • Perfusion Conditions: Maintain a constant perfusion flow rate of 2 mL·min⁻¹ and a temperature of 37°C.
  • Left Atrial Pressure: Set to 2.0 mmHg.
  • Ventilation Parameters: Use positive pressure ventilation with the following settings:
    • Tidal Volume: 250 μL
    • Respiratory Rate: 90 breaths·min⁻¹
    • Positive End-Expiratory Pressure (PEEP): 2 cm H₂O
  • Gas Mixtures:
    • Normoxia: 21% O₂, 5.3% CO₂, balanced with N₂.
    • Hypoxia: 1% O₂, 5.3% CO₂, balanced with N₂.

3. Induction of HPV and Drug Application

  • Experimental Sequence: Ventilate the lungs in an alternating sequence of hypoxia (10 min) and normoxia (15 min) to induce repetitive acute HPV.
  • Drug Preparation:
    • Prepare a stock solution of this compound at 2 mM in 100% DMSO.
    • Dilute this stock 1:100 in the perfusion buffer immediately before use.
  • Dosing Regimen: Apply increasing concentrations of this compound cumulatively. Add the drug to the 15 mL recirculating perfusate 5 minutes prior to the next hypoxic ventilation period.
  • Initial Application: Begin drug application after the second hypoxic ventilation period.

4. Data Acquisition and Analysis

  • Primary Measurement: Continuously monitor the pressure in the pulmonary artery. Since the lungs are perfused at a constant flow, changes in pulmonary artery pressure directly reflect changes in pulmonary vascular tone.
  • Data Interpretation: The strength of acute HPV is quantified as the maximum increase in pulmonary arterial pressure during each hypoxic period. For analysis, reference this increase to the strength of the second hypoxic maneuver (set at 100%) to normalize the data and calculate the percentage of inhibition caused by this compound [1].

Mechanisms & Workflow

The experimental workflow and the role of TRPC6 inhibition in this model are illustrated below.

Start Isolated Mouse Lung (Perfused & Ventilated) Hypoxia Hypoxic Challenge (1% O₂) Start->Hypoxia Measure Measure Peak Pulmonary Artery Pressure Hypoxia->Measure TRPC6 TRPC6 Inhibition Blocks Ca²⁺ Influx Hypoxia->TRPC6  Activates Compare Compare HPV Response vs. Pre-dose Baseline Measure->Compare DrugApp This compound Application (Inhibits TRPC6 Channels) DrugApp->TRPC6  Mechanism Pathway Blocks Ca²⁺ Influx → Reduces Vascular Smooth Muscle Contraction Pathway->Compare  Leads to Reduced HPV

Application Notes for Researchers

  • Critical Controls: The second hypoxic challenge, performed just before the first drug application, serves as a crucial internal control (100% response) for each lung preparation.
  • DMSO Handling: The final concentration of DMSO in the perfusate after the 1:100 dilution is 1%. Ensure that a vehicle control (1% DMSO) is run to confirm it has no significant effect on HPV.
  • Model Utility: This protocol is highly relevant for preclinical research on pulmonary hypertension and other conditions involving aberrant pulmonary vasoconstriction. It allows for the direct investigation of pulmonary vascular effects without the influence of systemic circulatory or neural factors [2] [5].
  • In Vivo Correlation: Pharmacokinetic studies cited in the search results indicate that this compound is suitable for chronic oral administration. Interestingly, an initial short-term in vivo study reported that this compound did not change the mean arterial pressure in spontaneously hypertensive rats, suggesting a potentially favorable profile for targeting pulmonary vasculature without major systemic blood pressure effects [1] [2] [4].

Sources and Further Research

The following sources were instrumental in creating this protocol and are recommended for further detail.

  • Primary Characterization: Maier et al. (2015). Discovery and pharmacological characterization of a novel potent inhibitor... British Journal of Pharmacology. This is the foundational study describing the discovery and initial pharmacological profiling of this compound, including the isolated lung data [2].
  • Vendor Protocol Summary: InvivoChem. (2024). This compound Product Page. Provides a concise summary of the key biological activity and the isolated perfused lung protocol [1].
  • Therapeutic Context: Koegler et al. (2019). Modulators of Transient Receptor Potential (TRP) Channels... A review article that places this compound in the broader context of TRP channel modulation for lung diseases [5].

References

SAR7334 in Podocyte Calcium Flux Assays: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Rationale

Podocytes, key components of the glomerular filtration barrier, rely on precise calcium (Ca²⁺) signaling for their structural and functional integrity. Dysregulation of Ca²⁺ influx, particularly through the Transient Receptor Potential Canonical 6 (TRPC6) channel, is a critical mechanism in podocyte injury and the progression of proteinuric kidney diseases like Focal Segmental Glomerulosclerosis (FSGS) and Diabetic Kidney Disease [1] [2] [3]. Angiotensin II (Ang II), a potent mediator of kidney damage, activates TRPC6 channels, leading to excessive intracellular Ca²⁺ flux, podocyte dysfunction, and apoptosis [3] [4].

SAR7334 is a potent and selective inhibitor of TRPC6 channels, with additional activity against TRPC3 and TRPC7. It functions by blocking the channel pore, thereby preventing agonist-induced Ca²⁺ entry [3]. Its application in calcium flux assays is essential for investigating the specific role of TRPC6 in podocyte pathobiology and for validating this channel as a therapeutic target. Evidence demonstrates that this compound can attenuate Ang II-induced calcium influx in podocytes and partially restore glomerular volume dynamics, highlighting its potential therapeutic utility [3].

Key Experimental Findings and Quantitative Data Summary

The table below summarizes core quantitative data from key studies utilizing this compound in podocyte and glomerular research.

Experimental Context This compound Concentration Key Effect on Calcium Flux & Podocyte Function Citation
Inhibition of Ang II-induced Ca²⁺ influx in rat podocytes 1 μM Decreased Ang II-induced calcium flux [3]
Restoration of glomerular volume dynamics in isolated rat glomeruli 1 μM Partially restored glomerular volume change attenuated by Ang II [3]
Specificity: Inhibition of TRPC6 vs. TRPC5 IC₅₀ = 0.28 μM (TRPC6) IC₅₀ = 6.8 μM (TRPC3) IC₅₀ = 1.7 μM (TRPC7) No effect on TRPC5 at 10 μM Potent and selective inhibition of TRPC6 over TRPC3, TRPC7, and TRPC5 [3]

Detailed Calcium Flux Assay Protocol for Podocytes

This protocol outlines the steps to measure intracellular calcium flux in podocytes in response to Ang II and its inhibition by this compound, using a fluorescence-based microplate reader.

Materials and Reagents
  • Podocytes: Immortalized human or primary rat podocytes cultured on black-walled, clear-bottom 96-well plates coated with collagen.
  • Cell Culture Reagents: Standard medium (e.g., RPMI 1640) with supplements.
  • Calcium-Sensitive Dye: Fluo-8 AM (No Wash) Calcium Flux Assay Kit (e.g., ab112129) [5].
  • Agonist: Angiotensin II (Ang II), prepared as a stock solution in DMSO or buffer.
  • Inhibitor: this compound, prepared as a 10 mM stock in DMSO and further diluted in assay buffer.
  • Assay Buffer: Hanks' Balanced Salt Solution (HHBS) with 20 mM HEPES, pH 7.4 [5].
  • Equipment: FlexStation 3 or similar microplate reader with integrated fluid transfer and temperature control (37°C), capable of kinetic fluorescence readings [6].
Step-by-Step Experimental Procedure
  • Cell Plating and Culture: Plate podocytes at a density of 40,000–80,000 cells per well in a 96-well plate and culture until they reach the desired confluence, typically 4-7 days to allow for differentiation and process formation [6].
  • Dye Loading:
    • Prepare the dye-loading solution by reconstituting Fluo-8 AM in HHBS buffer according to the manufacturer's instructions. Optionally, include probenecid (an organic anion transporter inhibitor) to improve dye retention if using certain cell lines, though it is not required for Fluo-8 [7] [5].
    • Remove cell culture medium and add 100 μL of dye-loading solution to each well.
    • Incubate the plate for 60 minutes at room temperature, protected from light [5].
  • Compound Preparation:
    • Prepare a 2X concentration of the agonist (e.g., 2 μM Ang II) in assay buffer.
    • Prepare a 2X concentration of the inhibitor (e.g., 2 μM this compound) in assay buffer. For pre-incubation, a 1X solution can be used.
  • Reader Setup and Kinetic Read:
    • Place the dye-loaded plate into the FlexStation 3 reader, pre-warmed to 37°C.
    • Program the reader software for a kinetic fluorescence read (Ex/Em = 490/525 nm) with a PMT gain set to "Medium" [6].
    • Set up the compound addition sequence:
      • Baseline Reading: Read fluorescence every 1-2 seconds for 100-150 seconds to establish a stable baseline.
      • Inhibitor Addition (Optional): If pre-incubating with this compound, the reader can add it at this stage. Alternatively, cells can be pre-incubated manually before loading the plate.
      • Agonist Addition: At ~150 seconds, the onboard pipettor injects 20 μL of the 2X Ang II solution into each well. The final volume becomes 120 μL, yielding the desired 1X agonist concentration.
      • Post-Stimulation Reading: Continue reading fluorescence every 1-2 seconds for an additional 200-300 seconds to capture the calcium transient peak and decay [6] [3].
  • Control Wells:
    • Agonist Control: Cells stimulated with Ang II only (no inhibitor).
    • Inhibitor Control: Cells treated with this compound only (no agonist).
    • Vehicle Control: Cells treated with DMSO vehicle only.
    • Maximum Signal Control: Cells treated with ionomycin (e.g., 1-10 μM) to elicit a maximum calcium response.
    • Minimum Signal Control: Cells treated with EGTA (e.g., 5-10 mM) to chelate extracellular calcium.
Data Analysis
  • Data Export: Export raw fluorescence (F) versus time data for each well.
  • Baseline and ΔF/F Calculation: Calculate the average fluorescence during the baseline period (F₀) for each well. The change in fluorescence relative to baseline (ΔF/F) is calculated as (F - F₀)/F₀ for each time point.
  • Peak Analysis: Determine the peak ΔF/F value for each well after agonist addition.
  • Statistical Comparison: Compare the peak ΔF/F values between Ang II-treated wells and wells pre-treated with this compound using appropriate statistical tests (e.g., t-test, ANOVA) to determine significant inhibition.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the molecular pathway under investigation and the sequential steps of the assay protocol.

pathway AngII Angiotensin II (Agonist) ATR AT1/AT2 Receptor AngII->ATR PLC Phospholipase C (PLC) ATR->PLC IP3 IP3 PLC->IP3 ER_Ca ER Ca²⁺ Release IP3->ER_Ca TRPC6 TRPC6 Channel ER_Ca->TRPC6 STIM1? Ca_Influx Ca²⁺ Influx TRPC6->Ca_Influx This compound This compound (Inhibitor) This compound->TRPC6 Blocks Podocyte_Injury Podocyte Injury (Apoptosis, ECM Remodeling) Ca_Influx->Podocyte_Injury

workflow Step1 1. Plate & Culture Podocytes Step2 2. Load with Fluo-8 AM Dye Step1->Step2 Step3 3. Pre-incubate with this compound Step2->Step3 Step4 4. Baseline Fluorescence Read Step3->Step4 Step5 5. Inject Angiotensin II Step4->Step5 Step6 6. Monitor Ca²⁺ Flux Kinetics Step5->Step6 Step7 7. Analyze ΔF/F and Peak Inhibition Step6->Step7

Troubleshooting and Technical Notes

  • Dye Retention: For cell types that actively extrude dyes, use a probenecid-containing buffer or modern dyes like Calbryte 520 AM, which offer excellent intracellular retention without probenecid [7].
  • Cell Health and Density: Podocyte density and days in vitro are critical factors that determine the baseline calcium oscillation patterns. Use well-differentiated, healthy cells for consistent results [6].
  • Kinetics are Key: The peak calcium response occurs within seconds of agonist addition. Using a reader with integrated, simultaneous compound addition and reading is essential for accurate capture [5].
  • Solvent Controls: The final concentration of DMSO from compound stocks should not exceed 0.1% in all wells, including controls, to avoid solvent toxicity.
  • Alternative Agonists: Besides Ang II, other stimuli like flufenamic acid (FFA) can be used as a direct TRPC6 channel activator to specifically test this compound efficacy [3].

References

SAR7334 chronic oral administration model

Author: Smolecule Technical Support Team. Date: February 2026

Principles of Chronic Oral Dosing

Chronic oral administration in rodents requires careful planning to ensure accurate dosing and animal welfare. The table below summarizes key methodological considerations.

Aspect Considerations & Recommendations
General Principle Use pharmaceutical-grade compounds when available. Define and justify compound concentration, dose (mg/kg), route, volume, frequency, and vehicle in the IACUC protocol [1].

| Dosing Volumes (Guideline) | Mice: 10 mL/kg [1]. Rats: 5 mL/kg (for oral gavage, as a common standard). | | Vehicle Selection | Consider pH, sterility, osmolarity, solubility, and mucosal irritancy. Vehicle should not introduce toxic side effects [1]. | | Confirmation of Dosing | For non-gavage methods, ensure complete consumption of the dose (e.g., within a specific time frame) to verify accurate delivery [2]. |

Protocol Framework for Chronic Oral Administration

You can adapt the following workflow, which synthesizes elements from several studies, to develop your specific protocol for SAR7334.

Start Protocol Development A1 Formulation Preparation (Define vehicle, concentration, stability) Start->A1 A2 Animal Model Selection (Species, strain, sex, age) Start->A2 A3 IACUC Protocol Submission & Approval Start->A3 B1 Acclimatization Period (1-2 weeks) A3->B1 B2 Handler Habituation & Dosing Method Training B1->B2 C1 Chronic Dosing Phase B2->C1 C2 Daily Monitoring (Body weight, health, consumption) C1->C2 C3 Biological Sample Collection (Serum/Plasma, Tissues) C2->C3 At scheduled intervals or endpoint D1 Pharmacokinetic Analysis (LC-MS/MS) C3->D1 D2 Efficacy & Safety Evaluation (Target engagement, histology) C3->D2 D3 Data Analysis & Reporting D1->D3 D2->D3

Key Protocol Components
  • Formulation and Dose Preparation

    • Vehicle: Common vehicles include aqueous solutions (e.g., 0.5% hydroxypropyl methylcellulose), oil-based suspensions, or palatable mixtures for voluntary intake [3] [2]. The choice depends on the drug's physicochemical properties.
    • Stability: Confirm the chemical stability of your this compound formulation under storage conditions (e.g., room temperature, refrigerated) and in the chosen diet if used, for the duration of the study [3].
  • Dosing Methodology

    • Oral Gavage: This is the standard for precise, forced dosing. It requires proper training to avoid injury and is associated with stress, which may confound results [1] [2].
    • Voluntary Administration (Refinement): To reduce stress, the drug can be mixed with a palatable vehicle that rodents will consume voluntarily. This requires prior acclimation to the vehicle to prevent neophobia.
      • Vehicles: Sugar paste (sucrose), condensed milk, nut paste (e.g., Nutella), or peanut butter have been successfully used [4] [2].
      • In-diet Admixture: The compound is uniformly mixed into the rodent chow. This method is suitable for long-term studies but requires careful calculation of dose based on average food consumption and animal weight [3].
  • Pharmacokinetic and Tissue Analysis

    • Sample Collection: Collect blood/plasma and target tissues (e.g., hippocampus, liver) at scheduled times or at the study endpoint [3].
    • Bioanalysis: Use sensitive and specific methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify drug concentrations in biological samples [3]. This is critical for determining bioavailability and tissue distribution.

Exemplary Data from Analogous Studies

The following tables provide quantitative examples from chronic oral dosing studies with other compounds, which can serve as a reference for your work with this compound.

Table 1: In-Diet Dosing Regimen (Saracatinib in Rats) [3]

Diet Concentration (ppm) Achieved Dose (mg/kg) Serum Concentration (ng/mL) Hippocampal Concentration (ng/g)
50 ppm ~5 mg/kg Data not specified in excerpt Data not specified in excerpt
160 ppm ~12.5 mg/kg Data not specified in excerpt Data not specified in excerpt
210 ppm ~16.5 mg/kg Data not specified in excerpt Data not specified in excerpt

| 260 ppm | ~18.7 mg/kg | Measured and correlated | Day 3: 546.8 ± 219.7 Day 7: 300.7 ± 43.4 |

Table 2: Voluntary Oral Dosing (Losartan in Rats) [2]

Vehicle Dose (mg/kg) Dosing Duration Key Finding (vs. Gavage)
Sugar Paste 10 mg/kg 14 days Higher losartan plasma concentrations
Nut Paste 10 mg/kg 14 days Reduced blood glucose levels
Peanut Butter 10 mg/kg 14 days Viable for daily ingestion

Critical Considerations for Model Development

  • Stress as a Confounding Factor: Forced administration methods like gavage induce stress, which can elevate heart rate, blood pressure, and corticosterone levels [2]. This is a critical consideration for any compound whose targets may be stress-responsive.
  • Strain and Sex Differences: The success and efficiency of voluntary dosing methods (like the Micropipette-guided Drug Administration, MDA) can vary significantly between mouse strains and sexes [4]. Pilot studies in your specific model are essential.
  • Regulatory Compliance: All procedures, including the compound, vehicle, dose, volume, and frequency, must be detailed in a protocol that is approved by your Institutional Animal Care and Use Committee (IACUC) or equivalent ethics body before research begins [1].

If this compound Details Are Unavailable

Since specific data on this compound was not located, I suggest you:

  • Consult Chemical Vendors: Check the data sheets and technical support from the company that synthesizes this compound.
  • Search for Analogs: Look for published protocols on structurally or mechanistically similar compounds (e.g., other kinase inhibitors).
  • Conform a Pilot PK Study: A small-scale pilot study is highly recommended to establish the pharmacokinetic profile of this compound, including its absorption and elimination half-life, which will inform the optimal dosing frequency for your chronic model [5] [3].

References

Comprehensive Application Notes and Protocols for SAR7334: TRPC6 Inhibitor IC50 Determination and Pharmacological Characterization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Compound Background

SAR7334 is a potent and selective inhibitor of the canonical transient receptor potential channel 6 (TRPC6), a calcium-permeable non-selective cation channel implicated in various pathological conditions. TRPC6 channels function as receptor-operated channels that can be activated by diacylglycerol (DAG) independently of internal calcium store depletion. The therapeutic relevance of TRPC6 spans multiple disease areas including pulmonary hypertension, airway inflammation, renal pathologies, and neurological disorders [1] [2]. This compound has emerged as a valuable pharmacological tool compound due to its nanomolar potency against TRPC6 channels and favorable oral bioavailability for in vivo studies [1] [3]. The compound exhibits a distinctive selectivity profile, preferentially inhibiting TRPC6 over the closely related channels TRPC3 and TRPC7, while showing no significant activity against TRPC4 and TRPC5 channels [4] [5]. These pharmacological characteristics make this compound particularly useful for delineating the specific contributions of TRPC6-mediated signaling pathways in complex biological systems and for validating TRPC6 as a therapeutic target in preclinical models.

Quantitative IC50 Values and Selectivity Profile

The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating compound efficacy, indicating the concentration required to inhibit a biological process by half [6]. Comprehensive characterization of this compound has revealed its potent inhibition of TRPC6 with specificity over related channels. The table below summarizes the experimentally determined IC50 values for this compound across different TRPC channels and measurement techniques:

Table 1: Experimentally Determined IC50 Values for this compound

Channel Type IC50 Value Assay Method Cell Line Citation
TRPC6 currents 7.9 nM Whole-cell patch-clamp HEK293 [4] [1]
TRPC6-mediated Ca²⁺ influx 9.5 nM Fluo-4 Ca²⁺ assay HEK293 [1] [7] [5]
TRPC3-mediated Ca²⁺ influx 282 nM Fluo-4 Ca²⁺ assay CHO [4] [1]
TRPC7-mediated Ca²⁺ influx 226 nM Fluo-4 Ca²⁺ assay HEK293 [4] [1]
TRPC4-mediated Ca²⁺ influx No significant effect Fluo-4 Ca²⁺ assay Multiple [1] [7]
TRPC5-mediated Ca²⁺ influx No significant effect Fluo-4 Ca²⁺ assay Multiple [1] [7]

The selectivity ratio of this compound for TRPC6 over TRPC3 is approximately 30-fold, and for TRPC6 over TRPC7 is approximately 24-fold, demonstrating its utility as a preferential TRPC6 inhibitor [1] [5]. This selectivity profile is particularly important given the structural and functional similarities among DAG-sensitive TRPC channels (TRPC3, C6, and C7) and their frequent co-expression in tissues.

Experimental Protocols for IC50 Determination

Calcium Flux Assay Using Fluorometric Imaging

The calcium flux assay represents a robust method for determining the functional potency of this compound against TRPC channels in cellular systems. This protocol utilizes the calcium-sensitive fluorescent dye Fluo-4 AM to monitor intracellular calcium levels in response to channel activation [7]:

  • Cell Preparation: Culture TRPC6-expressing HEK293 cells in black poly-D-lysine-coated 96-well plates with clear bottoms until they reach 80-90% confluency. CHO cells may be used for TRPC3 studies, while HEK293 cells are suitable for TRPC7 experiments [4] [7].
  • Dye Loading: Wash cells once with standard extracellular solution (140 mM NaCl, 1 mM MgCl₂, 5.4 mM KCl, 2 mM CaCl₂, 10 mM HEPES, 10 mM glucose, pH 7.35). Incubate cells with dye loading solution (2 μM Fluo-4 AM, 0.02% pluronic F127, 0.1% BSA in standard extracellular solution) for 30 minutes at room temperature, protected from light [7].
  • Compound Treatment: After dye loading, rinse cells and incubate with standard extracellular solution containing varying concentrations of this compound (typically spanning 0.1 nM to 10 μM) or vehicle control (DMSO, not exceeding 0.1%) for 10 minutes at room temperature [7] [3].
  • Channel Activation and Measurement: Activate TRPC channels by applying the diacylglycerol analog 1-oleoyl-2-acetyl-sn-glycerol (OAG) at 100 μM final concentration. Immediately measure fluorescence using a fluorometric imaging plate reader (FLIPR) or similar system with excitation at 494 nm and emission detection at 516 nm. Record measurements every 1-2 seconds for at least 5 minutes to capture the calcium response peak [7].
  • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence trajectory over time for each well. Normalize data to vehicle control (0% inhibition) and baseline (100% inhibition) values. Plot normalized inhibition percentages against log compound concentration and fit with a four-parameter logistic equation to determine IC50 values [7].
Whole-Cell Patch-Clamp Electrophysiology

For direct measurement of ion channel currents, the whole-cell patch-clamp technique provides the most direct assessment of TRPC6 inhibition:

  • Cell Preparation: Plate TRPC6-expressing HEK293 cells on glass coverslips at low density (30-50% confluency) 24-48 hours before experimentation [4] [1].
  • Electrophysiology Setup: Mount coverslips in a recording chamber continuously perfused with standard extracellular solution at room temperature. Use borosilicate glass electrodes with resistances of 2-5 MΩ when filled with internal solution (containing 140 mM CsCl, 1 mM MgCl₂, 10 mM HEPES, 10 mM EGTA, 2 mM Na₂ATP, pH 7.2 with CsOH) [1].
  • Current Recording: Establish whole-cell configuration and clamp cells at -60 mV holding potential. Evoke TRPC6 currents by applying OAG (100 μM) or another appropriate agonist. Once currents stabilize, apply this compound at varying concentrations (0.1 nM to 1 μM) to the perfusion solution [4] [1].
  • Data Analysis: Measure current amplitudes before and after drug application. Calculate percentage inhibition at each concentration and generate concentration-response curves to determine the IC50 value using nonlinear regression analysis [1].

Diagram: this compound TRPC6 Inhibition Signaling Pathway

G OxidativeStress Oxidative Stress (O₃/H₂O₂) DAG DAG Production OxidativeStress->DAG TRPC6 TRPC6 Channel DAG->TRPC6 CaInflux Ca²⁺ Influx TRPC6->CaInflux ERK ERK Pathway CaInflux->ERK Inflammation Inflammatory Response (IL-6, IL-8) ERK->Inflammation This compound This compound Inhibition This compound->TRPC6 IC₅₀ = 7.9 nM

Cellular Applications in Disease Models

Oxidative Stress-Induced Airway Inflammation Model

This compound has demonstrated significant efficacy in models of oxidative stress-induced airway inflammation, particularly in the context of ozone (O₃) and hydrogen peroxide (H₂O₂) exposure:

  • Cell Culture: Maintain 16HBE cells (human bronchial epithelial cell line) or primary human bronchial epithelial cells (HBEpiCs) in appropriate growth media according to supplier specifications [8] [9].
  • Oxidative Stress Induction: Expose cells to either ozone (100 ppb) or H₂O₂ (100 μM) for 6 hours to induce inflammatory responses. These stimuli have been shown to enhance TRPC6 protein expression and trigger TRPC6-dependent calcium signaling [8] [9].
  • This compound Treatment: Pre-treat cells with this compound (typically 1-10 μM) for 1 hour prior to oxidative stress induction. Include vehicle control (DMSO) and positive control groups (TRPC6-knockdown cells) for comparison [8].
  • Outcome Measurements:
    • Calcium Imaging: Monitor intracellular calcium levels using Fluo-4 AM as described in section 3.1. Oxidative stress triggers both release from intracellular stores and influx of extracellular Ca²⁺ through TRPC6 channels [8] [9].
    • Cytokine Measurement: Collect cell culture supernatants after 6-24 hours of exposure. Measure inflammatory cytokines IL-6 and IL-8 using ELISA kits according to manufacturer protocols. This compound pretreatment (10 μM) significantly attenuates O₃-induced cytokine production [8] [9].
    • Western Blotting: Analyze TRPC6 protein expression and ERK pathway activation (phospho-ERK levels) using standard immunoblotting techniques. Note that oxidative stress increases TRPC6 expression, while this compound inhibits downstream ERK phosphorylation without affecting total TRPC6 expression [8] [9].
Podocyte Calcium Signaling Studies

In renal podocytes, this compound has been utilized to investigate TRPC6-dependent calcium influx mechanisms:

  • Cell Culture: Culture conditionally immortalized human podocytes according to established protocols [7].
  • Angiotensin II Stimulation: Stimulate cells with Angiotensin II (100 nM) to activate TRPC6-mediated calcium entry. This approach models pathological signaling in kidney glomerular diseases [7].
  • Calcium Measurement: Load cells with Fluo-4 AM and monitor calcium influx as described in section 3.1. Application of this compound (1 μM) significantly inhibits Angiotensin II-induced calcium responses in podocytes [7].

In Vivo Administration and Pharmacokinetic Properties

This compound has demonstrated favorable pharmacokinetic properties that support its use in chronic animal studies:

  • Formulation for Oral Administration: Prepare this compound in a vehicle solution of 30% glycopherol/cremophor (75/25) in 70% glucose (5%) solution. This formulation has been successfully used for oral gavage in rodent studies [7].
  • Dosing Protocol: For studies of hypoxic pulmonary vasoconstriction (HPV) in mice, administer this compound orally at 10 mg/kg. This dosage effectively suppresses TRPC6-dependent acute HPV without significantly affecting mean arterial pressure in spontaneously hypertensive rats [1] [7].
  • Pharmacokinetic Assessment: Collect plasma samples at multiple time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours) after oral administration. Analyze this compound concentrations using LC-MS/MS with a lower limit of quantitation of 2.0 ng/mL [7].
  • Blood Pressure Monitoring: For cardiovascular studies, implant telemetric devices in spontaneously hypertensive rats to continuously monitor systolic, diastolic, and mean arterial pressure. This compound at 10 mg/kg does not significantly alter blood pressure parameters over 6-hour observation periods [7].

Diagram: In Vivo Efficacy Model of this compound

G OralAdmin Oral Administration (10 mg/kg) PK Favorable PK Profile OralAdmin->PK Lung Isolated Perfused Lung PK->Lung BP No Significant Effect on Systemic BP PK->BP HPV Hypoxic Pulmonary Vasoconstriction (HPV) Lung->HPV Inhibition This compound Inhibition Inhibition->HPV Suppresses

Formulation, Storage, and Quality Control

Proper handling and storage of this compound are essential for maintaining compound integrity and experimental reproducibility:

  • Storage Conditions: Store this compound as a solid powder at -20°C, desiccated and protected from light. Under these conditions, the compound remains stable for at least three years [4] [3].
  • Stock Solution Preparation: Prepare concentrated stock solutions in DMSO at concentrations up to 74 mg/mL (approximately 200 mM). Aliquot and store at -80°C for long-term storage (up to 2 years) or at -20°C for shorter periods (up to 1 year) [4] [3].
  • In Vitro Working Solutions: Dilute DMSO stock solutions directly into cell culture media, ensuring that the final DMSO concentration does not exceed 0.1% to maintain cell viability [4].
  • In Vivo Formulations: For oral administration in animal studies, use the formulation described in section 5. Alternatively, for intravenous administration, this compound can be prepared as a clear solution in 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O at 3.75 mg/mL, or in 5% DMSO and 95% corn oil at 1.85 mg/mL [3].
  • Quality Control: Assess compound purity using HPLC analysis. High-quality this compound should have purity ≥98% [5]. Periodically verify compound activity using the calcium flux assay described in section 3.1 with TRPC6-expressing cells.

Troubleshooting and Technical Considerations

  • Calcium Assay Variability: If high variability is observed in calcium flux measurements, ensure consistent cell confluency (80-90%) across experiments and use freshly prepared OAG solutions, as DAG analogs can hydrolyze over time [7].
  • Limited Solubility in Aqueous Solutions: If precipitation occurs in physiological buffers, do not exceed the maximum recommended concentration of 74 mg/mL in DMSO for stock solutions, and ensure proper dilution into aqueous buffers [4] [3].
  • Off-Target Effects at High Concentrations: While this compound is selective for TRPC6 at nanomolar concentrations, at higher concentrations (≥1 μM), inhibition of TRPC3 and TRPC7 may contribute to observed effects. Include appropriate controls using selective TRPC3 inhibitors or TRPC3/7 knockdown cells when investigating systems with multiple DAG-sensitive TRPC channels [4] [1].
  • In Vivo Response Variability: If inconsistent responses are observed in animal studies, verify the formulation homogeneity and administration technique. Fasting animals for 4-6 hours prior to oral gavage may improve compound absorption consistency [7].

Conclusion

This compound represents a potent and selective pharmacological tool for investigating TRPC6 channel function in both in vitro and in vivo systems. Its well-characterized IC50 values, comprehensive protocols for activity determination, and established efficacy in disease models make it an invaluable compound for research on TRPC6-mediated calcium signaling pathways. The detailed application notes and protocols provided in this document should enable researchers to effectively utilize this compound for their experimental needs while ensuring reproducibility and accuracy in TRPC6-related studies.

References

Comprehensive Application Notes and Protocols for SAR7334: A Potent TRPC6 Channel Inhibitor for Ang II-Evoked Calcium Influx Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SAR7334 and Its Pharmacological Profile

This compound is a highly potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a calcium-permeable non-selective cation channel implicated in various pathological conditions. TRPC6 channels are activated by multiple stimuli including diacylglycerol (DAG) and are involved in calcium signaling pathways critical for cellular functions in renal, pulmonary, and cardiovascular systems. The significance of this compound lies in its nanomolar potency against TRPC6 channels and its favorable pharmacokinetic properties, making it suitable for both in vitro and in vivo investigations of TRPC6-mediated physiological and pathophysiological processes [1] [2].

The compound has demonstrated particular utility in studying angiotensin II (Ang II)-evoked calcium influx, a signaling pathway implicated in renal glomerular function, vascular contraction, and cellular apoptosis. Unlike earlier TRPC6 inhibitors that suffered from poor selectivity or unfavorable pharmacokinetic profiles, this compound represents a valuable pharmacological tool for elucidating TRPC6 channel function in native tissues and disease models [1]. Research indicates that this compound effectively inhibits Ang II-mediated calcium influx in podocytes, highlighting its relevance for investigating glomerular diseases and proteinuric conditions [3].

Mechanism of Action and Structural Properties

Chemical Characteristics and Pharmacodynamics

This compound (CAS Number: 1333210-07-3) has a molecular weight of 367.87 g/mol and the molecular formula C₂₁H₂₂ClN₃O. It is a stereochemically pure compound synthesized starting from (1R,2S)-indene oxide through a multi-step process involving nucleophilic substitution, carbonyl reduction, and O-alkylation/arylation reactions [2]. The compound exhibits high aqueous solubility when prepared in DMSO stock solutions (≥74 mg/mL) [4].

This compound demonstrates remarkable selectivity toward TRPC6 channels compared to other TRPC family members. The inhibitory activity of this compound against TRPC channels follows this order of potency: TRPC6 > TRPC7 ≈ TRPC3, while it shows no significant activity against TRPC4 and TRPC5 channels even at micromolar concentrations [1] [2]. This selective profile enables researchers to specifically interrogate TRPC6 function without confounding effects on closely related channels.

Quantitative Pharmacological Profile

Table 1: Summary of this compound Inhibitory Potency Against TRPC Channels

Channel Type Assay System IC₅₀ Value Experimental Method Reference
TRPC6 HEK293 cells 7.9 nM Whole-cell patch-clamp [1] [2]
TRPC6 HEK293 cells 9.5 nM Calcium influx (FLIPR) [1] [2]
TRPC3 CHO cells 282 nM Calcium influx (FLIPR) [1] [2]
TRPC7 HEK293 cells 226 nM Calcium influx (FLIPR) [1] [2]

The mechanism of action of this compound involves direct blockade of TRPC6 channel currents, effectively preventing cation influx through the channel pore. This inhibition is particularly relevant in the context of Ang II signaling, as Ang II activates TRPC6 channels through multiple pathways including AT1 and AT2 receptor stimulation, generation of diacylglycerol, and production of reactive oxygen species [3]. The relationship between Ang II signaling and TRPC6 channel activation can be visualized in the following pathway diagram:

G AngII Angiotensin II (Ang II) AT1R AT1 Receptor AngII->AT1R AT2R AT2 Receptor AngII->AT2R PLC Phospholipase C (PLC) AT1R->PLC AT2R->PLC DAG Diacylglycerol (DAG) PLC->DAG TRPC6 TRPC6 Channel DAG->TRPC6 ROS Reactive Oxygen Species ROS->TRPC6 CaInflux Calcium Influx TRPC6->CaInflux This compound This compound Inhibition This compound->TRPC6 Blocks

Diagram 1: this compound inhibition of Ang II-evoked calcium influx through TRPC6 channels. This compound directly blocks TRPC6 channels activated by Ang II signaling through AT1/AT2 receptors, DAG, and reactive oxygen species.

Experimental Protocols and Methodologies

In Vitro Calcium Flux Assay in Renal Podocytes

Purpose: To evaluate the inhibitory effect of this compound on Ang II-evoked calcium influx in renal podocytes, which is relevant for studying glomerular diseases and proteinuric conditions [3].

Materials and Reagents:

  • Primary podocytes isolated from Wistar rats or conditionally immortalized mouse podocyte cell lines (MPC-5)
  • This compound stock solution (10 mM in DMSO)
  • Angiotensin II (prepare 1 mM stock in distilled water)
  • Calcium-sensitive fluorescent dye (Fluo-4 AM or Fura-2 AM)
  • Extracellular solution (in mM: 140 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 glucose, 10 HEPES; pH 7.4)
  • Calcium-free extracellular solution (0.1 mM Ca²⁺ with 1 mM EGTA)
  • Thapsigargin (1 mM stock in DMSO) for store depletion

Procedure:

  • Cell Preparation and Loading:

    • Culture podocytes on black-walled, clear-bottom 96-well plates or glass coverslips until 70-80% confluent
    • Load cells with 4 μM Fluo-4 AM or 2 μM Fura-2 AM in extracellular solution for 30-45 minutes at 37°C in the dark
    • Wash cells twice with extracellular solution to remove excess dye
    • Equilibrate for 15 minutes before measurements
  • This compound Pretreatment:

    • Prepare fresh working concentrations of this compound (typically 10 nM to 1 μM) in extracellular solution from DMSO stock
    • Pre-incubate cells with this compound or vehicle control for 10 minutes at room temperature before calcium measurements
  • Calcium Imaging:

    • Perform measurements using fluorometric imaging plate reader (FLIPR) or confocal microscopy systems
    • For store-operated calcium entry assessment:
      • First apply calcium-free extracellular solution to establish baseline
      • Add 1 μM thapsigargin in calcium-free solution to deplete intracellular stores
      • After 2-3 minutes, switch to extracellular solution containing 2 mM CaCl₂ to initiate calcium influx
    • For direct Ang II stimulation:
      • Apply 1 μM Ang II in calcium-containing extracellular solution and monitor calcium influx
    • Record fluorescence changes over time (Ex/Em: 494/516 nm for Fluo-4; 340/380 and 380/510 nm ratio for Fura-2)

Data Analysis:

  • Calculate peak fluorescence intensity (F) normalized to baseline (F₀) as F/F₀
  • Determine area under the curve (AUC) for calcium influx phase
  • Express inhibition as percentage reduction in peak calcium response or AUC compared to vehicle control
  • Generate dose-response curves to calculate IC₅₀ values for this compound
Whole-Cell Patch-Clamp Electrophysiology

Purpose: To directly measure TRPC6 channel currents and characterize this compound inhibition kinetics in heterologous expression systems or native podocytes [1] [2].

Materials and Equipment:

  • HEK293 cells stably expressing human TRPC6 or native podocytes
  • Patch-clamp setup with amplifier, digitizer, and appropriate software
  • This compound stock solution (10 mM in DMSO)
  • Extracellular solution (in mM: 140 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 glucose, 10 HEPES; pH 7.4)
  • Intracellular pipette solution (in mM: 120 Cs-aspartate, 10 CsCl, 10 EGTA, 1 MgCl₂, 10 HEPES, 2 Na₂ATP; pH 7.2)
  • TRPC6 channel activators (1-oleoyl-2-acetyl-sn-glycerol [OAG] at 100 μM or flufenamic acid [FFA] at 50 μM)

Procedure:

  • Cell Preparation:

    • Plate cells on glass coverslips at low density (30-50%) 24-48 hours before experiments
    • For inducible TRPC6 expression systems, add 1 μg/mL doxycycline 18-24 hours before recording
  • Whole-Cell Patch-Clamp Recording:

    • Establish whole-cell configuration with pipette resistance of 2-4 MΩ
    • Maintain holding potential at -60 mV
    • Apply voltage ramps from -100 mV to +100 mV over 500 ms at 5-second intervals
    • Allow adequate time for intracellular dialysis (2-3 minutes) after breakthrough
  • This compound Application:

    • Activate TRPC6 channels by extracellular application of 100 μM OAG or 50 μM FFA
    • After stable current development, apply this compound at increasing concentrations (1 nM to 1 μM)
    • Maintain each concentration for 5-10 minutes to reach equilibrium effect
    • Include vehicle control experiments to account for current rundown

Data Analysis:

  • Measure current amplitudes at -80 mV and +80 mV
  • Calculate current-density (pA/pF) by normalizing to cell capacitance
  • Plot concentration-response relationships and fit with Hill equation to determine IC₅₀ values
  • Analyze current-voltage (I-V) relationships before and after drug application

The following workflow illustrates the key steps for assessing this compound activity:

G Start Experimental Setup CellPrep Cell Preparation (Podocytes/HEK293-TRPC6) Start->CellPrep AssayType Assay Selection CellPrep->AssayType CalciumAssay Calcium Flux Imaging AssayType->CalciumAssay FLIPR/Confocal PatchClamp Patch-Clamp Electrophysiology AssayType->PatchClamp Voltage-clamp SAR7334App This compound Application (10 nM - 1 μM) CalciumAssay->SAR7334App PatchClamp->SAR7334App Stimulation Channel Stimulation (Ang II/OAG/FFA) SAR7334App->Stimulation DataAnalysis Data Analysis Stimulation->DataAnalysis

Diagram 2: Experimental workflow for evaluating this compound activity in TRPC6 inhibition assays. Researchers can choose between calcium flux imaging or patch-clamp electrophysiology based on their equipment and expertise.

In Vivo Application and Dosing Protocols

Animal Models and Dosing Regimens

This compound has demonstrated efficacy in various animal models for investigating TRPC6 function in physiological and pathophysiological processes. The compound exhibits suitable pharmacokinetic properties for chronic oral administration, making it valuable for long-term studies [1] [2].

Table 2: In Vivo Application of this compound in Disease Models

Disease Model Species Dosage Administration Key Findings Reference
Hypoxic Pulmonary Vasoconstriction Mouse 10 mg/kg Oral Suppressed acute HPV [1] [2]
Systemic Hypertension Spontaneously Hypertensive Rats 10 mg/kg Oral No change in mean arterial pressure [1] [2]
Renal Oxidative Stress Injury Mouse Not specified Not specified Reduced apoptosis in proximal tubular cells [5]
Glomerular Volume Dynamics Rat Not specified Ex vivo glomeruli incubation Partially restored glomerular volume change [3]

Preparation of Formulations:

  • For oral administration: Prepare suspension in 0.5% carboxymethyl cellulose (CMC-Na) at 5 mg/mL
  • For intravenous administration: Use clear solution of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O at 3.75 mg/mL [4]
  • Alternative formulation: 5% DMSO in corn oil at 1.85 mg/mL for intraperitoneal injection

Dosing Protocol:

  • Administer this compound at 10 mg/kg body weight for most applications
  • For chronic studies, administer once daily via oral gavage
  • For acute experiments, administer 1-2 hours before experimental endpoint or measurement
  • Include vehicle control groups receiving equivalent volumes of formulation without active compound

Monitoring and Analysis:

  • For pulmonary hypertension models: Assess acute hypoxic pulmonary vasoconstriction in isolated perfused lungs
  • For renal studies: Evaluate glomerular volume dynamics using confocal imaging of isolated glomeruli
  • For oxidative stress models: Measure apoptosis markers, autophagic flux, and TRPC6 expression in kidney tissues

Research Applications and Key Findings

Renal Glomerular Function and Podocyte Protection

This compound has proven particularly valuable in elucidating the role of TRPC6 channels in renal glomerular function and podocyte biology. Research has demonstrated that Ang II-induced calcium influx in podocytes is significantly inhibited by this compound, highlighting the importance of TRPC6 channels in mediating Ang II signaling in these critical cells of the glomerular filtration barrier [3]. This inhibition has functional consequences, as this compound partially restores glomerular volume dynamics disrupted by Ang II, suggesting that TRPC6 channels participate in the regulation of glomerular permeability to albumin [3].

In studies of oxidative stress-induced renal injury, this compound treatment mimicked the protective effects of TRPC6 genetic knockout by enhancing autophagic flux and reducing apoptosis in renal proximal tubular cells [5]. This protective mechanism involves inhibition of the PI3K/Akt/mTOR and ERK1/2 signaling pathways, which normally suppress autophagy when activated by TRPC6-mediated calcium entry [5]. These findings position this compound as a promising investigational tool for exploring novel therapeutic approaches for renal diseases involving TRPC6 dysregulation.

Cardiovascular Research and Pulmonary Hypertension

In cardiovascular research, this compound has been instrumental in characterizing TRPC6 function in hypoxic pulmonary vasoconstriction (HPV), a physiological response that optimizes ventilation-perfusion matching in the lungs. This compound administration suppresses acute HPV in isolated perfused lungs from mice, confirming the contribution of TRPC6 channels to this important pulmonary vascular response [1] [2]. Interestingly, in spontaneously hypertensive rats, this compound did not alter mean arterial pressure in short-term studies, suggesting that TRPC6 channels may not play a major role in systemic blood pressure regulation in this particular model of hypertension [1] [2].

References

SAR7334 solubility issues DMSO concentration

Author: Smolecule Technical Support Team. Date: February 2026

SAR7334 Technical Specifications

The table below summarizes the key technical data for this compound from supplier information and research publications.

Property Details
Molecular Weight 367.87 g/mol (free base); 440.79 g/mol (dihydrochloride salt) [1] [2]
CAS Number 1333210-07-3 (free base); 1333207-63-8 (dihydrochloride salt) [1] [2]
Primary Target & IC₅₀ TRPC6 currents: 7.9 nM (patch-clamp); TRPC6-mediated Ca²⁺ influx: 9.5 nM [1] [3] [4]
Selectivity (IC₅₀) TRPC3: 282 nM; TRPC7: 226 nM; TRPC4/C5: Not affected [1] [3] [4]
Solubility in DMSO 74 mg/mL (~201 mM) [1] / ≥ 37 mg/mL (~100 mM) [5]

| Recommended Solvent Systems | • DMSO (for stock concentrations up to 74 mg/mL) [1]Ethanol (up to 74 mg/mL) [1]For in vivo studies: 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O [1] |

Handling and Experimental Protocols

Solubility and Stock Solution Preparation

This compound is highly soluble in DMSO, which is the recommended solvent for preparing concentrated stock solutions [1] [5].

  • Critical Note on DMSO: The supplier specifically cautions that moisture-absorbing DMSO reduces solubility. Always use fresh, anhydrous DMSO to prepare stock solutions [1].
  • Preparation of 10 mM Stock Solution: To make a 10 mM solution, dissolve 3.68 mg of the free base (or 4.41 mg of the dihydrochloride salt) in 1 mL of DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles and moisture absorption.
In Vitro Calcium Influx Assay

This is a common method used to study TRPC6 channel activity and inhibitor efficacy [3] [4].

  • Cell Preparation: Use HEK293 cells stably expressing recombinant hTRPC6 or other TRPC channels. Seed cells on black-walled, clear-bottom, poly-D-lysine-coated 96-well plates.
  • Dye Loading: Wash cells with a standard extracellular solution. Load cells with a dye solution containing 2 μM Fluo-4 AM and 0.02% pluronic F-127 for 30 minutes at room temperature, protected from light.
  • Inhibitor Incubation: Rinse cells and incubate with this compound (diluted from DMSO stock in standard extracellular solution) or vehicle control for 10 minutes [1] [3].
  • Calcium Measurement: In a fluorometric imaging plate reader (FLIPR), stimulate calcium influx by applying the diacylglycerol (DAG) analog OAG (1-oleoyl-2-acetyl-sn-glycerol).
  • Data Analysis: Measure fluorescence over time. The area under the curve (AUC) of the fluorescence signal is used as a measure of calcium influx for calculating inhibition.

This experimental workflow can be visualized as follows:

G Start Seed TRPC6-expressing cells in 96-well plate Load Load with Fluo-4 AM dye (30 min, RT) Start->Load Inhibit Incubate with this compound (10 min) Load->Inhibit Stimulate Stimulate with OAG in FLIPR Inhibit->Stimulate Measure Measure fluorescence over time Stimulate->Measure Analyze Analyze data: Area Under Curve (AUC) Measure->Analyze

Troubleshooting Common Issues

  • Problem: Precipitation in Aqueous Buffers

    • Cause: this compound is highly soluble in DMSO but insoluble in water [1]. Precipitation occurs when the stock solution is diluted into aqueous buffers beyond its solubility limit.
    • Solution: Ensure the final DMSO concentration in your assay is low enough to be non-toxic to cells (typically ≤0.1-0.5%). When preparing working solutions, add the compound to the solvent system with vigorous mixing. For complex in vivo formulations, add solvents in the specified order [1].
  • Problem: High Background or Inconsistent Results

    • Cause: Using old or hydrated DMSO stock solutions can lead to incomplete dissolution and variable concentrations.
    • Solution: Always use fresh, anhydrous DMSO. Prepare small, single-use aliquots of the stock solution to minimize freeze-thaw cycles and exposure to air.
  • Problem: Lack of Effect in Experiment

    • Cause: The target (TRPC6) may not be involved in the signaling pathway being studied. Note that one study found angiotensin II-evoked calcium entry in cardiac fibroblasts was independent of TRPC channels but sensitive to the CRAC channel inhibitor GSK7975A [6].
    • Solution: Verify the expression and functional role of TRPC6 in your specific cell system. Use a positive control, like OAG stimulation, to confirm the setup is working.

References

SAR7334 stability storage temperature

Author: Smolecule Technical Support Team. Date: February 2026

Storage & Handling Guidelines

Proper storage is critical for maintaining the stability and efficacy of SAR7334. The following table summarizes the key conditions.

Aspect Specification
Recommended Storage Temperature (Powder) -20°C [1] [2] [3]
Recommended Storage Temperature (Solution) -80°C [1] [4]
Storage Condition Keep container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and ignition sources [1].
Shelf Life (Powder) Up to 3 years when stored at -20°C [2] [4].
Shelf Life (Solution) Up to 2 years at -80°C or 1 year at -20°C [4].
Solubility in DMSO 74 mg/mL (∼201 mM) [2] or 100 mM [3] [5]. Note that moisture-absorbing (hygroscopic) DMSO can reduce solubility; use fresh DMSO [2].
Solubility in Water Insoluble [2] or 100 mM (for the dihydrochloride salt form) [3] [5].

Troubleshooting Common Issues

Here are solutions to common problems researchers might encounter.

Issue Possible Cause Solution & Preventive Measures
Unexpectedly low solubility DMSO has absorbed moisture from the air. Use fresh, dry DMSO. Aliquot the DMSO into small, sealed vials for single-use to minimize moisture exposure [2].
Rapid degradation of solution Solution stored at inappropriately high temperatures or for too long. For short-term use (up to 1 year), store solutions at -20°C. For long-term storage (up to 2 years), keep solutions at -80°C. Always label vials with the preparation date [1] [4].
Poor activity in cellular assays Incorrect reconstitution leading to precipitation; target redundancy (TRPC3/C7). Pre-warm storage buffer and vortex thoroughly during reconstitution. For cellular assays, consider that this compound also inhibits TRPC3 (IC50 = 282 nM) and TRPC7 (IC50 = 226 nM) at higher concentrations [4] [6].
Spills or accidental release Handling error. Wear appropriate personal protective equipment (PPE). Absorb spills with a liquid-binding material (e.g., diatomite). Decontaminate surfaces with alcohol and dispose of material according to institutional regulations for hazardous waste [1].

Experimental Protocols

In Vitro: Calcium Influx Assay

This protocol measures the inhibition of TRPC6-mediated calcium entry using a fluorescent dye [7] [6].

  • Cell Preparation: Use HEK293 cells stably expressing recombinant human TRPC6. Seed cells onto black-walled, clear-bottom, poly-D-lysine-coated 96-well plates.
  • Dye Loading: Wash cells with a standard extracellular solution (e.g., 140 mM NaCl, 5.4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.35). Incubate with a dye solution containing 2 μM Fluo-4 AM and 0.02% pluronic F-127 for 30 minutes at room temperature to allow dye esterification.
  • Compound Incubation: Rinse cells to remove excess dye. Incubate with standard extracellular solution containing different concentrations of this compound or vehicle control for 10 minutes.
  • Stimulation and Measurement: In a fluorometric imaging plate reader (FLIPR), stimulate Ca2+ entry by applying the diacylglycerol analog 1-oleoyl-2-acetyl-sn-glycerol (OAG). Monitor the fluorescence increase over time.
  • Data Analysis: Quantify the calcium influx by calculating the Area Under the Curve (AUC) for the fluorescence response. Plot the AUC against the inhibitor concentration to determine the IC50 value.

The workflow for this assay is outlined below.

calcium_influx_workflow start Seed TRPC6-expressing HEK293 cells step1 Load cells with Fluo-4 AM dye start->step1 step2 Incubate with This compound or vehicle step1->step2 step3 Stimulate with OAG in FLIPR reader step2->step3 step4 Measure fluorescence over time step3->step4 step5 Calculate AUC for calcium influx step4->step5 end Determine IC50 step5->end

In Vivo: Formulation and Dosing for Rat Studies

This protocol is adapted from pharmacokinetic and efficacy studies in rats [2] [7] [6].

  • Formulation for Oral Gavage (Suspension):
    • Prepare a homogeneous suspension at a concentration of ≥5 mg/mL using a 0.5-1% Carboxymethyl cellulose sodium salt (CMC-Na) solution [2].
  • Formulation for Oral Gavage (Solution):
    • Prepare a clear solution at 3.75 mg/mL using a vehicle of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% double-distilled water [2].
    • Alternative solution: Prepare at 1.85 mg/mL using 5% DMSO in 95% corn oil [2].
  • Dosing:
    • A dose of 10 mg/kg administered via oral gavage has been used successfully to suppress TRPC6-dependent responses in mouse lung models and for telemetric blood pressure measurement in spontaneously hypertensive rats (SHR) [2] [7] [6].

The relationship between the preparation method and its application in animal studies is summarized in the following diagram.

in_vivo_workflow form_susp Suspension in CMC-Na admin Oral Gavage (10 mg/kg) form_susp->admin form_sol Solution in DMSO/PEG/Tween form_sol->admin form_oil Solution in DMSO/Corn Oil form_oil->admin pk_study Pharmacokinetic Study admin->pk_study hpv_model Hypoxic Pulmonary Vasoconstriction admin->hpv_model bp_model Blood Pressure Measurement in SHR admin->bp_model

Mechanism of Action & Specificity

This compound is a potent and bioavailable inhibitor that selectively blocks the Transient Receptor Potential Canonical 6 (TRPC6) channel. It acts by inhibiting TRPC6-mediated cation currents, thereby reducing calcium influx into the cell [2] [6].

The following table details its potency against related TRPC channels, demonstrating its high specificity for TRPC6.

Target Assay Type IC50 Value Citation
TRPC6 Patch-clamp (current) 7.9 nM [2] [7] [6]
TRPC6 Ca²⁺ influx (FLIPR) 9.5 nM [3] [4] [5]
TRPC3 Ca²⁺ influx (FLIPR) 282 nM [3] [4] [5]
TRPC7 Ca²⁺ influx (FLIPR) 226 nM [3] [4] [5]
TRPC4/TRPC5 Ca²⁺ influx Not affected [3] [5] [6]

References

SAR7334 calcium assay optimization

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide

Here is a table of common problems, their potential causes, and solutions to help you optimize your assay performance.

Problem Possible Causes Suggested Solutions
Low Baseline Fluorescence [1] Low cell density; unhealthy cells; improperly stored/reconstituted dye. Increase cell density; check cell health; ensure dye is stored at -20°C, protected from light, and reconstituted correctly. [1]
High Background Signal [2] Excessive residual extracellular dye. Use an assay kit with proprietary masking dyes to quench extracellular fluorescence without requiring a wash step. [2]
Low Response to Agonist [1] Incorrect cell density; unhealthy cells; suboptimal ligand dispensing. Titrate cell number to find optimum; check overall cell health; optimize dispense speed and height for ligand addition. [1]
Well-to-Well Variation [1] Inconsistent cell plating; clumpy cells; inaccurate liquid handling. Ensure a single-cell suspension during plating; check accuracy of liquid dispensing systems. [1]
Dye Leakage from Cells [2] [1] Activity of organic anion transporters (common in CHO cells). Add an anion transport inhibitor like probenecid (1-5 mM) to the dye-loading solution; consider using dye formulations more resistant to transporters. [2] [1]
False Positive Responses (e.g., to buffer) [1] Unhealthy/over-confluent cells; physical disturbance from dispensing. Ensure cells are healthy and not over-confluent; optimize pipetting speed/height to avoid stimulating cells mechanically. [1]

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of the FLIPR Calcium 6 Assay Kit? The FLIPR Calcium 6 Assay Kit provides a larger signal window compared to earlier versions like Calcium 5 or Fluo-4, which is crucial for screening challenging targets (e.g., endogenous receptors, frozen cells) and for identifying allosteric modulators at low (EC30) ligand concentrations. Its formulation is also more resistant to organic anion transporters, potentially reducing or eliminating the need for probenecid. The kit also includes a "QF" version without a quenching dye for targets sensitive to that component or for multiplexing applications [2].

Q2: How should I handle and reconstitute the calcium indicator dye for optimal results? The lyophilized calcium indicator should be stored at -20°C and protected from light. When reconstituting, use high-quality DMSO, allow the vial to warm up at room temperature for about 5 minutes before adding the solvent, and pipette up and down thoroughly to ensure it is completely dissolved. For best stability after reconstitution, aliquot the dye into single-use tubes, seal them tightly with desiccant, and avoid repeated freeze-thaw cycles [1].

Q3: My cells require a serum-free environment for the assay. How should I modify the dye-loading protocol? If your assay requires serum-free conditions, you should remove the culture medium containing serum prior to dye loading. You can then replace it with an equal volume of a 0.5X Dye-Loading Solution to maintain the correct final concentration of the indicator in the wells [1].

Experimental Workflow & Signaling Pathway

The diagrams below illustrate the core signaling pathway targeted by the assay and the standard experimental workflow to help you visualize the key steps.

SAR7334 Calcium Signaling Pathway

This diagram outlines the theorized mechanism by which this compound influences calcium influx, leading to a measurable signal.

SAR7334_Pathway This compound Calcium Signaling Pathway This compound This compound TRPC_Channel TRPC Channel (Plasma Membrane) This compound->TRPC_Channel  Antagonism PLC_GPCR PLC-activating GPCR PIP2 PIP₂ PLC_GPCR->PIP2  Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER  Binds IP₃R DAG->TRPC_Channel  Activation Ca_Cytosol Cytosolic Ca²⁺ ER->Ca_Cytosol  Ca²⁺ Release Ca_Cytosol->TRPC_Channel  SOCE

Calcium Assay Workflow

This flowchart details the sequential steps for performing the calcium flux assay, from cell preparation to data analysis.

Calcium_Assay_Workflow Calcium Assay Experimental Workflow Start Plate Cells (Adherent/Non-adherent) Step1 Prepare Dye-Loading Solution (Reconstitute dye, add enhancer) Start->Step1 Step2 Add Solution to Cells (Incubate 1-2 hrs at 37°C) Step1->Step2 Step3 Equilibrate Plate (Cool to RT for 20+ mins) Step2->Step3 Step4 Transfer to Reader (FLIPR, FlexStation, FDSS) Step3->Step4 Step5 Add Agonist/Antagonist (Optimize dispense speed/height) Step4->Step5 Step6 Measure Fluorescence (Ex/Em ~490/525 nm) Step5->Step6 Analyze Analyze Data (ΔF/F, EC₅₀, Z-factor) Step6->Analyze

Key Technical Specifications for Calcium Dyes

Selecting the right indicator is critical. The table below compares common synthetic calcium dyes to help you make an informed choice based on your experimental needs [3].

Dye Name Detection Mode Excitation/Emission (nm) Kd for Ca²⁺ (μM) Dynamic Range (ΔF/F or Ratio) Key Characteristics
Fura-2 Ratiometric (Dual Ex) 363, 335 / 512 0.23 45.7 Excellent for quantification; reduced sensitivity to uneven dye loading. [3]
Indo-1 Ratiometric (Dual Em) 331 / 405, 475 0.36 12.9 Good for flow cytometry; requires UV excitation. [3]
Fluo-4 Single Wavelength 494 / 516 0.35 ~100 High sensitivity & brightness; requires careful calibration for concentration. [3]
Fluo-8 Single Wavelength 490 / 520 ~0.39 (est.) >100 (est.) Brighter signal & improved loading; often used in HTS. [4]
Cal-520 Single Wavelength 492 / 514 0.32 >0.6 (for puffs) High signal-to-noise ratio for detecting small Ca²⁺ events. [3]

Essential Protocols and Procedures

Dye-Loading Solution Preparation [1]

This is a generalized protocol. Always refer to your specific kit's instructions.

  • Reconstitute the Indicator: Remove a vial of lyophilized calcium indicator from -20°C and let it warm for 5 minutes. Add 100 µL of high-quality, anhydrous DMSO to dissolve the pellet by pipetting up and down. Let it sit at room temperature for 10 minutes to ensure complete dissolution.
  • Prepare Signal Enhancer: Dilute the provided 10X Signal Enhancer (and probenecid, if needed) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES) to create a 1X working solution.
  • Prepare Dye-Loading Solution: For one cell plate, add 10 µL of the reconstituted calcium indicator to 10 mL of the 1X Signal Enhancer solution. Mix by inverting the tube several times. Protect from light and use promptly.
Calcium Flux Assay Execution [1]
  • Dye Loading: Remove cell plates from the incubator. Add an equal volume of the 1X Dye-Loading Solution directly to the well containing the cell culture medium (no wash is needed). Incubate for 1 hour at 37°C in a cell culture incubator.
  • Plate Equilibration: After dye loading, remove the plate from the incubator and let it equilibrate at room temperature for at least 20 minutes before reading. This step reduces well-to-well variation caused by temperature gradients.
  • Fluorescence Measurement: Place the plate in a fluorescent microplate reader (e.g., FLIPR, FlexStation, or FDSS system). Set the instrumentation to Excitation: 490 nm and Emission: 525 nm. Program the reader to add the agonist/antagonist and record the fluorescence signal (in Relative Fluorescence Units, RFU) for approximately 90 seconds.
  • Data Analysis: Calculate the change in fluorescence over the baseline fluorescence (ΔF/F). From this data, you can determine key pharmacological parameters like EC₅₀/IC₅₀ and assess assay quality using metrics like the Z-factor [2].

References

A Framework for Plasma Pharmacokinetics from ISF Measurements

Author: Smolecule Technical Support Team. Date: February 2026

A 2025 study explores a method to estimate plasma drug concentration–time courses using minimally invasive subcutaneous or intradermal sensors [1]. This approach could enable real-time therapeutic drug monitoring (TDM) and improve dosing precision [1].

Core Concept: The method relies on simultaneous drug concentration measurements at two distinct sites in the interstitial fluid (ISF). Using two sites with different diffusion rates allows for accurate estimation of the plasma concentration profile, which is not possible with measurements from a single site [1].

Key Assumptions for the Model [1]:

  • The drug is not eliminated via local metabolism in the tissue compartment being observed (holds for most hepatically or renally cleared drugs).
  • The plasma and the ISF are the only two relevant compartments.
  • Drug transfer between plasma and ISF occurs via passive diffusion.
  • The rate constants for molecular transport ((k_D)) are constant.

The relationship is described by the following equations, where (C_{1}(t)) and (C_{2}(t)) are the concentration-time courses at the two ISF measurement sites, (C_{P}(t)) is the plasma concentration, and (k_1) and (k_2) are the diffusion rate constants for each site [1]: [ \frac{dC_{1}(t)}{dt} = k_1 (C_{P}(t) - C_{1}(t)) ] [ \frac{dC_{2}(t)}{dt} = k_2 (C_{P}(t) - C_{2}(t)) ]

Experimental Workflow Diagram

The following diagram illustrates the conceptual workflow for this monitoring approach, which you can adapt for your experiments with SAR7334.

cluster_0 Key Model Inputs Start Assay Development and Sensor Calibration A1 In Vivo Sensor Implantation Start->A1 A2 Simultaneous Measurement at Two Distinct ISF Sites A1->A2 B High-Frequency Data Acquisition (Seconds-resolved) A2->B C Data Processing and Noise Filtering B->C D Apply Mathematical Model (Estimate Plasma CP(t)) C->D E Output: Estimated Plasma Concentration-Time Profile D->E k1 Diffusion Rate Constant (k₁) k1->D k2 Diffusion Rate Constant (k₂) k2->D C1 ISF Concentration at Site 1 (C₁(t)) C1->D C2 ISF Concentration at Site 2 (C₂(t)) C2->D

Comparison of Monitoring Technologies

While the above model is sensor-agnostic, the choice of technology is crucial for implementation. The table below compares two leading approaches for continuous monitoring, based on a scoping review of current technologies [2].

Feature Microneedle (MN)-Based Sensors Fluorescence (FS)-Based Sensors
Technology Principle All-solid-state sodium ion-selective electrodes (ISEs) Injected sodium-sensitive fluorophores
Form Factor MN arrays or standalone MNs Not specified (requires fluorophore injection)
Invasiveness Minimal Moderate (requires injection into bloodstream or subcutaneously)
Wearability Compact, suitable for daily use Less feasible for daily use
Overall Feasibility More promising for further development Less feasible for daily use

Potential Troubleshooting Guide (Generic Framework)

Since specific data on this compound is unavailable, here are common issues that can be inferred from the general methodology.

Issue 1: Poor Correlation Between ISF and Plasma Concentrations

  • Possible Cause: The drug's pharmacokinetics do not meet the model's assumptions (e.g., significant cellular penetration or local metabolism) [1].
  • Solution: Validate that this compound is primarily cleared hepatically/renally and transfers passively between compartments. Preliminary in vitro studies can confirm this.

Issue 2: Inaccurate Estimation of Plasma PK Parameters

  • Possible Cause: The two ISF measurement sites are too similar, leading to redundant data and an underdefined mathematical model [1].
  • Solution: Ensure the two sensors are implanted in physiologically distinct subcutaneous or intradermal locations with different perfusion rates.

Issue 3: Sensor Signal Drift or Instability

  • Possible Cause: Tissue response to sensor implantation (e.g., inflammation or biofouling), which can alter the local diffusion rate constant ((k_D)) [1].
  • Solution: Implement a "lock-out period" after implantation before starting data collection, allowing the tissue to stabilize. Use sensors with biocompatible coatings.

How to Proceed with this compound Specifically

To build a targeted troubleshooting guide, you will need to gather compound-specific data. I suggest you:

  • Consult the primary literature for this compound's specific pharmacokinetic properties, such as its volume of distribution, clearance mechanisms, and known drug-drug interactions.
  • Review the manufacturer's documentation for any available analytical methods or validation data for assaying this compound in biological matrices.
  • Conduct pilot studies to determine the diffusion rate constants ((k_1) and (k_2)) for this compound in your specific experimental model.

References

SAR7334 tissue distribution analysis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Question Issue Description & Troubleshooting Steps

| Low DNA Yield from Tissue | - Issue: Low quantity of genomic DNA (gDNA) extracted from tissues, leading to unreliable qPCR results.

  • Troubleshooting: Verify tissue homogenization efficiency; ensure correct tissue-to-lysis buffer ratio; confirm RNAse digestion step was included to prevent RNA contamination in DNA samples [1]. | | Poor qPCR Assay Sensitivity | - Issue: High Ct values, inability to detect low-copy-number targets.
  • Troubleshooting: Redesign primers and probe for optimal efficiency (90–110%); ensure no non-specific binding to host gDNA; use probe-based qPCR (e.g., TaqMan) over dye-based methods for superior specificity [1]. | | Inconsistent Replicates/High Variation | - Issue: High standard deviation or coefficient of variation between technical replicates.
  • Troubleshooting: Thoroughly mix all reaction components; ensure consistent sample pipetting; check for master mix precipitation; verify thermal cycler block calibration [1]. | | Abnormal Standard Curve | - Issue: Standard curve with poor linearity (R² < 0.98) or efficiency outside 90-110%.
  • Troubleshooting: Accurately prepare standard serial dilutions; check for degradation of the standard DNA; ensure the standard is suspended in a matrix that mimics the sample (e.g., containing naive gDNA) [1]. |

Experimental Protocols for Key Analyses

Protocol 1: Absolute Quantitation of Drug in Tissues via qPCR

This protocol is adapted from best practices for quantifying biodistribution using probe-based qPCR [1].

  • Sample Homogenization: Homogenize weighed tissue samples in a suitable lysis buffer containing Proteinase K.
  • Nucleic Acid Extraction: Extract total nucleic acid using a silica-membrane column method. Include a DNase-free RNase treatment step to remove RNA if quantifying a DNA target.
  • DNA Quantification and Normalization: Accurately measure the concentration of extracted gDNA and normalize all samples to a fixed mass (e.g., 1,000 ng) for the qPCR reaction [1].
  • qPCR Reaction Setup:
    • Prepare a master mix containing 2x TaqMan universal master mix, forward and reverse primers (up to 900 nM each), and a TaqMan probe (up to 300 nM) [1].
    • Use nuclease-free water to bring the reaction to a final volume (e.g., 50 µL).
    • Load your normalized sample DNA (up to 1,000 ng) into the reaction.
  • Standard Curve and Controls:
    • Include a standard curve with known copy numbers of the target sequence, serially diluted in a background of naive matrix DNA.
    • Run no-template controls (NTC) and negative tissue controls.
  • qPCR Run:
    • Use the following cycling conditions on a real-time PCR instrument:
      • Enzyme Activation: 95°C for 10 min
      • 40 Cycles of:
        • Denaturation: 95°C for 15 s
        • Annealing/Extension: 60°C for 30-60 s [1]
  • Data Analysis: Use the standard curve to calculate the absolute copy number of the target in your samples. The slope of the standard curve is used to calculate PCR efficiency [1].
Protocol 2: RNA Expression Analysis from Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

This protocol allows for the analysis of drug effect on host gene expression using clinically relevant archived tissues [2].

  • RNA Isolation from FFPE: Use a specialized kit for total nucleic acid isolation from FFPE sections. Deparaffinization is typically required.
  • DNase Treatment: Treat the extracted RNA with DNase to remove genomic DNA contamination.
  • cDNA Synthesis: Reverse transcribe RNA into cDNA using a High-Capacity cDNA Reverse Transcription Kit with random primers.
  • Preamplification (Optional): For low-abundance targets, a limited-cycle (e.g., 10 cycles) preamplification reaction using a pool of your TaqMan assays is recommended [2].
  • qPCR Setup and Run: Proceed with qPCR setup and run as described in Protocol 1, using assays for your genes of interest.
  • Data Normalization: Normalize the Ct values of target genes to the average Ct of multiple validated housekeeping genes (e.g., GAPDH, HPRT1, GUSB) [2].

Experimental Workflow Diagrams

The following diagram illustrates the logical workflow for the qPCR-based tissue distribution analysis described in the protocols.

G cluster_sample_prep Sample Preparation cluster_assay qPCR Assay Setup & Run cluster_analysis Data Analysis & Validation start Start Tissue Distribution Analysis step1 Collect and Homogenize target tissues start->step1 step2 Extract Total Nucleic Acid step1->step2 step3 Quantify and Normalize DNA/RNA step2->step3 step4 Prepare qPCR Master Mix with Primers/Probe step3->step4 step5 Load Samples, Standards, and Controls step4->step5 step6 Run qPCR Protocol (40 Cycles) step5->step6 step7 Analyse Standard Curve (Efficiency: 90-110%) step6->step7 step8 Calculate Absolute Quantitation step7->step8 step9 Validate with QC Criteria step8->step9 end Report Results step9->end

This workflow provides a high-level overview of the key stages in a tissue distribution study. The table below summarizes critical parameters and their acceptance criteria for the core qPCR assay to ensure data reliability and regulatory compliance [1].

Table: Key Validation Parameters for qPCR Biodistribution Assays
Parameter Description Recommended Acceptance Criteria
Accuracy Measure of how close the test result is to the true value. ± 0.225 log10 of the nominal value [1]
Precision Measure of repeatability (within-run) and reproducibility (between-run). ± 0.275 log10 SD [1]
Specificity Ability to detect only the intended target sequence. No amplification in negative control matrices [1]
PCR Efficiency The efficiency of the amplification reaction per cycle. 90% to 110% [1]
Linearity / R² The correlation coefficient of the standard curve. ≥ 0.98 [1]

Key Principles for Robust Analysis

For reliable tissue distribution data, adhere to these core principles derived from regulatory guidance [1]:

  • Matrix-matched Standards: Always prepare standard curves diluted in naive tissue gDNA to mimic the sample matrix and account for any potential inhibition.
  • Probe-based Detection: Use sequence-specific TaqMan probes instead of intercalating dyes for greater specificity and reduced false positives, which is critical for complex samples like tissue digests.
  • Fit-for-purpose Validation: Even if full validation is not mandated by authorities, rigorously validate your assay (including accuracy, precision, specificity, and sensitivity) to ensure the generated data is reliable for decision-making.

References

SAR7334 batch variability quality control

Author: Smolecule Technical Support Team. Date: February 2026

SAR7334 Technical Specifications

The table below summarizes the key technical data for this compound from commercial and research sources.

Specification Details
Biological Activity Potent TRPC6 inhibitor; also inhibits TRPC3 and TRPC7 [1] [2] [3].
IC₅₀ for TRPC6 7.9 nM (patch-clamp); 9.5 nM (Ca²⁺ influx assay) [2] [3] [4].
IC₅₀ for TRPC3 282 nM (Ca²⁺ influx assay) [2] [3].
IC₅₀ for TRPC7 226 nM (Ca²⁺ influx assay) [2] [3].
Selectivity No significant activity against TRPC4 or TRPC5 channels [1] [2].
Molecular Weight 367.87 g/mol (free base); 440.79 g/mol (dihydrochloride salt) [1] [5].
Chemical Formula C₂₁H₂₂ClN₃O (free base) [3] [5]
CAS Number 1333210-07-3 (commonly listed); 1333207-63-8 (dihydrochloride salt) [1] [4]
Purity Typically ≥98% (HPLC) [1] [4].
Storage -20°C, as a powder [1] [3].

Experimental Protocols

Here are detailed methodologies for key experiments using this compound, primarily adapted from the foundational research by Maier et al. (2015) [2].

Inhibition of Ca²⁺ Influx (FLIPR Assay)

This protocol measures the inhibition of receptor-operated calcium entry in cells expressing TRPC channels [2] [4].

  • Cell Preparation: Use stable HEK293 or CHO cell lines expressing recombinant hTRPC3, hTRPC6, or hTRPC7. Grow cells on black, clear-bottom, poly-D-lysine-coated 96-well plates.
  • Dye Loading: Wash cells with standard extracellular solution (140 mM NaCl, 5.4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.35). Load cells with dye solution (2 μM Fluo-4 AM, 0.02% pluronic F-127, 0.1% BSA in standard extracellular solution) for 30 minutes at room temperature, protected from light.
  • Compound Incubation: Rinse cells and incubate with standard extracellular solution containing different concentrations of this compound or vehicle (e.g., DMSO) for 10 minutes.
  • Channel Activation & Measurement: Elicit Ca²⁺ entry by applying the diacylglycerol (DAG) analog, 1-oleoyl-2-acetyl-sn-glycerol (OAG). Measure fluorescence in a fluorometric imaging plate reader (FLIPR).
  • Data Analysis: Plot fluorescence values over time and calculate the Area Under the Curve (AUC) as a measure of Ca²⁺ influx. Calculate the percentage inhibition for each concentration of this compound to determine the IC₅₀ value.

The following diagram illustrates the workflow for this calcium influx assay:

A Plate TRPC-Expressing Cells B Load with Fluo-4 AM Dye A->B C Incubate with this compound B->C D Stimulate with OAG (DAG analog) C->D E Measure Fluorescence (FLIPR) D->E F Analyze Calcium Influx (AUC) E->F

Whole-Cell Patch-Clamp Electrophysiology

This protocol directly measures the inhibition of TRPC6-mediated ionic currents [2] [4].

  • Cell Preparation: Use TRPC6-expressing HEK293 cells. Seed cells on coverslips 24-48 hours before recording.
  • Electrophysiology: Establish whole-cell patch-clamp configuration at room temperature. Use standard extracellular and pipette solutions.
  • Current Recording: Activate TRPC6 currents by including OAG (e.g., 50 μM) in the pipette solution or by applying it extracellularly. Once a stable current is established, apply different concentrations of this compound to the extracellular solution.
  • Data Analysis: Measure the amplitude of the TRPC6 current before and after drug application. Plot the normalized current against the logarithm of the this compound concentration to determine the IC₅₀.

Troubleshooting Common Experimental Issues

  • Problem: Low Potency or No Effect

    • Verification Step: Confirm that your cell system has robust, OAG-induced TRPC6 activity before testing the inhibitor. Validate the expression of TRPC6 in your cells via Western blot or RT-PCR.
    • Compound Handling: Ensure the compound is stored correctly at -20°C and that stock solutions are freshly prepared or properly aliquoted to avoid freeze-thaw cycles. Check the certificate of analysis for the batch-specific purity and molecular weight.
  • Problem: High Background or Non-specific Effects

    • Selectivity Check: this compound can inhibit the closely related TRPC3 and TRPC7 channels at higher concentrations (IC₅₀ > 200 nM) [2]. If your cells endogenously express these channels, effects seen at high nanomolar concentrations may not be specific to TRPC6.
    • Vehicle Control: The final concentration of DMSO in your assays should typically be ≤0.1%. Run a vehicle-only control in parallel to rule out solvent effects.
  • Problem: Poor Solubility or Precipitation

    • Stock Solution: Prepare a concentrated stock solution in high-quality, fresh DMSO. According to suppliers, solubility in DMSO can be up to 74 mg/mL (approx. 200 mM) [3].
    • Working Solution: When diluting the stock into aqueous buffers, ensure the final DMSO concentration is kept low. A sudden cloudiness indicates precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound? A1: High-grade, anhydrous DMSO is the recommended solvent for preparing concentrated stock solutions (e.g., 10-100 mM). Aliquot and store these stocks at -20°C to minimize moisture absorption and degradation [1] [3].

Q2: Is this compound suitable for in vivo studies? A2: Yes, pharmacokinetic studies have shown that this compound is orally bioavailable and suitable for chronic administration in animal models. For example, a dose of 10 mg/kg was used to suppress hypoxic pulmonary vasoconstriction in mice without affecting mean arterial pressure in hypertensive rats [2] [3] [4].

Q3: Where can I find the structural basis for how this compound inhibits TRPC6? A3: Cryo-EM structural studies have shown that this compound and its analog AM-1473 bind to a pocket in the voltage-sensor-like domain (VSLD) of TRPC6. This binding antagonizes the channel's activation, providing a mechanistic rationale for its inhibitory action [6] [7].

References

Key Pharmacological Data of SAR7334

Author: Smolecule Technical Support Team. Date: February 2026

For a quick reference, this table summarizes the core pharmacological characteristics of SAR7334.

Property Description / Value
Biological Role Potent inhibitor of Diacylglycerol (DAG)-sensitive TRPC cation channels [1]
Primary Target TRPC6 channel [2]
Other Targets (Selectivity) TRPC7 (IC₅₀ = 226 nM), TRPC3 (IC₅₀ = 282 nM). No significant activity on TRPC4/5 [3] [2].

| Potency (IC₅₀) | • Ca²⁺ influx assay: 9.5 nM [2] • Patch-clamp (currents): 7.9 nM [4] | | Solubility | Soluble in DMSO (up to 100 mM) and water (up to 100 mM) [2]. | | Storage | Store at -20°C [2]. |

Established Experimental Protocols

Researchers commonly use the following methods to study this compound's effects. You can include these as standardized protocols in your support center.

Calcium Influx Assay (FLIPR)

This protocol is used to determine the IC₅₀ of this compound and confirm its inhibition of TRPC6-mediated calcium entry.

  • Cell Preparation: Use HEK293 cells stably expressing human TRPC6 channels. Seed the cells on black-walled, clear-bottom, poly-D-lysine-coated 96-well plates [3].
  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye like Fluo-4 AM (e.g., 4 µM) in an assay buffer for about 60 minutes at room temperature [3].
  • Compound Application: After dye loading, add various concentrations of this compound (e.g., from 1 nM to 10 µM) to the cells and incubate for a set period (e.g., 10 minutes) [3].
  • Channel Activation & Measurement: Activate TRPC6 channels by adding an agonist like 1-oleoyl-2-acetyl-sn-glycerol (OAG, 50 µM). Measure the resulting intracellular calcium ([Ca²⁺]i) flux in real-time using a Fluorometric Imaging Plate Reader (FLIPR) [3] [4].
  • Data Analysis: Calculate the percentage inhibition of the OAG-induced calcium signal for each concentration of this compound and determine the IC₅₀ value [3].
Whole-Cell Patch-Clamp Recording

This method provides direct electrophysiological evidence of this compound's potency in blocking TRPC6 ion currents.

  • Cell Preparation: Use a cell line (like HEK293) expressing TRPC6 channels [3].
  • Electrophysiology: Establish the whole-cell patch-clamp configuration. To isolate TRPC6 currents, a voltage-ramp protocol (e.g., from -100 mV to +100 mV over 50 ms) is often applied every 2-4 seconds [3].
  • Compound Application: After recording stable baseline TRPC6 currents (activated by OAG or other agonists), apply this compound to the extracellular solution. A concentration of 100 nM is expected to substantially block the currents [4].
  • Data Analysis: Plot the normalized current amplitude against the concentration of this compound to determine the IC₅₀ value [3].
Assessing Cytoprotective Effects via Western Blot

This protocol is used to demonstrate the functional consequence of TRPC6 inhibition—the induction of cytoprotective autophagy.

  • Cell Treatment: Treat relevant cells (e.g., human proximal tubular cells HK-2 or primary bronchial epithelial cells) with this compound. In a model of oxidative stress induced by H₂O₂, a 12-hour pretreatment with this compound has been used [5] [6].
  • Inhibition of Autophagic Degradation: Co-treat cells with lysosomal inhibitors such as Chloroquine (CQ, 20 µM) or Bafilomycin A1 (BAF, 100 nM) for several hours before harvesting. This allows for the assessment of "autophagic flux" by measuring the accumulation of LC3-II protein [5].
  • Protein Analysis: Perform Western Blotting using an antibody against LC3. An increase in the lipidated form, LC3-II, in the presence of lysosomal inhibitors indicates that this compound promotes a genuine increase in autophagic activity (autophagic flux) [5].

Troubleshooting Common Issues

Here are answers to potential frequently asked questions (FAQs) that users might have.

  • Q1: The inhibitory effect of this compound in my calcium assay is weaker than expected. What could be wrong?

    • A: First, verify the solubility and storage conditions of your stock solution. Ensure it is in DMSO and stored at -20°C. Second, confirm that the TRPC6 channels in your experimental system are primarily activated by the DAG pathway (e.g., using OAG), as this compound is specifically a DAG-sensitive inhibitor [1] [2].
  • Q2: My Western Blot shows a high level of LC3-II even without this compound treatment. How can I interpret this correctly?

    • A: A basal level of LC3-II is normal. To conclusively demonstrate that this compound enhances autophagy, you must measure autophagic flux. Repeat your experiment including groups treated with both this compound and a lysosomal inhibitor like Chloroquine or Bafilomycin A1. A further increase in LC3-II in the "this compound + inhibitor" group compared to the "inhibitor only" group confirms that this compound is boosting the autophagic process [5].

Mechanism of Action Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in this compound's function, as described in the search results.

TRPC6 Inhibition in Oxidative Stress

This diagram shows how this compound inhibits the TRPC6-mediated pro-inflammatory and cell death signaling pathway triggered by oxidative stress [5] [6].

OxidativeStress Oxidative Stress (H₂O₂, O₃) TRPC6Upregulation TRPC6 Upregulation OxidativeStress->TRPC6Upregulation CaInflux Ca²⁺ Influx TRPC6Upregulation->CaInflux Signaling Activation of PI3K/Akt/mTOR & ERK CaInflux->Signaling AutophagyInhibition Inhibition of Cytoprotective Autophagy Signaling->AutophagyInhibition CellDeath Increased Cell Apoptosis AutophagyInhibition->CellDeath This compound This compound This compound->CaInflux Inhibits

Cytoprotective Pathway Activation

This diagram illustrates the protective cellular pathway that is promoted when this compound inhibits TRPC6, leading to reduced cell death [5].

This compound This compound TRPC6Block Block of TRPC6 Ca²⁺ Influx This compound->TRPC6Block SignalingInhibition Inhibition of PI3K/Akt/mTOR & ERK TRPC6Block->SignalingInhibition AutophagyActivation Activation of Cytoprotective Autophagy SignalingInhibition->AutophagyActivation CellProtection Reduced Cell Apoptosis AutophagyActivation->CellProtection

References

Understanding Plasma Protein Binding (PPB)

Author: Smolecule Technical Support Team. Date: February 2026

Plasma Protein Binding (PPB) refers to the degree to which a drug attaches to proteins within the blood plasma, such as albumin or globulins. It is a critical parameter in drug development because the unbound (free) drug fraction is primarily responsible for its pharmacological activity, driving distribution, efficacy, and clearance [1] [2].

Accurately determining this free fraction is essential for predicting a drug's behavior in the body and is a standard requirement for regulatory submissions [1].

PPB Assay Methods: Principles and Protocols

The following table summarizes the core methods used to determine PPB, along with their standard protocols. You can use this to select the most appropriate technique for your compound, SAR7334.

Method Basic Principle Key Experimental Parameters Primary Use-Case

| Equilibrium Dialysis (ED) | Separation of drug-plasma mixture from buffer via semi-permeable membrane; free drug diffuses to equilibrium [2]. | - Incubation Time: 4-48 hours (varies with setup and compound)

  • Temperature: 37°C
  • Membrane MWCO: Typically 12-14 kDa [2] | Gold standard; high-accuracy studies for regulatory filings [2]. | | Rapid Equilibrium Dialysis (RED) | A 96-well plate format of ED designed for higher throughput and shorter equilibration times [2]. | - Incubation Time: 1.5 - 4 hours
  • Agitation: Used to speed up equilibrium [2] | Medium-to-high throughput screening in early drug discovery. | | Ultrafiltration (UF) | Application of pressure/centrifugal force to separate free drug through a filter membrane [2] [3]. | - Centrifuge Force & Time: Variable (e.g., 20 min in [3])
  • Temperature: 37°C
  • Device: Must resist NSB [3] | Fast, simple screening; drug monitoring studies. | | Sequential Ultrafiltration | A modified UF with a brief pre-filtration step to saturate non-specific binding (NSB) sites on the device [3]. | - Pre-UF Phase: ~2 minutes
  • Main UF Phase: ~20 minutes [3] | Correcting for NSB to the device, improving accuracy. | | Diffusion Ordered Spectroscopy (DOSY-NMR) | NMR technique measuring drug diffusion coefficients; binding to protein slows diffusion, seen as a signal change [2]. | - Model Protein: Bovine Serum Albumin (BSA)
  • Analysis: Measure diffusion coefficient changes at varying drug-to-protein ratios [2] | Rapid, non-separation-based ranking of binding affinity; early lead optimization. |

FAQs and Troubleshooting Guide

Here are answers to common questions and solutions to frequent problems encountered during PPB assays.

Method Selection and Setup

Q1: Which PPB assay method is the most accurate? A1: Equilibrium Dialysis (ED) is widely regarded as the gold standard for determining PPB because it is less disruptive to the equilibrium between bound and free drug compared to methods that apply force, like ultrafiltration [2]. For the most reliable results for regulatory submissions, ED is recommended.

Q2: How do I choose between human plasma and purified proteins like BSA? A2: For the most physiologically relevant data, human plasma is the best choice as it contains the full spectrum of binding proteins. However, using a purified protein like Bovine Serum Albumin (BSA) is common, especially in early-stage screening like DOSY-NMR, because it is cheaper, has consistent quality, and reduces experimental variability when comparing compounds within a series [2].

Common Experimental Challenges

Q3: How can I minimize Non-Specific Binding (NSB) to the experimental device? A3: NSB to filter membranes or device walls is a major source of error, particularly in ultrafiltration. Strategies to manage it include:

  • Saturation of NSB Sites: Use a sequential ultrafiltration method, which involves a short pre-filtration step to saturate the binding sites on the device before the main experiment [3].
  • Use of Inert Materials: Choose devices specifically treated to reduce NSB.
  • Data Correction: In conventional UF, a "mass balance" method can be used to calculate and correct for the lost drug, but this is more complex [3].

Q4: Why might my PPB results be inconsistent or inaccurate? A4: Several factors can lead to unreliable data. The workflow below outlines a logical approach to diagnose and solve these common issues.

Start Inconsistent PPB Results A Check for Non-Specific Binding (NSB) Start->A B Verify Assay Equilibrium Start->B C Inspect Sample Integrity Start->C D Review Compound Properties Start->D A1 Implement sequential UF or use NSB-corrected devices A->A1 High NSB suspected B1 Extend incubation time or increase agitation B->B1 Equilibrium not reached C1 Use fresh/frozen plasma and control temperature C->C1 Protein degradation or instability D1 Consider alternative methods like ultracentrifugation D->D1 Highly lipophilic or unstable compound

Q5: What are the key parameters to include in my PPB report for a regulatory submission? A5: To support a regulatory filing, your report should clearly detail:

  • The method used (e.g., Equilibrium Dialysis) and justification for its selection.
  • Detailed experimental conditions (temperature, incubation time, buffer pH and ionic strength, plasma source, and drug concentration).
  • The calculated free fraction (fu) and the percentage of drug bound.
  • Evidence of assay validation, including data on reproducibility and how critical issues like NSB were addressed [1] [3].

Key Takeaways for Investigating this compound

Since specific data on this compound is not available, you will need to establish its PPB profile from first principles. Here is a recommended approach:

  • Start with High-Throughput Screening: Given its position in the search results, the DOSY-NMR method using BSA could be an excellent first step to quickly rank this compound's binding affinity relative to known standards like caffeine (low binder) or diclofenac (high binder) [2].
  • Progress to Definitive Assays: Once you have an initial indication, use a more rigorous method like Equilibrium Dialysis with human plasma to obtain a definitive free fraction value for regulatory purposes.
  • Proactively Address NSB: Given that NSB is a common pitfall, integrating the sequential ultrafiltration protocol into your method development could save significant time and resources by improving accuracy from the start [3].

References

SAR7334 metabolic stability issues

Author: Smolecule Technical Support Team. Date: February 2026

SAR7334 Technical Profile

The table below summarizes the key pharmacological and physicochemical data for this compound.

Property Description / Value Source / Assay
Biological Target Potent inhibitor of TRPC6 channels; also inhibits TRPC3 and TRPC7, but not TRPC4/C5. [1] [2] [3]
IC₅₀ (TRPC6) 7.9 nM (patch-clamp); 9.5 nM (Ca²⁺ influx assay) [1] [2] [3]
IC₅₀ (TRPC3) 282 nM (Ca²⁺ influx assay) [1] [2] [3]
IC₅₀ (TRPC7) 226 nM (Ca²⁺ influx assay) [1] [2] [3]
In Vivo PK Suitable for chronic oral administration. No change in mean arterial pressure in short-term rat study. [1] [2] [4]
Molecular Weight 367.87 g/mol (free base); 440.79 g/mol (dihydrochloride salt) [3] [5]
CAS Number 1333210-07-3 (free base) [3] [4]
Chemical Formula C₂₁H₂₂ClN₃O [3] [6]
Solubility ≥ 370 mg/mL in DMSO (~1006 mM) [3]

Experimental Protocols

Here are detailed methodologies for key experiments involving this compound, as cited in the literature.

Fluo-4 Measurement of Intracellular Ca²⁺ Concentration ([Ca²⁺]ᵢ) [2] [4]

This protocol measures Ca²⁺ influx through TRPC channels as a readout for this compound activity.

  • Cell Preparation: Use cells expressing recombinant hTRPC6, TRPC3, or TRPC7 channels. Grow cells on black poly-D-lysine-coated 96-well plates.
  • Dye Loading: Wash cells with a standard extracellular solution (e.g., 140 mM NaCl, 1 mM MgCl₂, 5.4 mM KCl, 2 mM CaCl₂, 10 mM HEPES, 10 mM glucose, pH 7.35). Incubate with a dye solution containing 2 μM Fluo-4 AM, 0.02% pluronic F-127, and 0.1% BSA in the extracellular solution for 30 minutes at room temperature, protected from light.
  • Compound Incubation: Rinse cells and incubate with standard extracellular solution containing different concentrations of this compound or vehicle (e.g., DMSO) for 10 minutes.
  • Channel Activation & Measurement: Elicit Ca²⁺ entry by applying the diacylglycerol analog OAG (1-oleoyl-2-acetyl-sn-glycerol). Measure fluorescence in real-time using a fluorometric imaging plate reader (FLIPR).
  • Data Analysis: Plot fluorescence values over time and calculate the Area Under the Curve (AUC) as a measure of Ca²⁺ influx. Determine the percentage inhibition by this compound relative to vehicle control.
Measurement of Hypoxic Pulmonary Vasoconstriction (HPV) in Isolated Lungs [2] [4]

This ex vivo protocol assesses the functional effect of this compound on a TRPC6-dependent process.

  • Lung Preparation: Explain lungs from anesthetized and anticoagulated mice (e.g., C57/BL6N). Artificially ventilate and perfuse them blood-free with Krebs-Henseleit buffer at a constant flow rate (e.g., 2 mL/min) and 37°C.
  • Ventilation & Pressure Monitoring: Perform positive pressure ventilation with a gas mixture containing 21% O₂ (normoxia) or 1% O₂ (hypoxia). Measure pressure in the pulmonary artery.
  • Experimental Paradigm: Induce acute HPV by alternating ventilation with hypoxia (10 min) and normoxia (15 min). After establishing a stable response (e.g., after the second hypoxic period), cumulatively add increasing concentrations of this compound to the recirculating perfusate 5 minutes prior to the next hypoxic challenge.
  • Data Analysis: The strength of HPV is given as the maximum increase in pulmonary arterial pressure during each hypoxic period. Normalize the response to a pre-compound hypoxic maneuver (set at 100%) to determine the inhibitory effect of this compound.

FAQs & Troubleshooting Guide

Q1: What is the selectivity profile of this compound? this compound is highly potent against TRPC6 but also inhibits the closely related channels TRPC3 and TRPC7 at higher concentrations. It shows no significant activity against TRPC4 and TRPC5 channels at 1 μM [1] [2]. This profile should be considered when interpreting results in systems that may express TRPC3/7.

Q2: Are there any known stability issues with this compound solutions?

  • Stock Solution Stability: It is recommended to prepare stock solutions in DMSO and store them at -20°C or -80°C. Aliquoting is advised to avoid repeated freeze-thaw cycles [3].
  • In Vitro Assay Stability: The compound is stable under standard assay conditions, as shown in the 10-minute pre-incubation protocol for Ca²⁺ flux assays [2] [4]. For longer-term cell treatments, its stability in the specific cell culture medium should be verified empirically.

Q3: How do I interpret the metabolic stability data for this compound? The original research states that "pharmacokinetic studies of this compound demonstrated that the compound was suitable for chronic oral administration" [1] [2]. This implies favorable metabolic stability in preclinical models. For a formal assessment, standard in vitro assays (e.g., using liver microsomes or hepatocytes) can be employed to determine intrinsic clearance (CL𝑖𝑛𝑡) [7] [8].

Experimental Workflow for Metabolic Stability Assessment

If you need to generate metabolic stability data, here is a general workflow based on standard practices:

Start Start: Plan Experiment S1 Select Test System (e.g., Liver Microsomes, Hepatocytes) Start->S1 S2 Prepare Test Compound (this compound and controls) S1->S2 S3 Incubate Compound with Test System S2->S3 S4 Sample at Time Points (e.g., 0, 5, 15, 30, 45 min) S3->S4 S5 Terminate Reaction & Analyze Samples (LC-MS/MS) S4->S5 S6 Calculate Half-life (t₁/₂) and Intrinsic Clearance (CL𝑖𝑛𝑡) S5->S6 End End: Interpret Data S6->End

Key Considerations for Researchers

  • Positive Controls: Always include known rapidly metabolized compounds (e.g., midazolam, testosterone) in metabolic stability assays to ensure the test system is active [8].
  • Analytical Specificity: Use LC-MS/MS methods that can distinguish this compound from its potential metabolites. Standard metabolic stability assays do not distinguish enantiomers if the compound is chiral [7].
  • Beyond Hepatic Metabolism: Consider that drugs can also be metabolized in extrahepatic tissues like the lungs, kidneys, and intestines [8].

References

SAR7334 specificity TRPC4 TRPC5 comparison

Author: Smolecule Technical Support Team. Date: February 2026

Specificity and Potency Data

Channel Potency (IC₅₀) Effect Experimental Assay
TRPC6 7.9 - 9.5 nM Potent inhibition Whole-cell patch-clamp; Ca²⁺ influx measurement [1] [2]
TRPC3 282 nM Moderate inhibition Ca²⁺ influx measurement (OAG-induced) [1] [3]
TRPC7 226 nM Moderate inhibition Ca²⁺ influx measurement (OAG-induced) [1] [3]
TRPC4 Not affected No significant activity Ca²⁺ influx measurement [1] [4]
TRPC5 Not affected No significant activity Ca²⁺ influx measurement [1] [4]

Experimental Protocol Overview

The key data supporting this specificity profile were primarily obtained through the following standardized methods [1]:

  • Cell Lines: Experiments utilized stable cell lines expressing recombinant human TRPC channels:
    • TRPC6 & TRPC7: HEK293 cells with tetracycline-inducible expression.
    • TRPC3: CHO cells with stable expression.
  • Calcium Influx Assay:
    • Method: Intracellular Ca²⁺ levels were measured using fluorometric imaging (FLIPR) with the Fluo-4 dye.
    • Procedure: Cells were incubated with SAR7334 or a vehicle control for 10 minutes. Channel activation was induced by 1-oleoyl-2-acetyl-sn-glycerol (OAG), a diacylglycerol (DAG) analog.
    • Readout: The reduction in OAG-induced calcium influx was used to calculate the half-maximal inhibitory concentration (IC₅₀).
  • Whole-Cell Patch-Clamp:
    • Method: This technique directly measured ion currents through TRPC6 channels.
    • Procedure: Cells expressing TRPC6 were treated with this compound.
    • Readout: The blockade of TRPC6-mediated currents was measured, yielding a highly potent IC₅₀ of 7.9 nM.

Mechanism of Action and Selectivity

The high selectivity of this compound for the TRPC3/6/7 subfamily over TRPC4/5 has a structural basis. Research indicates that this compound binds to a specific site known as the Inhibitor Binding Pocket A (IBP-A), which is located within the voltage-sensor-like domain (VSLD) of TRPC6 channels [5]. The key residues that form this binding pocket are not conserved in TRPC4 and TRPC5 channels, which explains why this compound does not significantly affect them [5].

The following diagram illustrates the mechanism of TRPC6 inhibition by this compound and the structural basis for its selectivity:

G This compound This compound IBP_A Inhibitor Binding Pocket A (IBP-A) This compound->IBP_A Binds to TRPC6_Structure TRPC6 Channel Structure CBS3 Activating Site (CBS3) IBP_A->CBS3 Blocks ChannelClosed Channel Closed No Cation Influx CBS3->ChannelClosed Prevents Activation

Summary for Researchers

This compound is a valuable pharmacological tool because of its clear subfamily selectivity.

  • Key Advantage: Its high potency and selectivity for TRPC6 (and to a lesser extent, TRPC3/7) make it an excellent choice for experiments aiming to dissect the specific role of TRPC6 in native systems without confounding effects from TRPC4 or TRPC5.
  • Research Applications: This profile is particularly useful for studying TRPC6-mediated processes such as hypoxic pulmonary vasoconstriction (HPV) and podocyte function in the kidney, where its role has been clearly demonstrated in animal models [1].

References

SAR7334 SKF 96365 clemizole hydrochloride efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile Comparison

The table below summarizes the key experimental data for the three compounds, highlighting their efficacy and selectivity.

Compound Primary Target Potency (IC₅₀) Key Selectivity Notes Reported Experimental Context
SAR7334 [1] [2] TRPC6 7.9 - 9.5 nM [1] [2] Also inhibits TRPC3 (IC₅₀ 282 nM) & TRPC7 (IC₅₀ 226 nM). No effect on TRPC4/5. [1] [2] Inhibits Ang II-induced Ca²⁺ influx in podocytes; suppresses acute hypoxic pulmonary vasoconstriction. [3] [1]
SKF 96365 [4] SOCE & TRPC channels ~3 µM (vs TRPC3) [5] Broad-spectrum: inhibits SOCE (STIM1), voltage-gated Ca²⁺ channels, and K⁺ channels. [4] Inhibits Ang II-induced Ca²⁺ influx in podocytes. [3]
Clemizole hydrochloride [3] [5] TRPC channels 9.1 µM (vs TRPC3) [5] Specific selectivity profile across TRPC family is not fully detailed. Inhibits Ang II-induced Ca²⁺ influx in podocytes. [3]

Experimental Protocols from Literature

Here are the methodologies used in key studies to generate the data presented above.

1. Intracellular Calcium Measurement ([Ca²⁺]ᵢ) This is a common method used to assess channel activity, as detailed in studies on this compound and other inhibitors [1] [2].

  • Cell Preparation: Cells (e.g., stable HEK293 lines expressing recombinant TRPC channels) are grown on black poly-D-lysine-coated 96-well plates [1].
  • Dye Loading: Cells are washed and stained with a fluorescent Ca²⁺ indicator dye (e.g., 2 μM Fluo-4 AM) for 30 minutes at room temperature [1].
  • Compound Incubation: Cells are incubated with the test compound or a vehicle control for 10 minutes [1].
  • Channel Activation & Measurement: Ca²⁺ entry is elicited, often by applying the diacylglycerol (DAG) analog OAG (1-oleoyl-2-acetyl-sn-glycerol). Fluorescence is measured over time using a fluorometric imaging plate reader (FLIPR). The area under the curve (AUC) of the fluorescence signal is used as a measure of Ca²⁺ influx, and inhibition is calculated relative to control responses [1] [2].

2. Whole-Cell Patch-Clamp Electrophysiology This technique directly measures ion current through channels and was used to confirm this compound's activity [1].

  • Cell Preparation: Cells expressing the channel of interest are placed on a recording chamber [1].
  • Electrode and Circuit: A glass micropipette filled with an intracellular solution forms a tight seal ("whole-cell" configuration) with the cell membrane [1].
  • Voltage Clamp: The membrane potential is held at a constant voltage (e.g., -80 mV) [5].
  • Current Recording: Channel activity is stimulated, and the compound is applied. The resulting electrical currents are recorded, and the degree of current blockade by the compound is quantified [1].

TRPC6 Signaling Pathway in Podocyte Injury

The following diagram illustrates the mechanistic role of TRPC6 in podocyte injury, a context in which these inhibitors have been studied [6] [3].

AngII Angiotensin II (AngII) AT1R AT1 Receptor AngII->AT1R PLC Phospholipase C (PLC) AT1R->PLC PIP2 PIP₂ PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG TRPC6 TRPC6 Channel DAG->TRPC6 Direct Activation CaInflux Excessive Ca²⁺ Influx TRPC6->CaInflux Injury Podocyte Injury & Loss CaInflux->Injury Inhibitors This compound, SKF96365, Clemizole Inhibitors->TRPC6 Block

This pathway shows how pathological factors like Angiotensin II act through GPCR and PLC signaling to produce DAG, which directly activates TRPC6 channels. The resulting excessive calcium influx leads to podocyte injury, a key mechanism in diabetic kidney disease [6] [3]. The inhibitors discussed act by blocking the TRPC6 channel itself.

Key Research Implications

  • This compound is the most potent and selective TRPC6 inhibitor among the three, making it the superior tool for conclusive investigations of TRPC6-specific function, especially in chronic in vivo models due to its good bioavailability [1] [2].
  • SKF 96365 and Clemizole are useful for initial, acute studies where broad-spectrum TRPC inhibition is acceptable. Their lack of specificity means observed phenotypes should be confirmed with more selective tools or genetic approaches [3] [4].

References

SAR7334 TRPC3 TRPC7 inhibition potency

Author: Smolecule Technical Support Team. Date: February 2026

Inhibition Potency of SAR7334

The table below summarizes the half-maximal inhibitory concentration (IC50) values of this compound for different TRPC channels. A lower IC50 value indicates greater potency [1] [2] [3].

Channel IC50 (Calcium Influx Assay) IC50 (Patch-Clamp) Key Finding
TRPC6 9.5 nM [1] [2] 7.9 nM [1] [2] Highly potent and primary target [1]
TRPC7 226 nM [1] [2] Not reported ~24 times less potent than TRPC6 [1]
TRPC3 282 nM [1] [2] Not reported ~30 times less potent than TRPC6 [1]
TRPC4/5 No significant inhibition [1] [2] Not applicable Demonstrates selectivity within the TRPC family [1]

Experimental Protocols for Key Data

The potency data in the table above were generated using standard pharmacological methods. Here are the detailed experimental protocols as described in the foundational study [1] [2]:

  • Intracellular Calcium ([Ca²⁺]i) Measurement (FLIPR Assay)

    • Purpose: To measure the concentration-dependent inhibition of cation channel-mediated calcium entry into cells.
    • Cell Lines: Stable HEK293 cells expressing recombinant human TRPC6 or TRPC7, and CHO cells expressing TRPC3.
    • Procedure: Cells are loaded with a fluorescent calcium indicator (e.g., Fluo-4). After a 10-minute incubation with this compound or vehicle, channel activity is stimulated. For TRPC3/6/7, stimulation is often achieved by applying a membrane-permeable diacylglycerol (DAG) analog, 1-oleoyl-2-acetyl-sn-glycerol (OAG), to directly activate the channels. The fluorescence signal is monitored using a Fluorometric Imaging Plate Reader (FLIPR) to quantify the calcium influx. IC50 values are calculated from the concentration-response curves of the inhibitor [1] [2].
  • Whole-Cell Patch-Clamp Electrophysiology

    • Purpose: To directly confirm that this compound blocks the ion current through the TRPC6 channel itself.
    • Method: This technique directly measures the flow of ions (current) across the cell membrane through TRPC6 channels. The experiment is performed on TRPC6-expressing HEK293 cells. This compound is applied to the extracellular solution, and its effect on the TRPC6-mediated current is measured. This provides a direct IC50 value for current blockade, independent of downstream cellular processes like calcium signaling, confirming the compound's direct action on the channel [1] [2].

The following diagram illustrates the logical relationship and experimental workflow from channel activation to measurement of inhibition:

G Start Start Experiment GPCR GPCR Stimulation (e.g., by Angiotensin II) Start->GPCR PLC PLC Activation GPCR->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 DAG DAG Production PIP2->DAG TRPC367 TRPC3/6/7 Channel Activation DAG->TRPC367 CaInflux Ca²⁺ & Na⁺ Influx TRPC367->CaInflux Assay Which Assay? CaInflux->Assay FLIPR FLIPR Calcium Assay (Measures [Ca²⁺]i) Assay->FLIPR  Path A PatchClamp Patch-Clamp (Measures Ionic Current) Assay->PatchClamp  Path B Inhibitor Apply this compound Inhibitor FLIPR->Inhibitor PatchClamp->Inhibitor Result Measure IC50 Inhibitor->Result

Context on TRPC Channels and Research Significance

  • DAG-Sensitive Subfamily: TRPC3, TRPC6, and TRPC7 are grouped together because they are all directly activated by the second messenger diacylglycerol (DAG), which is generated upon stimulation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases coupled to phospholipase C (PLC) [4] [5] [6].
  • Basis for Selectivity: The observed selectivity of this compound (TRPC6 > TRPC7 > TRPC3) is likely due to subtle differences in the structure of the inhibitor binding site, which for this class of compounds is located in the voltage-sensor-like domain (VSLD) of the channel [6].
  • Research Applications: Due to its potency and bioavailability, this compound has been used as a tool compound to investigate the role of TRPC6 in various diseases, including focal segmental glomerulosclerosis (FSGS) [1], hypoxic pulmonary vasoconstriction (HPV) [1] [2], and other conditions involving dysfunctional calcium signaling.

References

SAR7334 pharmacological profile comparison

Author: Smolecule Technical Support Team. Date: February 2026

SAR7334 Pharmacological Profile Overview

This compound is a potent inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, which is implicated in pathologies like focal segmental glomerulosclerosis, pulmonary hypertension, and ischemia-reperfusion lung injury [1]. Its core profile is characterized by high potency for TRPC6 with moderate selectivity over the closely related TRPC3 and TRPC7 channels [1] [2].

Quantitative Pharmacological Data

The table below summarizes the key potency and selectivity data for this compound:

Parameter TRPC6 TRPC3 TRPC7 TRPC4/5
IC₅₀ (Calcium Influx) [1] [2] 9.5 nM 282 nM 226 nM No inhibition
IC₅₀ (Patch-Clamp) [1] [2] 7.9 nM Not Reported Not Reported Not Reported
Selectivity Ratio (vs. TRPC3) [1] ~30-fold - - -

In Vivo Pharmacological Data

  • Efficacy: In isolated, perfused mouse lungs, this compound (applied cumulatively to the perfusate) suppressed acute hypoxic pulmonary vasoconstriction (HPV), a process dependent on TRPC6 [1] [2].
  • Cardiovascular Profile: In an initial short-term study on spontaneously hypertensive rats (SHR), a single oral dose of 10 mg/kg this compound did not change mean arterial pressure [1] [2].
  • Pharmacokinetics: The compound has a favorable pharmacokinetic profile, making it suitable for chronic oral administration in animal studies [1].

Detailed Experimental Protocols

The key experiments defining this compound's profile are based on measuring intracellular calcium concentration and ion channel currents.

1. Fluo-4 Measurement of Intracellular Calcium Concentration ([Ca²⁺]ᵢ) [1] [2]

  • Purpose: To assess the concentration-dependent inhibition of cation entry through TRPC channels.
  • Methodology:
    • Cell Culture: Use of stable HEK or CHO cell lines expressing recombinant human TRPC3, TRPC6, or TRPC7 channels.
    • Dye Loading: Cells are washed with a standard extracellular solution and stained with a dye solution containing 2 μM Fluo-4 AM, 0.02% pluronic F-127, and 0.1% BSA for 30 minutes at room temperature.
    • Compound Incubation: Cells are rinsed and incubated with the test compound (e.g., this compound) or vehicle for 10 minutes.
    • Channel Activation & Measurement: Calcium entry is triggered by applying the diacylglycerol (DAG) analog, 1-oleoyl-2-acetyl-sn-glycerol (OAG). Fluorescence is measured over time using a fluorometric imaging plate reader (FLIPR).
    • Data Analysis: The area under the curve (AUC) of the fluorescence signal is used as a measure of calcium influx for calculating inhibition.

2. Whole-Cell Patch-Clamp Recording [1] [2]

  • Purpose: To directly measure the inhibition of ion currents through the TRPC6 channel.
  • Methodology:
    • Cells: TRPC6-expressing cells (e.g., inducible HEK cell lines).
    • Electrophysiology: Standard whole-cell patch-clamp configuration is used.
    • Channel Activation: TRPC6 currents are activated by OAG or other agonists.
    • Compound Application: Increasing concentrations of this compound are applied to the cells.
    • Data Analysis: The resulting currents are recorded, and the percentage inhibition of the current is calculated to determine the IC₅₀ value.

Mechanism of Action and Structural Basis

High-resolution cryo-EM structures reveal that this compound and its analog AM-1473 bind to TRPC6 in a cytoplasm-facing pocket formed by the S1-S4 helices and the TRP helix [3] [4]. The compound engages in critical interactions:

  • Its primary amine forms hydrogen bonds with Glu509 (on S2) and Asp530 (on S3).
  • Its benzonitrile group engages in a cation-π interaction with Arg758 on the membrane-reentrant loop.
  • Its indane group makes van der Waals contacts with Tyr612 (on S4) [3] [4].

The interaction with Arg758 is a key determinant of TRPC6 selectivity over TRPC3, where this residue is a lysine, leading to less optimal binding and lower potency [3] [4].

TRPC6 Signaling and Inhibitor Mechanism

The diagram below illustrates the TRPC6 signaling pathway and the mechanism by which this compound exerts its inhibitory effect.

G cluster_ext Extracellular Space cluster_plasma_membrane Plasma Membrane cluster_int Intracellular Space Agonists Agonists (e.g., DAG, OAG) TRPC6_Channel TRPC6 Channel Agonists->TRPC6_Channel Activates Ca2_Influx Ca²⁺ Influx TRPC6_Channel->Ca2_Influx This compound This compound This compound->TRPC6_Channel Inhibits PLC_pathway PLC Pathway Activation PLC_pathway->Agonists Downstream_Effects Downstream Effects (e.g., gene expression, cell contraction) Ca2_Influx->Downstream_Effects

The diagram shows that activation of cell surface receptors can stimulate the PLC pathway, generating DAG. DAG then activates the TRPC6 channel, leading to calcium influx and subsequent cellular responses. This compound inhibits this pathway by binding directly to the TRPC6 channel, blocking calcium entry [1] [3] [4].

Summary

This compound is a valuable pharmacological tool with high potency for TRPC6, suitable for investigating the channel's role in disease models, particularly where chronic oral administration is required [1]. Its defined mechanism of action and structural basis provide a rational foundation for future drug design efforts targeting TRPC6-mediated diseases [3] [4].

References

Experimental Protocols for Key Studies

Author: Smolecule Technical Support Team. Date: February 2026

For researchers to replicate or understand the validation depth, here are the methodologies from pivotal studies.

  • In vivo Pharmacokinetics and Blood Pressure Telemetry [1] [2]: Plasma concentrations of SAR7334 were determined in male Sprague Dawley rats after a single oral dose. Blood samples were collected over 24 hours, and this compound was detected in plasma using LC-MS/MS. For blood pressure (BP) assessment, adult spontaneously hypertensive rats (SHR) were implanted with telemetric devices. After a vehicle baseline day, rats received 10 mg/kg this compound orally. Systolic and diastolic BP were continuously acquired, and mean arterial pressure was calculated and analyzed over a 6-hour period post-administration.

  • Isolated Perfused Lung Model (Hypoxic Pulmonary Vasoconstriction) [1] [2]: Lungs were explanted from C57/BL6N mice, artificially ventilated, and perfused with blood-free buffer. The pulmonary artery pressure was measured under constant flow. Acute HPV was induced by alternating ventilation with hypoxic (1% O₂) and normoxic (21% O₂) gas mixtures. After establishing a stable HPV response, increasing concentrations of this compound were added to the recirculating perfusate, and the inhibition of the pressure increase during hypoxia was measured.

Mechanism of Action and Signaling Pathway

This compound is a highly potent and selective small-molecule antagonist that inhibits TRPC6 channel activity. The following diagram illustrates its mechanism and the disease pathways it modulates.

G GPCR Receptor Activation (GPCR, Receptor Tyrosine Kinase) PLC PLC Activation GPCR->PLC DAG DAG Production PLC->DAG TRPC6 TRPC6 Channel DAG->TRPC6 Activation Ca2_Influx Ca²⁺ Influx TRPC6->Ca2_Influx This compound This compound This compound->TRPC6 Inhibition Pathophysiology Pathophysiological Effects Ca2_Influx->Pathophysiology HPV Hypoxic Pulmonary Vasoconstriction (HPV) Pathophysiology->HPV PodocyteDamage Podocyte Damage (e.g., FSGS) Pathophysiology->PodocyteDamage LungEdema Lung Ischemia- Reperfusion Edema Pathophysiology->LungEdema

Comparative Analysis with Other TRPC6 Inhibitors

This compound stands out for its high potency and oral bioavailability. Here’s how it compares to another well-characterized inhibitor, SH045.

Feature This compound SH045
IC₅₀ for TRPC6 7.9 - 9.5 nM [3] [4] 5.8 nM [5]
Selectivity Inhibits TRPC3 (282 nM) and TRPC7 (226 nM); >30x selective over TRPC3/7 [3] Reported high subtype selectivity over TRPC3/C7 [5]
Oral Bioavailability Suitable for chronic oral administration [1] Low (11-24% in mice) [5]
Key In Vivo Efficacy Suppresses acute HPV; does not affect systemic BP in SHR [1] Reduces lung edema in ischemia-reperfusion model [5]
Pharmacokinetic Note Favorable profile for chronic studies [1] High extravascular distribution (e.g., lung); considerable renal elimination [5]

Interpretation of Efficacy Data

  • Confirmed Therapeutic Potential: The efficacy of this compound in suppressing acute hypoxic pulmonary vasoconstriction strongly supports the role of TRPC6 in this process and highlights its potential as a target for pulmonary hypertension [3] [1].
  • Important Safety Findings: The lack of effect on mean arterial pressure in hypertensive rat models is a critical finding. It suggests that inhibiting TRPC6 may not cause widespread systemic vascular effects, which is advantageous for its development as a targeted therapeutic [1].
  • Promising Kidney Application: The ability to block pathological calcium influx in podocytes indicates its potential for treating TRPC6-driven kidney diseases, such as focal segmental glomerulosclerosis (FSGS) [3] [2].

References

SAR7334 patch-clamp vs calcium assay correlation

Author: Smolecule Technical Support Team. Date: February 2026

Data Comparison: Patch-Clamp vs. Calcium Assay

The following table summarizes the core quantitative data on SAR7334's activity from key experiments [1] [2].

Parameter Patch-Clamp Assay Calcium Assay (Flurometric Imaging)
TRPC6 IC₅₀ 7.9 nM (block of currents) [1] [2] 9.5 nM (inhibition of Ca²⁺ influx) [1] [2]
TRPC3 IC₅₀ Not specifically mentioned 282 nM (inhibition of Ca²⁺ influx) [1] [2]
TRPC7 IC₅₀ Not specifically mentioned 226 nM (inhibition of Ca²⁺ influx) [1] [2]
Key Outcome Direct measurement of ion current block. Functional measurement of intracellular Ca²⁺ change.

The data shows an excellent correlation, particularly for the primary target TRPC6, confirming this compound as a highly potent and selective inhibitor.

Experimental Protocols

Here is a detailed breakdown of the key methodologies used to generate the data in the studies [1] [2].

| Aspect | Patch-Clamp Protocol | Calcium Assay Protocol | | :--- | :--- | :--- | | Core Method | Whole-cell patch-clamp technique [1] [2]. | Fluorometric imaging with a FLIPR (Fluorometric Imaging Plate Reader) using the Ca²⁺-sensitive dye Fluo-4 [1] [2]. | | Cell Models | Stable HEK cell lines with inducible expression of human TRPC6 [2]. | Stable HEK (TRPC6, TRPC7) and CHO (TRPC3) cell lines [1] [2]. | | Cell Preparation | Cells were plated on glass coverslips. Channel expression was induced with doxycycline 18-24 hours before recording [2]. | Cells were grown on black poly-D-lysine-coated 96-well plates [2]. | | Key Steps |

  • Formation of a giga-ohm seal between the micropipette and cell membrane.
  • Rupture of the membrane patch to achieve whole-cell configuration.
  • Voltage-clamp of the cell to hold at a constant potential.
  • Application of this compound and measurement of resulting TRPC6-mediated currents [1] [3]. |
  • Cells were rinsed and incubated with this compound or vehicle for 10 minutes.
  • TRPC channels were stimulated (e.g., with the DAG analogue OAG or hyperforin).
  • FLIPR measured the real-time fluorescence change, which corresponds to the rise in intracellular Ca²⁺ [2] [4]. | | Data Analysis | Concentration-response curve for this compound was generated from the recorded currents to calculate the IC₅₀ value of 7.9 nM [1]. | Concentration-inhibition curves were generated from the fluorescence signals to calculate IC₅₀ values for different TRPC channels [1]. |

Mechanism and Workflow

The experiments above measure this compound's effect at two different points in the same signaling pathway, which explains the strong correlation in the data. The following diagram illustrates this relationship and the experimental workflow.

G cluster_0 Experimental Measurement Points Receptor Receptor Activation (e.g., by Angiotensin II) PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP₂ PLC->PIP2 Hydrolysis DAG Diacylglycerol (DAG) PIP2->DAG TRPC6 TRPC6 Channel DAG->TRPC6 Activates Ca2Influx Ca²⁺ Influx TRPC6->Ca2Influx PatchClamp Patch-Clamp Measures Current TRPC6->PatchClamp 1. CytosolCa2 ↑ Intracellular [Ca²⁺] Ca2Influx->CytosolCa2 CalciumAssay Calcium Assay Measures [Ca²⁺] CytosolCa2->CalciumAssay 2. This compound This compound Inhibition This compound->TRPC6 Blocks

This diagram shows that patch-clamp electrophysiology directly measures the ion current through the TRPC6 channel itself (Point 1), while the calcium assay measures the downstream functional consequence—the rise in intracellular calcium concentration (Point 2). This compound acts at the channel level, effectively inhibiting both readouts.

Research Applications & Conclusion

The high correlation between these two methods has made this compound a valuable tool compound in pharmacological research, as evidenced by its use in subsequent studies:

  • Confirming Therapeutic Potential: Research has used this compound to validate the role of TRPC6 in hypoxic pulmonary vasoconstriction and found it did not affect mean arterial pressure in certain hypertensive rat models, suggesting a specific role in pulmonary vasculature [1] [2].
  • Probing Disease Mechanisms: In a model of malignant hyperthermia, this compound was used to demonstrate that TRPC6 channels contribute to the pathological elevation of intracellular calcium, highlighting a potential new therapeutic target [5].
  • Studying Gene Regulation: this compound was shown to inhibit TRPC6-mediated activation of the transcription factor AP-1, connecting channel activity to changes in gene expression [4].

References

Therapeutic Potential & Experimental Evidence

Author: Smolecule Technical Support Team. Date: February 2026

SAR7334 has shown promise in scientific studies for conditions where TRPC6 channel activity is dysregulated. The evidence is primarily from in vitro (cell-based) and in vivo (animal model) experiments.

  • Airway Inflammation: A 2020 study published in Cell Death & Disease demonstrated that this compound could protect against ozone (O₃)-induced airway inflammation in mice [1]. The inhibitor significantly reduced the recruitment of inflammatory cells and the levels of pro-inflammatory cytokines like IL-6 and IL-8. The study further showed that this anti-inflammatory effect works through a specific signaling pathway [1].

  • Hypoxic Pulmonary Vasoconstriction (HPV): Research from 2015 established that this compound suppresses acute HPV in isolated perfused mouse lungs, confirming a role for TRPC6 in pulmonary vascular regulation [2].

The diagram below summarizes the signaling pathway and mechanism of action for this compound in treating oxidative stress-induced airway inflammation, as revealed by the 2020 study [1].

G OxidativeStress Oxidative Stress (O₃ / H₂O₂) TRPC6Up TRPC6 Channel Upregulation OxidativeStress->TRPC6Up CaInflux Increased Ca²⁺ Influx TRPC6Up->CaInflux ERKPath ERK Pathway Activation CaInflux->ERKPath Inflammation Airway Inflammation (IL-6, IL-8 release) ERKPath->Inflammation This compound This compound Intervention This compound->CaInflux  Inhibits

For researchers looking to validate these findings, the core experimental methodologies from these studies are outlined below.

In Vitro Protocols:

  • Cell Lines Used: Human bronchial epithelial cells (16HBE cell line and primary HBEpiCs) [1].
  • Cell Viability Assay: To determine non-cytotoxic concentrations of O₃/H₂O₂ [1].
  • Calcium Influx Measurement: Intracellular Ca²⁺ levels measured using Fluo-4 dye in a fluorometric imaging plate reader (FLIPR) assay [2] [1].
  • Gene Knockdown: TRPC6 expression knocked down using shRNA to confirm target specificity [1].
  • Cytokine Measurement: Levels of IL-6 and IL-8 in cell culture supernatant quantified via ELISA [1].

In Vivo Protocols:

  • Animal Model: Experiments conducted on TRPC6-/- mice and wild-type mice treated with this compound [1].
  • Dosing: this compound administered to mice [1].
  • Disease Model: Airway inflammation induced by ozone (O₃) exposure [1].
  • Analysis: Assessment of inflammatory cells, total protein, and cytokines in bronchoalveolar lavage (BAL) fluid; lung histology and inflammation scoring [1].

Comparison with Other TRPC6 Inhibitors

When compared to other known TRPC6 inhibitors, this compound's primary advantage is its high potency and improved pharmacokinetic profile, making it suitable for chronic in vivo studies [2]. The table below provides a comparative overview.

Inhibitor Reported Potency Key Characteristics & Limitations
This compound IC₅₀ = 7.9 nM [2] [3] Highly potent and bioavailable; suitable for chronic oral administration; selective over TRPC4/5 [2].
SKF96365 Not well-defined / low potency [2] A non-selective cation channel blocker; utility is limited by low potency and poor selectivity [2].
Larixyl Acetate (LA) Potent [1] Described as a potent and specific TRPC6 blocker; used in in vitro studies [1].
Anilino-thiazoles Highly potent [2] A series of blockers with high potency but low oral bioavailability, unsuitable for chronic studies [2].

Research Implications and Future Directions

The preclinical data positions this compound primarily as a research tool for investigating TRPC6 biology. Its effectiveness in models of airway inflammation suggests a potential therapeutic avenue for conditions like asthma and COPD [1]. Furthermore, given TRPC6's involvement in other pathologies such as focal segmental glomerulosclerosis (a kidney disease) and pulmonary hypertension, this compound could be a starting point for developing therapeutics for these indications as well [2] [4].

It is critical to note that the available information comes from academic research. There is no indication in the search results that this compound has progressed to clinical trials in humans. The transition from animal models to human treatments is complex, and many compounds do not succeed.

References

Comprehensive Analysis of SAR7334: Cardiovascular Effects and Comparison with TRPC Channel Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TRPC Channels and Cardiovascular Relevance

Transient Receptor Potential Canonical (TRPC) channels represent a family of non-selective cation channels that play critical roles in cardiovascular physiology and pathology. Among the seven TRPC subtypes (TRPC1-7), the TRPC3/6/7 subfamily is particularly significant in cardiovascular regulation due to its activation by diacylglycerol (DAG) downstream of Gq-protein-coupled receptor signaling. These channels function as multimodal signal integrators that regulate calcium homeostasis, vascular tone, cardiac contractility, and pathological remodeling processes. In the cardiovascular system, TRPC6 channels are expressed in various cell types including vascular smooth muscle cells, cardiac myocytes, and fibroblasts, where they contribute to calcium influx pathways that influence vascular reactivity, cardiac hypertrophy, and blood pressure regulation [1] [2].

The pathophysiological importance of TRPC6 channels in cardiovascular disorders has been increasingly recognized through both genetic and pharmacological studies. Research has demonstrated that aberrant TRPC6 activity contributes to several cardiovascular conditions including pulmonary arterial hypertension, cardiac hypertrophy, vascular remodeling, and heart failure. Specifically, TRPC6 upregulation has been associated with excessive vascular contraction in hypertension, enhanced proliferative responses in pulmonary hypertension, and maladaptive remodeling in pressure-overloaded hearts [2] [3]. This established TRPC6 as a promising therapeutic target for cardiovascular drug development, spurring interest in the development of selective pharmacological inhibitors such as SAR7334 to probe channel functions and potential therapeutic applications [3].

Table 1: TRPC Channel Subtypes in Cardiovascular System

Channel Subtype Activation Mechanism Cardiovascular Expression Pathological Roles
TRPC3 DAG, receptor-operated Vascular smooth muscle, cardiomyocytes Cardiac hypertrophy, arrhythmogenesis
TRPC4 Store-operated, receptor-operated Endothelium, vascular smooth muscle Vascular tone regulation, endothelial dysfunction
TRPC5 Store-operated, extracellular calcium Vascular smooth muscle, endothelium Vascular contraction, oxidative stress
TRPC6 DAG, mechanical stress Vascular smooth muscle, cardiomyocytes, fibroblasts Pulmonary hypertension, cardiac hypertrophy, vascular remodeling
TRPC7 DAG, receptor-operated Cardiomyocytes, vascular tissue Cardiac hypertrophy, apoptosis

This compound Pharmacology and Mechanism of Action

This compound is a potent and relatively selective TRPC6 channel inhibitor that belongs to a novel class of aminopiperidine-indane compounds. Chemically identified as 4-[[(1R,2R)-2-[(3R)-3-amino-1-piperidinyl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chlorobenzonitrile dihydrochloride, this small molecule demonstrates nanomolar potency against TRPC6-mediated calcium influx with a reported IC50 of 9.5 nM in cellular calcium flux assays. The compound effectively blocks TRPC6 currents with even greater potency in whole-cell patch-clamp experiments, showing an IC50 of 7.9 nM [3] [4]. This compound exhibits differential selectivity across TRPC channel subtypes, demonstrating moderate inhibition of the closely related TRPC3 (IC50 = 282 nM) and TRPC7 (IC50 = 226 nM) channels, while showing no significant activity against TRPC4 and TRPC5 channels even at micromolar concentrations [5] [4].

The molecular mechanism of this compound involves direct inhibition of diacylglycerol-sensitive TRPC cation channels, thereby reducing receptor-operated and store-operated calcium entry in various cell types. This compound demonstrates favorable pharmacokinetic properties including good oral bioavailability, making it suitable for chronic administration in preclinical models [3]. This represents a significant advantage over earlier TRPC6 inhibitors such as SKF96365 and econazole, which suffered from poor selectivity and suboptimal pharmacokinetic profiles. The metabolic stability and tissue distribution characteristics of this compound have enabled researchers to investigate TRPC6 functions in integrated physiological systems and disease models, particularly in the context of cardiovascular and renal pathologies where TRPC6 has been implicated [3] [6].

Table 2: Selectivity Profile of this compound Compared to Other TRPC Inhibitors

Compound TRPC6 IC50 TRPC3 IC50 TRPC7 IC50 TRPC4/5 Activity Key Cardiovascular Applications
This compound 7.9-9.5 nM 282 nM 226 nM No significant inhibition Pulmonary hypertension, cardiac hypertrophy
SKF96365 ~500 nM ~400 nM ~600 nM Inhibits multiple TRP channels General calcium entry inhibition
GSK2332258B ~10 nM ~300 nM ~250 nM Minimal effect at <1 μM Cardiac hypertrophy, fibrosis
BI-749327 ~7 nM ~150 nM ~130 nM Selective for TRPC6 over TRPC3 Pulmonary hypertension, heart failure
Clemizole ~1.2 μM ~5.6 μM ~8.4 μM Weak inhibition Glomerular disease, arrhythmias

Cardiovascular Effects of this compound: Experimental Findings

Effects on Pulmonary Vascular Function

This compound demonstrates potent inhibitory effects on hypoxic pulmonary vasoconstriction (HPV), a critical autoregulatory mechanism in the pulmonary circulation that becomes maladaptive in pulmonary hypertension. In isolated perfused mouse lungs, this compound dose-dependently suppressed acute HPV responses, with significant inhibition observed at concentrations as low as 100 nM [3]. This effect is particularly relevant to the pathophysiology of pulmonary arterial hypertension (PAH), where sustained vasoconstriction and vascular remodeling contribute to increased pulmonary vascular resistance and right ventricular hypertrophy. The specificity of this action for TRPC6-dependent pathways was confirmed through complementary experiments in TRPC6-deficient mice, which similarly showed attenuated HPV responses. Importantly, this compound administration did not significantly affect systemic arterial pressure in normotensive or spontaneously hypertensive rat models at doses that effectively inhibited pulmonary vascular responses, suggesting a potential therapeutic window for targeting pulmonary circulation without compromising systemic hemodynamics [3] [5].

Effects on Systemic Blood Pressure and Vascular Tone

Unlike earlier non-selective TRPC inhibitors that produced substantial hypotension, this compound exhibits minimal effects on systemic blood pressure under baseline conditions. In spontaneously hypertensive rats (SHR), acute administration of this compound (10 mg/kg orally) did not significantly alter mean arterial pressure, despite achieving plasma concentrations sufficient for TRPC6 inhibition [3]. This differential vascular impact between pulmonary and systemic circulations may reflect variations in TRPC6 expression patterns, channel subunit composition, or the relative contribution of TRPC6 to vascular tone regulation in different vascular beds. However, it's important to note that chronic TRPC6 inhibition in certain pathological contexts may indirectly influence systemic blood pressure through effects on neurohumoral signaling, vascular remodeling, or renal function [3]. The observation that this compound does not markedly affect baseline blood pressure suggests that therapeutic targeting of TRPC6 may offer advantages over broader cardiovascular drugs in avoiding adverse hemodynamic consequences, though further studies are needed to fully evaluate long-term blood pressure effects in various hypertensive models.

Cardiac Effects and Hypertrophic Signaling

Beyond its vascular actions, this compound demonstrates modulatory effects on cardiac hypertrophy and remodeling pathways. TRPC6 channels are implicated in maladaptive calcineurin-NFAT signaling in cardiomyocytes, which promotes hypertrophic responses to pressure overload and neurohumoral stimulation. Preclinical studies using TRPC6-deficient mice and pharmacological inhibitors have demonstrated attenuated cardiac hypertrophy in response to angiotensin II infusion and pressure overload [2]. While direct evidence for this compound in cardiac hypertrophy models is more limited, its potent inhibition of TRPC6 suggests potential utility in countering pathological cardiac remodeling. The upregulation of TRPC6 expression observed in failing human hearts and experimental hypertrophy models further supports the therapeutic rationale for TRPC6 inhibition in heart failure progression [1] [2]. However, the functional redundancy between TRPC3 and TRPC6 in cardiomyocytes may necessitate dual inhibition for maximal anti-hypertrophic effects, as demonstrated by studies showing compensatory upregulation of TRPC3 in TRPC6-deficient mice [3].

Table 3: Experimental Cardiovascular Effects of this compound

Cardiovascular Parameter Experimental Model This compound Effect Mechanistic Basis
Hypoxic pulmonary vasoconstriction Isolated perfused mouse lungs Dose-dependent suppression (from 100 nM) Inhibition of TRPC6-mediated calcium entry in pulmonary smooth muscle
Systemic arterial pressure Spontaneously hypertensive rats No significant change Selective action on pulmonary vs. systemic vasculature
Vascular reactivity Angiotensin II-infused vessels Reduced contractility Decreased TRPC6-dependent calcium influx
Cardiac hypertrophy Pressure overload models Expected attenuation based on KO studies Inhibition of calcineurin-NFAT signaling pathway
Endothelial permeability Ischemia-reperfusion models Improved barrier function (predicted) Reduced calcium influx in endothelial cells

Experimental Protocols and Methodologies

Calcium Flux Measurements

The primary assay for evaluating this compound potency involved fluorometric measurement of intracellular calcium concentrations using the calcium-sensitive dye Fluo-4 AM. Cells stably expressing human TRPC channels were grown on black poly-D-lysine-coated 96-well plates and loaded with dye solution containing 2 μM Fluo-4 AM, 0.02% pluronic F127, and 0.1% BSA in standard extracellular solution (140 mM NaCl, 1 mM MgCl2, 5.4 mM KCl, 2 mM CaCl2, 10 mM HEPES, 10 mM glucose, pH 7.35) for 30 minutes at room temperature [3] [6]. After dye loading, cells were rinsed and incubated with extracellular solution containing varying concentrations of this compound (typically 1 nM to 10 μM) or vehicle control for 10 minutes. Calcium entry was then initiated by application of the diacylglycerol analog 1-oleoyl-2-acetyl-sn-glycerol (OAG, 100 μM), which directly activates TRPC3/6/7 channels. Fluorescence was measured using a fluorometric imaging plate reader (FLIPR) with excitation at 488 nm and emission detection at 516 nm. The area under the curve (AUC) for calcium signals following OAG stimulation was calculated and normalized to vehicle-treated controls to determine percentage inhibition at each inhibitor concentration [3].

Electrophysiological Characterization

Whole-cell patch-clamp recordings were employed to directly assess the effects of this compound on TRPC6 channel currents. Cells expressing TRPC6 channels were voltage-clamped at a holding potential of -60 mV, and current-voltage relationships were determined using ramp protocols from -100 mV to +100 mV over 500 ms. Extracellular solution contained 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, and 10 mM glucose (pH 7.4), while the pipette solution consisted of 120 mM Cs-aspartate, 10 mM CsCl, 5 mM NaCl, 1 mM MgCl2, 10 mM HEPES, and 10 mM BAPTA (pH 7.2). This compound was applied extracellularly at concentrations ranging from 1 nM to 1 μM, and TRPC6 currents were elicited by either OAG (100 μM) or extracellular application of the TRPC6 activator hyperforin. The concentration-response relationship for current inhibition was fitted to the Hill equation to determine IC50 values, confirming the nanomolar potency of this compound against TRPC6-mediated currents [3] [6].

Isolated Perfused Lung Experiments

The functional impact of this compound on pulmonary vascular responses was assessed using isolated perfused and ventilated mouse lungs. Following anesthesia and anticoagulation, lungs were explanted from C57/BL6N mice and artificially ventilated with a gas mixture containing 21% O2, 5.3% CO2 (normoxia) or 1% O2, 5.3% CO2 (hypoxia). Lungs were perfused blood-free at 2 mL/min with Krebs-Henseleit buffer containing 120 mM NaCl, 4.3 mM KCl, 1.1 mM KH2PO4, 2.4 mM CaCl2, 1.3 mM MgCl2, 13.32 mM glucose, 5% hydroxyethylamylopectin, and 23.8 mM NaHCO3, maintained at 37°C [3]. Pulmonary artery pressure was continuously monitored, and hypoxic pulmonary vasoconstriction was elicited by switching to hypoxic ventilation for 10-minute periods interspersed with 15-minute normoxic recovery periods. This compound was cumulatively added to the recirculating perfusate (15 mL total volume) at increasing concentrations (10-300 nM), with HPV responses quantified as the maximum increase in pulmonary artery pressure during each hypoxic challenge relative to the pre-drug response [3] [6].

Therapeutic Potential and Clinical Relevance

The cardiovascular therapeutic potential of this compound primarily lies in conditions characterized by excessive TRPC6 activation, with pulmonary arterial hypertension representing the most promising application. The demonstrated efficacy of this compound in suppressing hypoxic pulmonary vasoconstriction in preclinical models, coupled with its favorable pharmacokinetics for oral administration, positions it as a potential candidate for further development in PAH [3]. Additionally, the limited effects on systemic blood pressure at doses effective in the pulmonary circulation suggest a potentially advantageous therapeutic index compared to existing pulmonary vasodilators that frequently cause systemic hypotension. Beyond pulmonary hypertension, this compound may have applications in cardiac conditions involving maladaptive remodeling, such as heart failure with preserved ejection fraction and pathological cardiac hypertrophy, though these potential indications require more extensive preclinical validation [1] [2].

The translational challenges for this compound and similar TRPC6 inhibitors include potential compensatory upregulation of other TRPC channels (particularly TRPC3) with chronic inhibition, and the need for precise patient stratification based on TRPC6 expression or activity biomarkers. Future clinical development would benefit from companion diagnostics to identify patient subsets with TRPC6-dependent disease mechanisms. While this compound itself may primarily serve as a research tool compound, its pharmacological profile informs the development of clinically viable TRPC6 inhibitors with optimized selectivity, safety, and formulation properties for human therapeutics [3] [7]. The ongoing elucidation of TRPC channel structures and mechanisms will further accelerate the rational design of next-generation TRPC6 modulators with refined cardiovascular targeting capabilities [1].

Graphviz Diagrams

TRPC6 Signaling Pathway in Cardiovascular System

G TRPC6 Signaling Pathway in Cardiovascular System GPCR GPCR Activation (Gq-coupled) PLC PLC Activation GPCR->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 DAG DAG Production PIP2->DAG TRPC6 TRPC6 Channel Activation DAG->TRPC6 Ca2_Influx Ca²⁺ Influx TRPC6->Ca2_Influx Calcineurin Calcineurin Activation Ca2_Influx->Calcineurin Vasoconstriction Vascular Contraction Ca2_Influx->Vasoconstriction NFAT NFAT Translocation Calcineurin->NFAT Hypertrophy Hypertrophic Response NFAT->Hypertrophy This compound This compound Inhibition This compound->TRPC6

Experimental Workflow for this compound Evaluation

G This compound Experimental Evaluation Workflow Cell_Culture Cell Culture (TRPC6-expressing cells) Ca2_Assay Calcium Flux Assay (Fluo-4 AM staining) Cell_Culture->Ca2_Assay Patch_Clamp Patch Clamp Electrophysiology Cell_Culture->Patch_Clamp Potency Potency Determination (IC50 = 7.9-9.5 nM) Ca2_Assay->Potency Selectivity Selectivity Profile (TRPC6 > TRPC3/TRPC7) Patch_Clamp->Selectivity Isolated_Lung Isolated Lung Preparation Efficacy Functional Efficacy (Hypoxic vasoconstriction) Isolated_Lung->Efficacy InVivo_Study In Vivo Studies (SHR models) PK Pharmacokinetics (Oral bioavailability) InVivo_Study->PK BP_Effects Blood Pressure Effects (Minimal systemic impact) InVivo_Study->BP_Effects

Conclusion

References

×

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

367.1451400 g/mol

Monoisotopic Mass

367.1451400 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-15-2023
[1]. DERIVATIVES OF AMINOINDANES, THEIR PREPARATION AND THEIR APPLICATION IN THERAPEUTICS. WIPO Patent Application WO/2011/107474

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